5-(Propan-2-yl)-1,3-thiazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-6(7)8-3-9-5/h3-4H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLCFAQRWJPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 5-(Propan-2-yl)-1,3-thiazol-4-amine
The following technical guide details the chemical properties, stability profile, and synthetic handling of 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole).
Technical Guide & Stability Whitepaper
Executive Summary
5-(Propan-2-yl)-1,3-thiazol-4-amine is a specialized heterocyclic fragment often utilized in the synthesis of kinase inhibitors (e.g., CDK, GSK-3) and diverse pharmaceutical scaffolds. Unlike its robust regioisomer (2-aminothiazole), the 4-aminothiazole core is electronically unique and chemically labile. It exists in a delicate tautomeric equilibrium and is prone to oxidative dimerization and hydrolytic decomposition.
This guide provides a rigorous analysis of its behavior, emphasizing that this compound should rarely be isolated as a free base . Successful utilization requires generation in situ or storage as a mineral acid salt (e.g., HCl or HBr) under inert conditions.
Structural Analysis & Physicochemical Properties[1]
The molecule features a thiazole ring substituted at the C5 position with an isopropyl group and at the C4 position with a primary amine. The interplay between the electron-rich amine and the electron-deficient thiazole ring (C2=N3 bond) dictates its reactivity.
Electronic Structure & Tautomerism
The 4-aminothiazole system is not a static aromatic amine. It undergoes prototropic tautomerism between the amino-thiazole (aromatic) and imino-thiazoline (non-aromatic) forms.
-
Amino Form (A): Predominant in non-polar solvents and solid salts. Aromaticity is maintained.
-
Imino Form (B): Accessible in polar protic solvents (water, methanol). This form disrupts aromaticity, making the C4 carbon highly electrophilic and susceptible to hydrolysis.
Figure 1: Tautomeric Equilibrium
Caption: The amino-imino tautomerism drives the hydrolytic instability of the free base in aqueous media.
Predicted Physicochemical Data[1][2]
-
Molecular Formula: C
H N S -
Molecular Weight: 142.22 g/mol
-
LogP (Predicted): ~1.8 (The isopropyl group adds significant lipophilicity compared to the parent 4-aminothiazole).
-
pKa (Conjugate Acid): ~5.0 – 5.5. The N3 nitrogen is the site of protonation. The C4-amino group is weakly basic due to conjugation with the ring.
-
Solubility:
Stability Profile & Degradation Mechanisms
The "Achilles' heel" of 5-(Propan-2-yl)-1,3-thiazol-4-amine is its susceptibility to hydrolysis and oxidative coupling .
Hydrolytic Decomposition
In aqueous acidic or basic media, the imino tautomer is attacked by water, leading to the extrusion of ammonia and the formation of 5-isopropyl-1,3-thiazol-4(5H)-one (a thiazolone). This reaction is irreversible and accelerates with heat.
Oxidative Instability
The electron-rich C4-amino group makes the ring prone to oxidation. Upon exposure to air, the free base rapidly darkens (from pale yellow to dark brown/black). This is attributed to the formation of azo-dimers or polymerization products initiated by single-electron transfer (SET) mechanisms.
Figure 2: Primary Degradation Pathway
Caption: Irreversible hydrolysis of the 4-amino group to a ketone (thiazolone) in aqueous conditions.[3]
Synthesis & Handling Protocols
Due to the instability of the free base, the most reliable synthetic approach involves generating the hydrochloride salt directly or using the compound immediately in a "one-pot" telescope process.
Recommended Synthesis (Gewald-Type Cyclization)
The most robust route utilizes the condensation of thioformamide with 2-bromo-3-methylbutanenitrile . This avoids the harsh conditions of degrading a carboxylic acid precursor.
Step-by-Step Protocol:
-
Reagents: Suspend thioformamide (1.0 eq) in anhydrous ethanol or acetone.
-
Addition: Add 2-bromo-3-methylbutanenitrile (1.0 eq) dropwise at 0°C under Argon.
-
Cyclization: Allow the mixture to warm to room temperature. The S-alkylation occurs first, followed by the Thorpe-Ziegler type cyclization onto the nitrile.
-
Precipitation: The product often precipitates as the HBr salt .
-
Isolation: Filter the salt, wash with cold acetone/ether, and dry under vacuum. Do not neutralize to the free base unless immediately reacting.
Figure 3: Synthetic Workflow
Caption: Convergent synthesis via alpha-bromonitrile and thioformamide yields the stable salt form.
Handling & Storage
-
State: Store exclusively as the HCl or HBr salt .
-
Temperature: -20°C is required for long-term storage.[4]
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
In Solution: If the free base is required for a coupling reaction (e.g., amide bond formation), liberate it in situ using a non-nucleophilic base (DIPEA) in an anhydrous solvent (DMF or DCM) immediately prior to adding the electrophile.
Reactivity & Applications
In drug discovery, this scaffold is a valuable "head group" for kinase inhibitors.
-
Acylation: Reacts with acid chlorides to form stable amides. This stabilizes the tautomeric equilibrium towards the aromatic form.
-
Heterocyclization: Can be condensed with alpha-haloketones to form imidazo[2,1-b]thiazoles .
-
Sandmeyer Reaction: The 4-amino group can be converted to a halogen (Cl, Br, I) via diazotization, though yields are typically lower than with anilines due to instability.
Comparison Table: 2-Amino vs. 4-Amino Thiazoles[6]
| Feature | 2-Aminothiazole | 5-iPr-4-Aminothiazole |
| Stability (Free Base) | High (Stable solid) | Low (Oxidizes/Hydrolyzes) |
| Basicity | Moderate | Weak |
| Synthesis | Hantzsch (Thiourea + Ketone) | Modified Gewald (Thioamide + Nitrile) |
| Storage | Ambient | -20°C / Inert Gas |
| Primary Risk | Toxicity (Thyroid) | Chemical Decomposition |
References
-
Synthesis of 4-Aminothiazoles: Journal of Medicinal Chemistry. "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." (2009).[5] Discusses the instability of 4-aminothiazoles in water.
- General Thiazole Chemistry:Chemical Reviews. "The Chemistry of Thiazoles." Comprehensive review of tautomerism and reactivity.
-
Synthetic Methodology: Bulletin of the Chemical Society of Japan. "A Convenient Method for Preparation of 4-Aminothiazole Compounds." (2006).[6]
-
Patented Protocols: US Patent 3939172A. "4-Aminothiazole." Describes the isolation challenges and hydrolysis of N-protected precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 96-50-4(Aminothiazole) | Kuujia.com [kuujia.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. academic.oup.com [academic.oup.com]
Pharmacological potential of 5-isopropyl-1,3-thiazol-4-amine derivatives
Topic: Pharmacological Potential of 5-Isopropyl-1,3-thiazol-4-amine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 5-isopropyl-1,3-thiazol-4-amine scaffold represents a specialized, under-explored pharmacophore distinct from the widely utilized 2-amino-thiazole class (e.g., Dasatinib, Alpelisib). While 2-aminothiazoles are privileged structures in kinase inhibition due to their ability to bind the hinge region of ATP-binding pockets, the 4-amino regioisomer offers a unique hydrogen-bonding geometry that mimics the N1-C6-N6 motif of adenine .
This technical guide analyzes the pharmacological potential of 5-isopropyl-1,3-thiazol-4-amine derivatives, focusing on their utility as adenosine receptor antagonists , CDK inhibitors , and antiviral agents . By leveraging the steric bulk of the isopropyl group at position 5 (which occupies hydrophobic pockets similar to the ribose or hydrophobic clefts in enzymes), this scaffold serves as a potent bioisostere for purine-based therapeutics.
Part 1: Chemical Architecture & Synthesis
Structural Distinction & Bioisosterism
Unlike the common 2-amino-5-isopropyl-1,3-thiazole (a standard CDK inhibitor fragment), the 4-amino isomer shifts the exocyclic amine to position 4. This alteration changes the donor-acceptor profile:
-
2-Amino Thiazole: H-bond donor (amine) flanked by S and N (acceptor).
-
4-Amino Thiazole: H-bond donor (amine) adjacent to the ring Nitrogen (acceptor), creating a 1,3-donor-acceptor motif highly similar to the adenine headgroup.
The 5-isopropyl group provides critical lipophilicity (
Synthesis Strategy: The Modified Hantzsch/Gewald Route
Synthesis of 4-aminothiazoles is less trivial than the 2-amino isomer (which uses alpha-haloketones + thiourea). The most robust route involves the condensation of thioamides with
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway for the construction of the 5-isopropyl-1,3-thiazol-4-amine core.
Part 2: Pharmacological Profiles
Primary Target: Adenosine Receptor Antagonism (A2A)
The 4-aminothiazole core is an established bioisostere for the furan/purine systems found in adenosine.
-
Mechanism: The 4-amino group acts as the exocyclic amine of adenine, while the thiazole ring nitrogen (N3) mimics N1 of the purine ring.
-
Therapeutic Application: A2A receptor antagonists are critical in immuno-oncology (preventing T-cell suppression in the tumor microenvironment) and Parkinson’s disease .
-
Role of Isopropyl: The 5-isopropyl group sterically clashes with the ribose-binding pocket residues, effectively locking the receptor in an inactive conformation (antagonism) rather than activation.
Secondary Target: Cyclin-Dependent Kinase (CDK) Inhibition
While 2-aminothiazoles are classic ATP-mimetics (binding the hinge region via N3 and the C2-amine), 4-aminothiazoles bind via a "reversed" mode.
-
Binding Mode: The C4-amine donates an H-bond to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2), while the thiazole N3 accepts an H-bond from the backbone amide.
-
Selectivity: The 5-isopropyl group occupies the "gatekeeper" pocket. If the gatekeeper residue is small (e.g., Thr), the isopropyl group fits; if large (e.g., Phe), it clashes, offering a mechanism for kinase selectivity (e.g., CDK2 vs. CDK4).
Tertiary Target: Antiviral Activity
Thiazole derivatives, particularly those with lipophilic substitutions like isopropyl, have shown efficacy against RNA viruses (Poliovirus, Influenza).
-
Mechanism: Interference with viral RNA polymerase synthesis. The 4-amine moiety can intercalate or bind to the viral RdRp (RNA-dependent RNA polymerase) allosteric sites.
DOT Diagram: Mechanistic Pathways
Figure 2: Dual mechanistic action of the scaffold in Immuno-oncology (A2A) and Cell Cycle regulation (CDK).
Part 3: Experimental Protocols
Synthesis of 5-Isopropyl-1,3-thiazol-4-amine
Objective: To isolate the core scaffold for SAR derivatization.
Reagents:
-
2-Bromo-3-methylbutanenitrile (Alpha-bromo nitrile)
-
Thioformamide (or Thioacetamide for 2-methyl variant)
-
Solvent: Anhydrous Ethanol or Acetone
Protocol:
-
Preparation : Dissolve 10 mmol of thioformamide in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Addition : Add 10 mmol of 2-bromo-3-methylbutanenitrile dropwise at room temperature.
-
Cyclization : Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup : Cool to 0°C. The hydrobromide salt of the product may precipitate. Filter the solid.
-
Free Base : Suspend the salt in water and neutralize with 10% NaHCO3 solution to pH 8. Extract with Ethyl Acetate (3x).[1]
-
Purification : Dry organic layer over MgSO4, concentrate, and recrystallize from Ethanol/Ether.
In Vitro Kinase Assay (CDK2/Cyclin E)
Objective: Determine IC50 of derivatives against CDK2.
Method: FRET-based LanthaScreen™ Assay.
-
Reagents : Recombinant CDK2/Cyclin E, Fluorescein-PolyGT substrate, ATP, Test Compounds.
-
Setup : In a 384-well plate, dispense 10 µL of compound (serially diluted in DMSO).
-
Reaction : Add 10 µL of kinase/antibody mixture and 10 µL of ATP/Substrate mixture.
-
Incubation : Incubate at room temperature for 1 hour.
-
Detection : Measure Fluorescence Resonance Energy Transfer (FRET) ratio (Emission 520 nm / 495 nm).
-
Analysis : Plot dose-response curves to calculate IC50.
Part 4: Data Summary & SAR Table
Table 1: Comparative SAR of Thiazole Regioisomers
| Feature | 2-Amino-5-isopropylthiazole | 5-Isopropyl-1,3-thiazol-4-amine | Pharmacological Implication |
| H-Bond Donor | C2-NH2 | C4-NH2 | 4-NH2 better mimics Adenine N6. |
| H-Bond Acceptor | N3 | N3 | Preserved, but distance to amine changes. |
| Lipophilicity | High (Isopropyl) | High (Isopropyl) | Good CNS/Cell permeability. |
| Primary Target | Kinases (Src, Abl, CDK) | Adenosine (A2A), Kinases (CDK) | 4-amine offers novel IP space. |
| Stability | High | Moderate (prone to hydrolysis) | 4-amine requires careful handling. |
References
-
Potewar, T. M., et al. (2025).[2] Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea. ResearchGate. Link
-
Chosho, H., et al. (1962). The Reactions of N-Substituted Thioamides with α-Halonitriles. Bulletin of the Chemical Society of Japan.[3] Link
-
Minickaitė, R., et al. (2022).[4] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Link
-
Price, A. C., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids. Protein & Peptide Letters. Link
-
Vertex Pharmaceuticals. (2017). Discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Journal articles: 'Aminothiazole Derivatives' – Grafiati [grafiati.com]
IUPAC nomenclature and structural analysis of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Structural Dynamics, Synthetic Pathways, and Medicinal Utility[1]
Introduction & IUPAC Nomenclature Analysis
The compound 5-(Propan-2-yl)-1,3-thiazol-4-amine represents a specific subclass of aminothiazoles where the amine functionality is positioned at C4, distinct from the more synthetically accessible 2-aminothiazoles (Hantzsch products). This structural arrangement imparts unique electronic properties and reactivity profiles, particularly regarding tautomeric equilibrium and nucleophilicity.
Nomenclature Deconstruction
The IUPAC name is derived based on the priority rules defined in the IUPAC Blue Book (P-25.2.2.4).
-
Parent Ring: 1,3-Thiazole.[1]
-
Numbering: Numbering commences at the heteroatom of highest priority (Sulfur > Nitrogen). Sulfur is assigned position 1. The ring is numbered to give the second heteroatom (Nitrogen) the lowest possible locant (position 3).
-
-
Substituents:
-
Position 4: An amine group (
).[2] -
Position 5: A propan-2-yl group (isopropyl), providing steric bulk and lipophilicity adjacent to the amine.
-
Figure 1: IUPAC numbering and connectivity of the 5-(Propan-2-yl)-1,3-thiazol-4-amine core.[3]
Structural Analysis & Physicochemical Properties[3][4]
Tautomerism and Stability
Unlike 2-aminothiazoles, which are relatively stable, 4-aminothiazoles are prone to tautomerism and hydrolysis. The free base often exists in equilibrium with the imine form (thiazol-4(5H)-imine), particularly in protic solvents. The 5-isopropyl group provides some steric protection, but the compound is best handled as a salt (e.g., hydrochloride) to prevent oxidative degradation or hydrolysis.
| Property | Description | Implication for Research |
| Tautomerism | Amine (aromatic) | The imine form exposes C5 to electrophilic attack; the amine form is the nucleophile. |
| Basicity | Weak base (Predicted pKa | Protonation occurs at N3 (ring nitrogen), not the exocyclic amine. |
| Lipophilicity | Moderate (Isopropyl group) | Enhanced membrane permeability compared to un-alkylated analogs. |
| Stability | Low as free base | Critical: Store as HCl/HBr salt under inert atmosphere at -20°C. |
Electronic Effects
The C4-amine acts as an electron-donating group (EDG) via resonance, increasing electron density at C5. However, the C5-isopropyl group is also weakly electron-donating (inductive effect). This makes the C5 position highly electron-rich, but since it is fully substituted, electrophilic substitution would require displacement or ring opening.
Synthetic Methodologies
Expert Note: Do not confuse this synthesis with the Hantzsch Thiazole Synthesis (which yields 2-aminothiazoles). The synthesis of 4-aminothiazoles requires a Thorpe-Ziegler type cyclization strategy involving thioamides and
Retrosynthetic Analysis
The most efficient disconnection involves breaking the S1-C5 and N3-C4 bonds, leading to two precursors:
-
Thioformamide (Provides S1, C2, N3).
-
2-Bromo-3-methylbutanenitrile (Provides C4, C5, and substituents).
Figure 2: Retrosynthetic logic for constructing the 4-aminothiazole core.
Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques due to the instability of intermediates.
Reagents:
-
Thioformamide (1.0 equiv)
-
2-Bromo-3-methylbutanenitrile (1.1 equiv)
-
Acetone (Solvent, anhydrous)
-
Triethylamine (Et3N) or Pyridine (Base)
Step-by-Step Workflow:
-
S-Alkylation (Formation of Thioimidate):
-
Dissolve thioformamide (10 mmol) in anhydrous acetone (20 mL) under Argon.
-
Add 2-bromo-3-methylbutanenitrile (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours. The intermediate thioimidate hydrobromide often precipitates.
-
Checkpoint: TLC should show consumption of thioformamide.
-
-
Cyclization (Thorpe-Ziegler):
-
Treat the suspension (or isolated intermediate) with a base (Et3N, 2.5 equiv) to liberate the free imidate and induce cyclization.
-
Heat to reflux (approx. 50-60°C) for 4-6 hours. The nitrogen of the thioimidate attacks the nitrile carbon.
-
-
Isolation (Critical Stability Step):
-
Do not attempt column chromatography on silica gel with the free base (hydrolysis risk).
-
Dissolve residue in dry diethyl ether.
-
Bubble dry HCl gas or add 4M HCl in dioxane to precipitate the 4-aminothiazole hydrochloride salt .
-
Filter and wash with cold ether.
Medicinal Chemistry Applications
The 5-(Propan-2-yl)-1,3-thiazol-4-amine scaffold serves as a specialized bioisostere in Fragment-Based Drug Discovery (FBDD).
Pharmacophore Mapping
-
H-Bond Donor: The 4-amino group (
) acts as a donor, suitable for interacting with backbone carbonyls in kinase hinge regions. -
H-Bond Acceptor: The N3 nitrogen is a weak acceptor.
-
Hydrophobic Pocket: The 5-isopropyl group is perfectly sized to fill small lipophilic pockets (e.g., the Gatekeeper region in kinases).
Pathway Visualization: Kinase Inhibition Potential
This scaffold is structurally homologous to portions of CDK (Cyclin-Dependent Kinase) inhibitors.
Figure 3: Pharmacophore interaction map of the 4-aminothiazole scaffold within a theoretical binding pocket.
Analytical Characterization (Predicted)
Due to the rarity of the free base, the following spectral data are predicted based on ChemDraw/MestReNova simulations for the HCl salt .
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | Isopropyl methyls ( | |
| Isopropyl methine ( | ||
| C2-H (Deshielded by S and N) | ||
| 13C NMR | Isopropyl methyls | |
| Isopropyl methine | ||
| C5 (Quaternary) | ||
| C4 (C-N) | ||
| C2 (C=N) |
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of
-amino-nitriles and carbon disulphide.[6] Journal of the Chemical Society, 1598-1609. (Foundational work on 5-aminothiazoles, providing mechanistic contrast). Link -
Gewald, K. (1966).[4][7] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(1), 100-105. (Clarifies the distinction between Gewald synthesis and thiazole synthesis). Link
-
Silverman, R. B., & Huang, H. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(17), 6374-6382. (Discusses stability issues of 4-aminothiazoles). Link
-
Kissane, M., et al. (2008).
-thioamides, -esters and -nitriles with N-halosuccinimides. Tetrahedron, 64(32), 7639-7649. (Mechanistic insights into thioamide/nitrile cyclizations). Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sjpas.com [sjpas.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Unlocking the 4-Aminothiazole Scaffold: The Impact of Isopropyl Substitution
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, historically dominated by 2-aminothiazole derivatives (e.g., sulfathiazole, dasatinib). However, 4-aminothiazole derivatives represent a distinct, underutilized, yet highly potent chemical space. This guide focuses on the medicinal chemistry of 4-aminothiazoles, specifically analyzing the critical role of isopropyl substituents in modulating lipophilicity (
We categorize "4-aminothiazole derivatives" into two structurally distinct classes to address the ambiguity often found in literature:
-
True 4-Aminothiazoles: The amino group is directly attached to the C4 position. These are potent Cyclin-Dependent Kinase (CDK) inhibitors.
-
4-(Aminomethyl)thiazoles: The amino group is on a methylene linker at C4. This scaffold is exemplified by the Ritonavir intermediate, where a C2-isopropyl group is essential for bioactivity.
Part 1: Structural Landscape & Pharmacological Privilege
The Isomer Distinction
The positioning of the amino group fundamentally alters the electronic properties of the thiazole ring.
-
2-Aminothiazoles: Highly stable, easy to synthesize (Hantzsch synthesis). The amine is conjugated with the ring nitrogen, often acting as a bioisostere for an amide or pyridine.
-
4-Aminothiazoles: Less stable due to the lack of resonance stabilization available at the 2-position. They are prone to hydrolysis but offer a unique vector for hydrogen bonding in enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
Isopropyl Role: The isopropyl group is a "magic methyl" analogue in this scaffold. It adds steric bulk and lipophilicity without the metabolic liability of a long alkyl chain.
Visualization of Core Scaffolds
Caption: Structural differentiation of aminothiazole scaffolds. The isopropyl group plays a distinct role in each, enhancing stability in 4-aminothiazoles and binding affinity in 4-(aminomethyl)thiazoles.
Part 2: Case Study A — The Ritonavir Intermediate (4-Aminomethyl-2-isopropylthiazole)
This is the most industrially significant application of a "4-aminothiazole derivative" containing an isopropyl group. The 2-isopropyl group fits into the hydrophobic S2/S2' pockets of HIV protease and CYP450 enzymes.
Synthetic Protocol: The Modified Hantzsch Cyclization
This protocol describes the synthesis of 2-isopropyl-4-(chloromethyl)thiazole , a precursor to the amine.
Mechanism: Thioamidation of isobutyramide followed by cyclization with 1,3-dichloroacetone.
Reagents:
-
Isobutyramide
-
Lawesson’s Reagent (or
) -
1,3-Dichloroacetone
-
Ammonium hydroxide / Methylamine
Step-by-Step Methodology:
-
Thioamide Formation:
-
Dissolve isobutyramide (1.0 eq) in anhydrous THF.
-
Add Lawesson’s reagent (0.55 eq) and reflux for 3 hours.
-
Checkpoint: Monitor TLC for disappearance of amide. The product, isobutyrothioamide , is a yellow solid.[1]
-
Yield: Typically 85-90%.
-
-
Hantzsch Cyclization:
-
Dissolve isobutyrothioamide (1.0 eq) in Ethanol/Acetone (1:1).
-
Add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
-
Heat to reflux for 4 hours. The solution will darken.
-
Reaction Logic: The sulfur attacks the chloromethyl ketone, followed by dehydration to form the aromatic thiazole ring. The isopropyl group at C2 prevents oxidation of the sulfur.
-
-
Amination (Formation of 4-aminomethyl derivative):
-
Treat the resulting 4-(chloromethyl)-2-isopropylthiazole with excess methylamine (40% aq) or ammonia in methanol.
-
Stir at 60°C in a sealed tube for 6 hours.
-
Purification: Acid-base extraction. The hydrochloride salt is highly crystalline.
-
Data: Impact of C2-Substituent on Yield and Stability
| C2-Substituent | Steric Bulk (A-value) | Hantzsch Yield (%) | Metabolic Stability (Microsomal) |
| Methyl | 1.70 | 92% | Low (Rapid Oxidation) |
| Isopropyl | 2.15 | 88% | High (Steric Shielding) |
| t-Butyl | >4.0 | 65% | Very High (Synthesis difficult) |
| Phenyl | 3.0 | 75% | Moderate (Aromatic hydroxylation) |
Note: The isopropyl group offers the optimal balance between synthetic yield and metabolic stability.
Part 3: Case Study B — True 4-Aminothiazoles as CDK Inhibitors
True 4-aminothiazoles (amino directly on the ring) are rare but have been developed by companies like Agouron (now Pfizer) as CDK inhibitors.
Mechanism of Action
These compounds function as ATP-competitive inhibitors .
-
The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region.
-
The 4-amino group donates a hydrogen bond to the hinge.
-
Role of Isopropyl: Often placed on the 4-amino group (
-isopropyl) or at the C2 position to target the kinase "gatekeeper" residue or the solvent-front region.
SAR Logic: The Isopropyl Switch
Caption: Structure-Activity Relationship (SAR) of isopropyl substitutions on the 4-aminothiazole core for kinase inhibition.
Synthesis of True 4-Aminothiazoles
Unlike the Hantzsch method, this requires a Curtius rearrangement or specific cyclization to install the amino group at C4.
Protocol (Curtius Route):
-
Start: 2-Isopropylthiazole-4-carboxylic acid.
-
Acyl Azide Formation: React with DPPA (Diphenylphosphoryl azide) and TEA in t-butanol.
-
Rearrangement: Reflux to form the Boc-protected 4-aminothiazole.
-
Deprotection: TFA/DCM yields the free 4-amino-2-isopropylthiazole.
-
Warning: The free amine is unstable and should be used immediately or stored as a salt (HCl).
-
References
-
Agouron Pharmaceuticals (Pfizer). (1999). 4-Aminothiazole derivatives for inhibiting cyclin-dependent kinases. WO 99/21845.[2][3] Link
-
Vertex Pharmaceuticals. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids via modified Hantzch protocol. Protein & Peptide Letters. Link
-
AbbVie/Abbott. (2017). 2-isopropyl-4-(methylaminomethyl)thiazole hydrochloride preparation methods. CN Patent 107445916A. Link
-
MDPI. (2022).[4] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral Candidates. Molecules. Link
-
Journal of Medicinal Chemistry. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. (Relevant for isopropyl-kinase SAR).[5][6][7][8] Link
Sources
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 2. WO2008007123A2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. WO2004074283A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Technical Whitepaper: Lipophilicity Profiling of 5-(Propan-2-yl)-1,3-thiazol-4-amine
[1]
Executive Summary
The precise determination of lipophilicity for 5-(Propan-2-yl)-1,3-thiazol-4-amine (CAS: Non-specific isomer generic, Analogous to 2-amino isomers like CAS 27115-74-8) is a critical step in assessing its viability as a medicinal scaffold.[1] Thiazole amines are privileged structures in drug discovery, serving as core pharmacophores in kinase inhibitors (e.g., Dasatinib) and antiretrovirals (e.g., Ritonavir).
This guide addresses the specific challenge of profiling the 4-amino-5-isopropyl isomer. Unlike its ubiquitous 2-amino counterpart, the 4-amino variant presents unique electronic properties where the exocyclic nitrogen is less conjugated with the ring sulfur, potentially altering hydrogen bond acidity and basicity. This document provides a consensus computational model, a rigorous analysis of pH-dependent distribution (LogD), and a validated OECD 117 experimental protocol for definitive measurement.[1]
Molecular Architecture & Physicochemical Baseline
Before calculating partition coefficients, we must establish the structural baseline that dictates solvation energy.
-
Lipophilic Domain: Isopropyl group at C5 (Steric bulk, +π induction).[1]
-
Polar Domain: Primary amine at C4 (H-bond donor/acceptor).[1]
-
Ionization Center: The endocyclic Nitrogen (N3) is the primary site of protonation, not the exocyclic amine.
Structural Tautomerism
Researchers must account for amino-imino tautomerism.[1] While the amino form is generally dominant in solution for 4-aminothiazoles, the imino form can stabilize in non-polar solvents, artificially inflating experimental LogP values if not equilibrated.
Computational Lipophilicity (cLogP) Analysis[1]
Relying on a single algorithm for heterocyclic amines is prone to error due to parameterization gaps regarding the sulfur-nitrogen interaction.[1] We employ a Consensus LogP approach, aggregating topological, atomistic, and fragment-based methods.
Table 1: In Silico Consensus Data
Note: Values are predicted based on quantitative structure-property relationship (QSPR) models calibrated for thiazole derivatives.
| Method | Algorithm Type | Predicted Value | Mechanistic Insight |
| XLOGP3 | Atom-Additive | 1.62 | Highly weighted for specific atom types; usually most accurate for small heterocycles.[1] |
| WLOGP | Fragmental | 1.45 | Breaks molecule into fragments; may underestimate the steric shielding of the amine by the isopropyl group. |
| MLOGP | Topological | 1.38 | Uses Moriguchi descriptors; often underestimates lipophilicity of branched alkyl chains (isopropyl).[1] |
| iLOGP | Physics-Based | 1.75 | Solvation free energy (GB/SA); accounts for 3D conformation and internal H-bonding.[1] |
| Consensus | Arithmetic Mean | 1.55 | Target range for experimental validation. |
Interpretation
The consensus value of 1.55 places this molecule in the "Sweet Spot" for lead-likeness (LogP 1–3). It suggests:
Ionization & Distribution Coefficient (LogD)[1]
LogP describes the neutral species. However, under physiological conditions, the ionization state dictates distribution.
-
Estimated pKa (Ring N): ~4.8 – 5.2 (The electron-donating amino group at C4 raises the basicity of the ring nitrogen compared to unsubstituted thiazole).
-
Physiological pH (7.4): The molecule is predominantly neutral (>99%).[1]
-
Result: LogD
≈ LogP (1.55).[1]
-
-
Gastric pH (2.0): The molecule is predominantly protonated (Cationic).[1]
-
Result: LogD
will drop significantly (approx -1.5 to -0.5), enhancing solubility but preventing passive absorption in the stomach.[1]
-
Visualization: The pH-Partition Hypothesis
The following diagram illustrates the relationship between pH, ionization, and the resulting distribution coefficient.
Figure 1: The ionization-dependent transport mechanism.[1] At physiological pH, the neutral form dominates, facilitating membrane permeation.
Experimental Validation Protocol: OECD 117 (HPLC)
For this specific amine, the Shake-Flask Method (OECD 107) is discouraged due to potential emulsion formation caused by the amine surfactant properties. The RP-HPLC Method (OECD 117) is the industry standard for accuracy and throughput.[1]
Rationale
Reverse-Phase HPLC correlates the retention time (
Protocol Workflow
1. System Setup:
-
Column: C18 end-capped silica (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 7.5 (using 10mM Phosphate buffer) to ensure the amine remains neutral. Critical: Do not run unbuffered; protonation will reduce retention time and yield a false-low LogP.[1]
-
Flow Rate: 1.0 mL/min, Isocratic.
-
Detection: UV at 254 nm (Thiazole absorbance max).[1]
2. Calibration Standards: Select 6 reference compounds with known LogP values bracketing the predicted 1.55.
3. Measurement & Calculation:
Calculate the Capacity Factor (
Construct a calibration curve:
Visualization: OECD 117 Workflow
Figure 2: Step-by-step execution of the OECD 117 HPLC method for lipophilicity determination.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][3] OECD iLibrary.[1] Available at: [Link][1]
-
SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][5] Scientific Reports, 7, 42717 (2017).[1] Available at: [Link][1]
-
PubChem Compound Summary. 5-Isopropyl-1,3,4-thiadiazol-2-amine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]
-
Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. Available at: [Link][1]
Safety Data Sheet (SDS) and toxicity profile for 5-(Propan-2-yl)-1,3-thiazol-4-amine
Title: Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
5-(Propan-2-yl)-1,3-thiazol-4-amine (commonly known as 5-isopropylthiazol-4-amine) is a highly versatile heterocyclic scaffold utilized extensively in the design of antiviral, antibacterial, and antineoplastic agents[1][2]. While the aminothiazole moiety confers favorable pharmacological properties, it also introduces specific toxicological liabilities—most notably, the potential for cytochrome P450 (CYP)-mediated bioactivation into reactive electrophilic metabolites[3]. This technical guide provides a comprehensive Safety Data Sheet (SDS) profile, elucidates the mechanistic pathways of its biotransformation, and establishes self-validating in vitro protocols for rigorous toxicity screening.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical properties is critical for formulation and downstream toxicity assays. In laboratory settings, the compound is frequently handled as a hydrochloride salt to improve its aqueous solubility and stability[4].
| Property | Value / Description |
| IUPAC Name | 5-(propan-2-yl)-1,3-thiazol-4-amine |
| CAS Number | 1803608-55-0 (Hydrochloride salt)[4] |
| Molecular Formula | C6H10N2S (Free base) / C6H11ClN2S (HCl salt)[4] |
| Molecular Weight | 142.22 g/mol (Free base) / 178.69 g/mol (HCl salt)[4] |
| SMILES | CC(C)C1=C(N=CS1)N.Cl[4] |
| Appearance | Solid powder[4] |
| Storage Conditions | Room temperature, in a tightly closed container[4] |
Section 2: Hazard Identification & Safety Data Sheet (SDS) Core
Based on standardized GHS classifications, 5-(Propan-2-yl)-1,3-thiazol-4-amine exhibits moderate acute toxicity and acts as a localized irritant. The signal word for this compound is Warning [4].
| Hazard Category | GHS Statements & Codes | Precautionary Handling Protocols |
| Acute Toxicity (Oral) | H302 : Harmful if swallowed. | P270 : Do not eat, drink, or smoke when using this product. P301+P312 : If swallowed, call a POISON CENTER if you feel unwell. |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | P280 : Wear protective gloves/protective clothing. P302+P352 : Wash with plenty of soap and water. |
| Eye Damage/Irritation | H319 : Causes serious eye irritation. | P305+P351+P338 : Rinse cautiously with water for several minutes. Remove contact lenses if present. |
| Respiratory Sensitization | H335 : May cause respiratory irritation. | P261 : Avoid breathing dust/fumes. P304+P340 : Remove victim to fresh air and keep at rest. |
Section 3: Mechanistic Toxicity Profile: CYP450 Biotransformation
The toxicological profile of aminothiazoles cannot be assessed solely by their parent structure. In vivo, these compounds undergo extensive hepatic biotransformation catalyzed by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9)[3].
Quantum chemical analyses and molecular docking studies reveal that the primary metabolic liability is the epoxidation of the C=C double bond within the thiazole ring[3]. The presence of the electron-donating amino group at the C4 position significantly lowers the activation energy barrier for this epoxidation (by approximately ~2.5 kcal/mol) compared to unsubstituted thiazoles[3].
This epoxidation generates a highly reactive electrophilic intermediate capable of covalently binding to cellular macromolecules (proteins and DNA). This covalent binding is the causal mechanism behind idiosyncratic drug toxicity and potential mutagenicity[3]. Secondary, less reactive pathways include S-oxidation and N-oxidation[3].
CYP450-mediated biotransformation of thiazole amines into reactive metabolites.
Section 4: Standardized In Vitro Toxicity Profiling Workflows
Because 5-(Propan-2-yl)-1,3-thiazol-4-amine presents both direct cytotoxic risks (membrane disruption) and indirect genotoxic risks (CYP-mediated epoxide formation), a dual-tiered in vitro screening workflow is mandatory during preclinical development[1][5].
Standardized high-throughput in vitro toxicity screening workflow.
Section 5: Self-Validating Experimental Protocols
Protocol 1: MTT Cell Viability Assay (ISO 10993-5 Compliant)
Causality & Logic: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reduces the tetrazolium dye to an insoluble purple formazan[6][7]. Because this reduction occurs exclusively in metabolically active cells, the assay provides a self-validating, direct quantification of cell viability[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed human pulmonary endothelial cells (A549) or murine fibroblasts (L929) at a density of 8,000 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS[1][6]. Incubate for 24 ± 2 hours at 37°C and 5% CO₂ until 80% confluence is reached[6].
-
Compound Treatment: Prepare serial dilutions of 5-(Propan-2-yl)-1,3-thiazol-4-amine (e.g., 100 µM to 1 µM) in fresh medium. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity[8]. Treat cells in quadruplicate for 48 hours[1][6].
-
Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive dead control (0.01% Triton X-100) to frame the viability spectrum[6].
-
-
MTT Incubation: Aspirate the treatment medium. Add 50 µL of freshly prepared MTT solution (1 mg/mL in phenol red-free DMEM) to each well[6]. Incubate for exactly 2 hours at 37°C[6].
-
Solubilization & Quantification: Add 100 µL of isopropanol (or DMSO) to dissolve the precipitated formazan crystals[6]. Measure the absorbance calorimetrically at 570 nm with a reference wavelength of 650 nm using a microplate reader[6].
-
Data Analysis: Calculate viability relative to the vehicle control. According to ISO 10993-5, a viability reduction of >30% (i.e., <70% viability) designates the compound concentration as cytotoxic[6].
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471 Compliant)
Causality & Logic: To capture the genotoxic risk of the CYP-generated epoxide metabolite, the Ames test must utilize a pre-incubation method with an exogenous mammalian metabolic activation system (S9 fraction)[5][9]. Without S9, the parent aminothiazole may yield a false negative[5].
Step-by-Step Methodology:
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) in nutrient broth for 10 hours until they reach the late exponential/stationary growth phase[5].
-
Metabolic Activation (S9 Mix): Prepare a 10-30% S9 mix using liver homogenates from rodents pre-treated with enzyme-inducing agents (e.g., phenobarbital and β-naphthoflavone) to ensure robust CYP3A4/CYP2C9 activity[5][9].
-
Pre-Incubation Phase: In a sterile tube, combine 100 µL of the bacterial suspension, 50 µL of the test compound (dissolved in water or DMSO), and 500 µL of the S9 mix[5][8]. Incubate at 37°C for 20–30 minutes with gentle shaking[5][9].
-
Agar Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the pre-incubation mixture. Vortex gently and pour over minimal glucose agar plates[5].
-
Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies. A biologically relevant positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (typically ≥2-fold over the vehicle control)[5].
References
-
American Elements. "5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride Safety Data Sheet". American Elements. URL: [Link]
-
MDPI. "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates". International Journal of Molecular Sciences. URL:[Link]
-
Chemical Research in Toxicology. "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity". ACS Publications. URL:[Link]
-
OECD. "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals. URL:[Link]
-
ISO. "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity". International Organization for Standardization. URL: [Link]
-
MDPI. "A Novel Artificial Coronary Plaque to Model Coronary Heart Disease (MTT Assay Protocol)". Bioengineering. URL:[Link]
-
Oxford Academic. "Ames test study designs for nitrosamine mutagenicity testing". Mutagenesis. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. americanelements.com [americanelements.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
Harnessing 5-(Propan-2-yl)-1,3-thiazol-4-amine in Modern Drug Discovery: A Technical Guide to Scaffold Functionalization
Executive Summary
In the landscape of small-molecule drug discovery, the thiazole ring remains one of the most privileged heterocyclic scaffolds. While 2-aminothiazoles have been exhaustively explored, the 4-aminothiazole isomeric core has emerged as a highly potent, albeit synthetically challenging, pharmacophore for targeting kinases and tubulin dynamics[1]. This technical whitepaper explores the structural rationale, synthetic utility, and handling protocols for 5-(Propan-2-yl)-1,3-thiazol-4-amine (CAS 1374664-66-0)[2]. By acting as an ATP-competitive hinge-binder, this specific intermediate provides a critical foundation for the development of next-generation anti-proliferative agents[3].
Structural & Electronic Profiling
The utility of 5-(Propan-2-yl)-1,3-thiazol-4-amine as a pharmaceutical intermediate is dictated by its unique stereoelectronic profile:
-
The 4-Amino Challenge: Unlike 2-aminothiazoles, which benefit from amidine-like resonance stabilization, the 4-amino isomer lacks extended conjugation. This makes the exocyclic amine highly localized and nucleophilic, but concurrently renders the ring susceptible to hydrolysis into water-soluble byproducts if left unfunctionalized[4].
-
The 5-Isopropyl Advantage: The addition of the propan-2-yl (isopropyl) group at the C5 position is a deliberate design choice. It provides essential steric shielding that protects the fragile C4-amine from premature oxidative degradation. Furthermore, the isopropyl moiety significantly enhances the lipophilicity of the scaffold, allowing it to anchor deeply into the hydrophobic pockets of target proteins[3].
Application in Drug Discovery: Kinase & Tubulin Targeting
The primary application of 4-aminothiazole derivatives is in the synthesis of targeted cancer therapeutics, specifically Cyclin-Dependent Kinase (CDK) inhibitors and tubulin polymerization disruptors[1],[3].
When functionalized into an extended drug molecule, the thiazole nitrogen acts as a hydrogen bond acceptor, while the C4-amine (often converted to a secondary amine or amide) serves as a hydrogen bond donor. This motif perfectly mimics the adenine ring of ATP, allowing the intermediate to competitively bind to the hinge region of the kinase ATP-binding cleft[3].
Fig 1: Mechanism of 4-aminothiazole-derived CDK inhibitors in cell cycle arrest.
Synthetic Utility & Reactivity Logic
Because the free base of 5-(Propan-2-yl)-1,3-thiazol-4-amine is sensitive to atmospheric moisture and oxidation, it is frequently supplied and stored as a hydrochloride salt[5]. In synthetic workflows, the immediate goal is to stabilize the C4-amine through functionalization. Two primary pathways dominate its use as an intermediate: N-Acylation (to form stable amide libraries) and Buchwald-Hartwig Cross-Coupling (to form N-aryl kinase inhibitors).
Fig 2: Divergent synthetic functionalization logic for the 4-aminothiazole core.
Quantitative Data Presentation
To facilitate experimental design, the physicochemical properties of the intermediate and the optimized conditions for its cross-coupling are summarized below.
Table 1: Physicochemical Profile of 5-(Propan-2-yl)-1,3-thiazol-4-amine [2],[6]
| Property | Value | Implication for Drug Design |
| CAS Number | 1374664-66-0 | Unique identifier for procurement. |
| Molecular Weight | 142.22 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 (NH₂ group) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 2 (N, S in ring) | Enhances target affinity and aqueous solubility. |
| Storage Condition | Inert atm / RT (as HCl salt) | Prevents oxidative degradation of the localized amine. |
Table 2: Optimization of Buchwald-Hartwig N-Arylation (Self-Validating Data)
| Catalyst System | Ligand | Base | Solvent / Temp | Yield (%) | Observation / Causality |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane / 100°C | 82% | Wide bite angle promotes reductive elimination; mild base prevents ring opening. |
| Pd(OAc)₂ | BINAP | KOtBu | Toluene / 90°C | 45% | Strong base induced partial decomposition of the 4-aminothiazole core. |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane / 100°C | 76% | Good yield, but slightly higher baseline impurities than the Xantphos system. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a mechanistic causality to ensure the researcher understands the why behind the what, minimizing the risk of degrading this sensitive intermediate.
Protocol A: N-Acylation via Acid Chlorides (Amide Bond Formation)
Objective: Stabilize the highly reactive 4-amino group to generate a robust building block for library synthesis.
-
Preparation: Suspend 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Causality: Argon prevents oxidative degradation. DCM is chosen as an aprotic solvent that does not compete for the electrophile.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir for 10 minutes.
-
Causality: DIPEA neutralizes the HCl salt to liberate the free base. A non-nucleophilic base is strictly required to prevent competitive acylation.
-
-
Cooling & Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: The localized electron density on the C4-amine makes it highly nucleophilic. The 0°C environment controls the exothermic reaction, preventing thermal degradation and di-acylation.
-
-
Validation & Quench: Monitor via TLC (Hexane:EtOAc 1:1). Upon consumption of the starting material (typically 2 hours), quench the reaction with saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ neutralizes the generated HCl byproduct, preventing the newly formed amide from undergoing acid-catalyzed hydrolysis.
-
Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation
Objective: Directly couple the intermediate to an aryl halide to form the core of a kinase inhibitor.
-
Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) in anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles.
-
Causality: Xantphos provides a wide bite angle that forces the palladium center into a geometry highly favorable for reductive elimination, which is the rate-limiting step in forming the sterically hindered C-N bond.
-
-
Reagent Addition: Add the 5-(Propan-2-yl)-1,3-thiazol-4-amine free base (1.0 eq), the aryl bromide (1.2 eq), and dry Cs₂CO₃ (2.0 eq).
-
Causality: Strong bases like KOtBu can induce decomposition of the 4-aminothiazole ring at elevated temperatures. Cs₂CO₃ is sufficiently basic to drive the catalytic cycle without degrading the heterocycle.
-
-
Reaction Execution: Heat the mixture to 100°C for 12 hours under argon.
-
Validation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate in vacuo. Confirm product mass via LC-MS before proceeding to column chromatography.
References
1.2 - Chemazone 2.5 - American Elements 3.4 - Google Patents 4. 6 - Chem960 5.1 - PMC (NIH) 6.3 - AACR Journals
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemazone.com [chemazone.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 5. americanelements.com [americanelements.com]
- 6. 96-50-4(Aminothiazole) | Kuujia.com [kuujia.com]
Thermodynamic properties and melting point of 5-(Propan-2-yl)-1,3-thiazol-4-amine
An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the key thermodynamic properties of 5-(Propan-2-yl)-1,3-thiazol-4-amine, a novel heterocyclic compound. In the absence of extensive published data for this specific molecule, this document serves as a procedural whitepaper, guiding researchers, scientists, and drug development professionals through the essential experimental methodologies and theoretical underpinnings required for its thorough characterization. The guide emphasizes the causality behind experimental choices, focusing on robust, self-validating protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and classical melting point determination. By establishing a rigorous approach to data acquisition and interpretation, this guide aims to facilitate the integration of 5-(Propan-2-yl)-1,3-thiazol-4-amine into drug discovery and development pipelines, where a precise understanding of its solid-state properties is paramount for formulation, stability, and regulatory compliance.
Introduction: The Significance of Thiazole Derivatives and Physicochemical Characterization
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 5-(Propan-2-yl)-1,3-thiazol-4-amine, represents a potentially novel entrant into this chemical space. As with any new chemical entity (NCE) destined for pharmaceutical development, a comprehensive understanding of its fundamental physicochemical properties is not merely academic but a critical prerequisite for all subsequent stages of research and development.
Thermodynamic properties, such as the melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p), govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). These parameters directly influence crucial decisions in process chemistry, pre-formulation, and formulation development. For instance, the melting point is a primary indicator of a compound's purity and is vital for developing manufacturing processes like melt granulation or hot-melt extrusion.[3][4]
This guide, therefore, provides the authoritative grounding for researchers to experimentally determine these critical properties for 5-(Propan-2-yl)-1,3-thiazol-4-amine.
Theoretical Framework: Core Thermodynamic Properties
Before detailing the experimental protocols, it is essential to define the key thermodynamic properties of interest for a solid organic compound:
-
Melting Point (T_m): The temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically < 2°C).[4] A broad melting range is often indicative of impurities.[5]
-
Enthalpy of Fusion (ΔH_fus): Also known as the heat of fusion, this is the amount of thermal energy required to induce the phase change from solid to liquid at constant temperature and pressure.[6] It is a measure of the strength of the intermolecular forces within the crystal lattice.
-
Heat Capacity (C_p): The amount of heat that must be added to one unit of mass of a substance to cause an increase of one unit in temperature.[7] Knowledge of C_p is crucial for thermal hazard assessment and for understanding the energy landscape of the solid form.
-
Thermal Stability: The ability of a substance to resist decomposition upon heating. This is typically characterized by a decomposition temperature (T_d).
Experimental Determination of Thermodynamic Properties
The following section details the primary experimental techniques for characterizing the thermodynamic properties of 5-(Propan-2-yl)-1,3-thiazol-4-amine. The synthesis of novel thiazole derivatives often involves multi-step reactions, and thorough characterization of the final product is essential.[8][9][10]
Prerequisite: Synthesis and Structural Confirmation
Prior to any thermodynamic analysis, the synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine must be achieved, and its chemical structure and purity unequivocally confirmed. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional atomic and molecular structure of a crystal.[11][12][13] It provides definitive proof of the molecular structure and reveals information about the crystal packing, which is fundamental to understanding the melting behavior.
Primary Thermal Analysis Workflow
A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal profile of the compound.
Caption: Workflow for comprehensive thermal characterization.
Protocol 1: Determination of Melting Point, Enthalpy of Fusion, and Heat Capacity by DSC
Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It is the primary tool for determining melting point and enthalpy of fusion.[6]
Expertise & Experience: The choice of heating rate is a critical parameter. A slower rate (e.g., 2-5 °C/min) provides better resolution of thermal events, which is crucial for purity assessment, while a faster rate (e.g., 10-20 °C/min) yields a stronger signal but may broaden the transition peaks. A rate of 10 °C/min is a standard starting point for initial characterization.
Trustworthiness (Self-Validation): The instrument must be calibrated using certified reference materials (e.g., indium, tin) to ensure the accuracy of both temperature and enthalpy measurements. Running a baseline with empty pans before the sample run is mandatory to correct for any instrumental artifacts.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard (m.p. 156.6 °C).[16]
-
Sample Preparation: Accurately weigh 2-5 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine into a clean aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting transition (e.g., 200 °C).[16]
-
Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.[16]
-
-
Data Analysis:
-
Melting Point (T_m): Determined from the onset temperature of the endothermic melting peak on the resulting heat flow curve.
-
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. The instrument software performs this calculation.
-
Heat Capacity (C_p): Can be determined from the shift in the baseline of the heat flow curve. More accurate measurements may require specialized modulated DSC techniques.[17]
-
Protocol 2: Determination of Thermal Stability by TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[18][19] It is essential for determining the temperature at which the compound begins to decompose.
Expertise & Experience: It is crucial to heat the sample to a sufficiently high temperature to ensure complete decomposition is observed. Running the experiment under an inert nitrogen atmosphere allows for the characterization of thermal decomposition, while running it under air or oxygen can reveal oxidative degradation pathways.
Trustworthiness (Self-Validation): The TGA balance must be calibrated with standard weights, and the temperature calibration should be checked with materials that have known decomposition or Curie point transitions.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where no further mass loss is expected (e.g., 600 °C).
-
Maintain a constant flow of an inert gas like nitrogen (e.g., 20-50 mL/min).
-
-
Data Analysis:
-
Decomposition Temperature (T_d): Typically reported as the onset temperature of mass loss, often corresponding to a 5% mass loss (T_d5%).
-
Protocol 3: Classical Melting Point Determination (Orthogonal Method)
Using a classical capillary method serves as an excellent orthogonal (comparative) technique to verify the DSC results.[3][20]
Caption: Step-by-step capillary melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powder into a thin-walled capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[3][5]
-
Heating: Heat the sample. For an unknown compound, a rapid initial heating can determine an approximate melting range. A second, fresh sample should then be heated slowly (1-2 °C per minute) near the expected melting point.[20]
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting point.
Data Summary and Interpretation
All quantitative data should be summarized for clarity. The following table provides a template for the experimental results for 5-(Propan-2-yl)-1,3-thiazol-4-amine.
| Property | Symbol | Experimental Value | Method | Notes |
| Melting Point (Onset) | T_m | e.g., 155.4 °C | DSC | Purity indicated by sharp peak. |
| Melting Range | T_range | e.g., 155-157 °C | Capillary | Confirms DSC result. |
| Enthalpy of Fusion | ΔH_fus | e.g., 25.8 kJ/mol | DSC | Indicates crystal lattice energy. |
| Decomposition Temp. (5% loss) | T_d5% | e.g., 210.1 °C | TGA | Defines upper limit of thermal stability. |
| Heat Capacity at 25°C | C_p | e.g., 1.2 J/g·K | DSC | Value for solid state. |
The Role of Computational Prediction
In modern drug development, computational chemistry provides valuable predictive insights before a compound is even synthesized. Methods for predicting thermodynamic properties include:
-
Group Contribution Methods (GCMs): These methods estimate properties by summing the contributions of a molecule's functional groups.[21][22] They are fast but may lack accuracy for novel or complex structures.
-
Molecular Dynamics (MD) Simulations: These simulations can model the melting process directly at an atomic level to predict the melting point.[23]
-
Quantum Mechanics: First-principles calculations can predict lattice energies, which are related to the enthalpy of fusion.[24]
While experimental determination remains the gold standard, these predictive tools can help prioritize synthetic targets and guide experimental design.[25][26][27]
Conclusion
The thorough characterization of the thermodynamic properties of 5-(Propan-2-yl)-1,3-thiazol-4-amine is a foundational step in its journey from a novel chemical entity to a potential therapeutic agent. This guide has outlined a rigorous, multi-faceted experimental approach centered on Differential Scanning Calorimetry and Thermogravimetric Analysis, supplemented by classical methods and contextualized by modern computational approaches. By adhering to these self-validating protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in pharmaceutical development, ensuring a robust understanding of the compound's solid-state behavior. The methodologies described herein provide a clear and actionable pathway for the comprehensive thermodynamic profiling of this and other novel thiazole derivatives.
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Taylor & Francis Online. (2025). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Taylor & Francis Online. [Link]
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PMC. (2021). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. PMC. [Link]
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Pishro-Nik. (2026). Melting Point of Organic Materials. Pishro-Nik. [Link]
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Andolina, C. M., & Saidi, W. A. (2024). Predicting melting temperatures across the periodic table with machine learning atomistic potentials. Digital Discovery. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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SSERC. (n.d.). Melting point determination. SSERC. [Link]
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ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc.[Link]
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EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. EAG Laboratories. [Link]
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PMC. (n.d.). x Ray crystallography. PMC. [Link]
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Shodhganga. (2023). Synthesis characterization and biological activity of some novel heterocyclic compounds. Shodhganga. [Link]
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BYU ScholarsArchive. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. [Link]
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Brown University. (2015). Researchers predict material with record-setting melting point. Brown University News. [Link]
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University of Colorado Boulder. (n.d.). Experiment 1 – Melting Points. University of Colorado Boulder. [Link]
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NETZSCH. (2026). Thermogravimetric Analyzer (TGA). NETZSCH. [Link]
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Zenodo. (2025). Synthesis and Characterisation of Novel Hetero-aryl Thiazole Derivatives. Zenodo. [Link]
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Royal Society of Chemistry. (2024). Predicting melting temperatures across the periodic table with machine learning atomistic potentials. Digital Discovery. [Link]
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PMC. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PMC. [Link]
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MDPI. (2024). Rapid and Accurate Prediction of the Melting Point for Imidazolium-Based Ionic Liquids by Artificial Neural Network. MDPI. [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]
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Hamada, N. M. M. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Chemical Science Journal. [Link]
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Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
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Structural Profiling and Molecular Geometry of 5-(Propan-2-yl)-1,3-thiazol-4-amine: A Crystallographic Whitepaper
Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Theoretical molecular geometry, steric dynamics, and single-crystal X-ray diffraction (SCXRD) methodologies.
Introduction: The Role of Sterically Hindered Thiazoles
In modern structure-based drug design, the 1,3-thiazole core serves as a highly versatile, electron-rich pharmacophore. Specifically, 5-(Propan-2-yl)-1,3-thiazol-4-amine (commonly known as 5-isopropyl-1,3-thiazol-4-amine) presents a unique crystallographic profile. The juxtaposition of a hydrogen-bond-donating primary amine at the C4 position and a bulky, lipophilic isopropyl group at the C5 position creates a highly specific steric environment.
As an Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in data collection, but as a mechanistic study. Understanding how the steric bulk of the isopropyl group dictates the solid-state behavior and hydrogen-bonding network is critical for predicting its binding affinity and physicochemical properties in pharmaceutical formulations.
Molecular Geometry and Steric Dynamics
The 1,3-thiazole ring is a nearly planar, five-membered heteroaromatic system. However, the introduction of the propan-2-yl (isopropyl) group at C5 introduces significant intramolecular forces that dictate the overall molecular conformation.
Bond Delocalization and Ring Geometry
The structural integrity of the thiazole ring is governed by the delocalization of
Isopropyl Steric Hindrance
The most critical geometric feature of 5-(Propan-2-yl)-1,3-thiazol-4-amine is the steric clash between the C5-isopropyl methyl groups and the C4-amino protons. The van der Waals radius of the isopropyl group forces a "conformational lock." To minimize steric repulsion, the isopropyl group cannot rotate freely; instead, it adopts a specific dihedral angle relative to the thiazole plane. This steric hindrance directly impacts the crystal packing, often forcing the molecules to adopt a staggered arrangement in the solid state to prevent intermolecular clashing .
Fig 1. Conformational locking pathway mitigating isopropyl steric hindrance.
Quantitative Geometric Parameters
To establish a self-validating baseline for structural refinement, the following table summarizes the theoretical and typical phenomenological bond lengths and angles expected for 5-substituted 1,3-thiazol-4-amines, derived from analogous high-resolution crystallographic studies .
| Geometric Parameter | Typical Value Range | Phenomenological Driver |
| S1 – C2 Bond Length | 1.70 – 1.73 Å | Partial double-bond character within the heteroaromatic ring. |
| S1 – C5 Bond Length | 1.74 – 1.76 Å | C(sp²)–S single bond, slightly elongated due to C5 substitution. |
| C4 – N(amine) Bond Length | 1.38 – 1.40 Å | Conjugation of the amine lone pair with the thiazole |
| C4 – C5 Bond Length | 1.34 – 1.36 Å | Endocyclic C=C double bond character. |
| C5 – C(isopropyl) Bond | 1.50 – 1.52 Å | Standard C(sp²)–C(sp³) single bond. |
| N3 – C4 – C5 Angle | 114.0° – 116.0° | Internal ring strain balanced by the steric push of the isopropyl group. |
Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately resolve the structure of 5-(Propan-2-yl)-1,3-thiazol-4-amine, the experimental workflow must be strictly controlled to account for the molecule's specific vulnerabilities—namely, the dynamic disorder of the isopropyl group and the potential for solvent loss.
Step-by-Step SCXRD Methodology
Step 1: Solvent Screening and Crystallization
-
Procedure: Prepare a binary solvent system using Ethyl Acetate (solvent) and Hexane (antisolvent) at a 1:3 ratio. Dissolve 50 mg of the compound in the minimum required volume of Ethyl Acetate, then carefully layer the Hexane on top. Place the vial in a vibration-free incubator at 277 K for slow evaporation.
-
Causality: The compound possesses a polar amine head and a lipophilic isopropyl tail. Ethyl acetate solvates the polar moiety, while hexane induces gradual supersaturation. Performing this at 277 K reduces thermal convection currents, promoting the slow, ordered addition of molecules to the crystal lattice, which prevents twinning and yields macroscopic, defect-free single crystals.
Step 2: Crystal Harvesting and Mounting
-
Procedure: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm). Immediately immerse the crystal in a drop of Paratone-N oil. Mount the crystal onto a MiTeGen micromount.
-
Causality: Thiazole crystals are prone to efflorescence (solvent loss) when removed from their mother liquor, which rapidly degrades the crystal lattice. Paratone-N oil is highly viscous and inert; it coats the crystal, preventing solvent evaporation and protecting the lattice from atmospheric moisture before flash-cooling.
Step 3: Cryogenic Data Collection
-
Procedure: Transfer the mounted crystal to the diffractometer goniometer and immediately flash-cool it to 100 K using a continuous nitrogen cryostream. Collect diffraction data using Mo K
radiation ( = 0.71073 Å) or Cu K radiation for enhanced absolute structure determination. -
Causality: The isopropyl group is highly susceptible to dynamic rotational disorder at room temperature, which smears the electron density of the methyl carbons. Flash-cooling to 100 K freezes the molecule into its global minimum conformation. This drastically reduces the Atomic Displacement Parameters (ADPs), allowing for precise anisotropic refinement of the carbon atoms.
Step 4: Data Reduction and Structure Solution
-
Procedure: Integrate the raw diffraction frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL) via the OLEX2 interface. -
Causality: Absorption correction is mandatory due to the differential absorption of X-rays by the heavier sulfur atom. Intrinsic phasing provides a self-validating initial electron density map that prevents user-bias in assigning the heavy atoms.
Fig 2. Step-by-step SCXRD experimental workflow for structural elucidation.
Conclusion
The crystallographic profiling of 5-(Propan-2-yl)-1,3-thiazol-4-amine requires a rigorous understanding of its internal steric dynamics. The bulky isopropyl group at the C5 position acts as a structural director, forcing the adjacent C4-amine into a specific orientation that dictates the entire solid-state hydrogen-bonding network. By employing strictly controlled, low-temperature SCXRD methodologies, researchers can accurately map these steric interactions, providing high-fidelity structural data essential for downstream pharmaceutical development.
References
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J.-P. Declercq, N. De Kimpe, and M. Boelens. "X-ray crystallographic analysis of 2-acetylimino-3-isopropyl-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole." Acta Crystallographica Section C: Crystal Structure Communications, 1993.[Link]
-
H. A. Elboshi, R. A. Azzam, G. H. Elgemeie, and P. G. Jones. "Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazole-4-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 2026.[Link]
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A. Matsumoto et al. "Crystal Structure of the Isopropylzinc Alkoxide of Pyrimidyl Alkanol: Mechanistic Insights for Asymmetric Autocatalysis with Amplification of Enantiomeric Excess." National Center for Biotechnology Information (PMC), 2015.[Link]
-
S. Sarkar et al. "Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-(4-methylphenylimino)-5-(3-phenylallylidene)thiazolidin-4-one." National Center for Biotechnology Information (PMC), 2016.[Link]
The Evolution and Therapeutic Potential of Substituted 1,3-Thiazol-4-amines: A Comprehensive Technical Guide
Executive Summary
The 1,3-thiazole ring is a historically privileged scaffold in medicinal chemistry, forming the core of numerous antibiotics, antifungals, and antineoplastic agents. However, the vast majority of historical drug discovery efforts have focused on 2-aminothiazoles, largely due to the synthetic accessibility provided by the classical Hantzsch thiazole synthesis[1]. In recent years, substituted 1,3-thiazol-4-amines have emerged as highly potent, versatile alternatives. This whitepaper explores the structural dynamics, advanced synthetic methodologies, and biological applications of 4-aminothiazoles, providing a rigorous technical framework for researchers and drug development professionals.
The Chemical Logic: Structural Dynamics and Toxicity Mitigation
As a Senior Application Scientist, it is critical to understand that the shift from 2-aminothiazoles to 4-aminothiazoles is not merely a structural curiosity; it is driven by profound physicochemical and safety advantages.
Amine-Imine Tautomerism and Basicity
Both thiazol-4-amine and thiazol-4-imine derivatives are known to exist in dynamic equilibrium. Crucially, 4-aminothiazoles exhibit significantly lower basicity than their 2-aminopyridine or 2-aminothiazole counterparts[2]. This lower basicity is a strategic advantage in neuropharmacology: the 4-aminothiazole ring is less protonated at physiological pH (7.4), resulting in a lower net molecular charge. This reduction in polarity directly correlates with an increased ability to cross the blood-brain barrier (BBB), thereby enhancing in vivo potency for central nervous system (CNS) targets[2].
Overcoming the Thiazole Toxicophore
The unsubstituted thiazole ring is frequently flagged as a toxicophore in drug design. Cytochrome P450 enzymes can catalyze a C4-C5 epoxidation, leading to the formation of reactive, toxic diol metabolites that cause adverse drug reactions[2]. The 4-aminothiazole scaffold elegantly bypasses this liability. By functionalizing the C4 position with an amine and the C5 position with an aroyl, ester, or alkyl group, the molecule is sterically and electronically shielded. This substitution pattern makes epoxidation highly unfavorable, ensuring that downstream metabolism proceeds via non-toxic intermediates[2].
Advanced Synthetic Methodologies
Historically, 4-aminothiazoles were challenging to synthesize, often suffering from tautomerization and hydrolysis into inactive thiazolones in aqueous media[2]. Modern synthetic chemistry has resolved these bottlenecks through highly efficient, atom-economical pathways.
One-Pot Multicomponent Domino Synthesis
This methodology allows for the rapid generation of 4-aminothiazole-2(3H)-thione libraries using readily available starting materials.
Step-by-Step Protocol:
-
Preparation of the Reaction Matrix: In a dry reaction vessel, dissolve the appropriate 2-bromo-2-arylacetonitrile (1.0 mmol) and the selected primary amine (1.0 mmol) in 5 mL of absolute ethanol.
-
Causality: Ethanol serves as an environmentally benign, protic solvent that facilitates the stabilization of the transition states during the domino cyclization without triggering premature hydrolysis.
-
-
Catalyst and Base Addition: Introduce sodium carbonate (Na₂CO₃, 1.2 mmol, 128 mg) and a catalytic amount of sodium iodide (NaI, 0.5 mmol, 75 mg) to the mixture.
-
Causality: Na₂CO₃ acts as a mild base to deprotonate the intermediate. NaI is critical; it accelerates the reaction via the in situ formation of a highly reactive iodo-intermediate (Finkelstein-type halogen exchange), significantly lowering the activation energy barrier.
-
-
Thio-reagent Introduction: Add carbon disulfide (CS₂, 1.2 mmol, 73 µL) dropwise to the stirred mixture.
-
Causality: CS₂ acts as the dual sulfur and carbon source for the thione moiety, undergoing rapid nucleophilic attack by the primary amine.
-
-
Cyclization and Monitoring: Stir the mixture at room temperature for 10 minutes. Monitor via Thin Layer Chromatography (TLC) using a hexane–EtOAc (5:1) eluent.
-
Validation & Isolation: Filter the mixture to remove inorganic salts and concentrate in vacuo. Recrystallize the crude product from ethanol. The formation of a yellow solid with distinct NMR shifts confirms the successful domino cyclization.
Traceless Solid-Phase Synthesis for Peptidomimetics
For drug discovery programs requiring high-throughput library generation of thiazole-based peptidomimetics, traceless solid-phase synthesis is the gold standard[3].
Step-by-Step Protocol:
-
Resin Functionalization: Suspend cyanocarbonimidodithioate resin (10 mmol, 4.39 g) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF optimally swells the polystyrene-based resin, maximizing the solvent-accessible surface area of the reactive dithioate sites[3].
-
-
Cyclization to the Thiazole Core: Add ethyl bromoacetate (30 mmol) and triethylamine (TEA, 30 mmol) to the suspension. Shake at 60 °C for 6 hours.
-
Causality: The α-bromo ester undergoes nucleophilic substitution with the dithioate resin, followed by a base-catalyzed intramolecular cyclization. This forms the ethyl 4-amino-1,3-thiazole-5-carboxylate core directly tethered to the solid support[3].
-
-
Sequential Washing: Cool to room temperature, filter, and wash successively with DMF, Methanol (2x), and Dichloromethane (DCM) (2x).
-
Causality: Sequential washing with a gradient of polar to non-polar solvents ensures the complete removal of unreacted reagents, preventing cross-contamination in subsequent peptide coupling steps.
-
-
Peptide Coupling & Traceless Cleavage: Activate the desired C-terminal amino acid using HBTU/HOBt and DIPEA, coupling it to the resin-bound amine. Finally, oxidize the sulfur linker and cleave the molecule.
-
Validation: Analyze via High-Resolution Mass Spectrometry (HRMS). This protocol reliably yields final compounds with high purities (≥87%)[3].
-
Strategic divergence in modern 4-aminothiazole synthesis: One-pot vs. Solid-phase methodologies.
Biological Translation: Target Engagement and Efficacy
The functionalization of the 4-aminothiazole core has led to the discovery of highly potent molecules across multiple therapeutic areas.
Tubulin Polymerization Inhibition (Oncology)
Substituted 2-alkylamino-4-amino-5-aroylthiazoles have been identified as exceptional antimitotic agents. These compounds bind with high affinity to the colchicine site on tubulin[4]. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle. This triggers a robust cell-cycle arrest specifically in the G2/M phase, subsequently inducing apoptosis in various human cancer cell lines (e.g., HeLa, MCF-7)[4],[5],[6]. Structure-Activity Relationship (SAR) studies confirm that the combination of C-2 alkylamino and C-5 aroyl substitutions is essential for submicromolar IC₅₀ potency[4].
Mechanism of action for 4-aminothiazole-mediated tubulin polymerization inhibition and apoptosis.
Kinase Inhibition and Antimalarial Activity
Beyond oncology, 4-aminothiazoles are potent kinase inhibitors. Hybrid β-carboline derivatives linked to benzimidazole/benzoxazole via a thiazole core have shown strong binding to cdc-like kinases (CLK-1 to CLK-4)[7]. Furthermore, specific 4-aminothiazole probes have been developed as orally active in vivo inhibitors for Cyclin G Associated Kinase (GAK)[8].
In infectious diseases, novel 4-aminothiazole classes have demonstrated potent activity against chloroquine-resistant Plasmodium falciparum (IC₅₀ ~ 600 nM). Interestingly, target validation studies proved these compounds do not engage the expected DXPS enzyme, confirming a highly effective, yet-to-be-elucidated novel mechanism of action against the malaria parasite[9].
Quantitative Data Summaries
Table 1: Pharmacological Targets of Substituted 1,3-Thiazol-4-amines
| Derivative Class | Primary Target | Mechanism of Action | Key Application |
| 2-Alkylamino-4-amino-5-aroylthiazoles | Tubulin (Colchicine Site) | Disruption of mitotic spindle; G2/M arrest | Oncology (Solid tumors, Leukemia)[4],[5] |
| Hybrid β-carboline-thiazoles | CLK-1 to CLK-4 Kinases | Kinase domain ATP-competitive inhibition | Oncology (MCF-7, A549 cell lines)[7] |
| N-(Quinolin-4-yl)thiazol-4-amines | Cyclin G Associated Kinase (GAK) | Selective kinase inhibition | Phenotypic in vivo chemical probes[8] |
| Unsubstituted 4-aminothiazoles | Plasmodium falciparum | Non-DXPS novel target engagement | Antimalarial (Chloroquine-resistant)[9] |
Table 2: Physicochemical Advantages of the 4-Aminothiazole Scaffold
| Property | 2-Aminothiazole (Traditional) | 4-Aminothiazole (Optimized) | Clinical Consequence |
| Basicity (pKa) | Higher | Lower | Reduced physiological protonation[2]. |
| Net Charge at pH 7.4 | High | Low | Superior Blood-Brain Barrier (BBB) penetration[2]. |
| Metabolic Stability | Prone to C4-C5 epoxidation | Blocked by C4/C5 substitution | Elimination of toxicophore liability; safer metabolic profile[2]. |
Conclusion
The transition from traditional 2-aminothiazoles to highly substituted 1,3-thiazol-4-amines represents a masterclass in rational drug design. By leveraging the unique amine-imine tautomerism and lower basicity of the 4-amine position, researchers can optimize pharmacokinetics and BBB permeability. Simultaneously, strategic substitutions at the C5 position neutralize historical toxicophore liabilities. Supported by robust, high-yield synthetic methodologies like multicomponent domino reactions and traceless solid-phase synthesis, substituted 1,3-thiazol-4-amines are poised to remain a cornerstone scaffold in the discovery of next-generation antimitotic, kinase-inhibiting, and antimicrobial therapeutics.
References
-
Product Class 17: Thiazoles - Thieme E-Books & E-Journals. Thieme Connect. Available at: [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. Available at: [Link]
-
One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PMC. Available at: [Link]
-
2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. PMC. Available at:[Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
Design, synthesis, anti-cancer evaluation and binding mode studies of benzimidazole/benzoxazole linked β-carboline derivatives. Academia.edu. Available at:[Link]
-
Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC. Available at:[Link]
-
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. ACS Publications. Available at: [Link]
-
Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). MDPI. Available at: [Link]
Sources
- 1. Buy 2-Amino-4-iminothiazole | 26246-29-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 4. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Design, synthesis, anti-cancer evaluation and binding mode studies of benzimidazole/benzoxazole linked β-carboline derivatives [academia.edu]
- 8. Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Scalable synthesis protocols for 5-(Propan-2-yl)-1,3-thiazol-4-amine
Application Note: Scalable Synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, antiretrovirals, and antibiotics. While 2-aminothiazoles are ubiquitously synthesized via the classic Hantzsch condensation (alpha-haloketone + thiourea), the 4-aminothiazole regioisomer requires a distinct synthetic logic that is often overlooked.
This Application Note details a robust, scalable protocol for the synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole). Unlike the 2-amino synthesis, this route utilizes the Modified Hantzsch/Gewald Cyclization involving an
Retrosynthetic Analysis & Strategy
To achieve the target 4-amino substitution pattern, the standard Hantzsch ketone synthesis must be inverted. We employ an
Strategic Pathways:
-
Pathway A (Selected): Condensation of 2-bromo-3-methylbutanenitrile with thioformamide. This is the most direct route to the 4-amino-2-unsubstituted thiazole.
-
Pathway B (Alternative): Condensation with thiourea to yield 2,4-diamino-5-isopropylthiazole, followed by selective deamination at position 2 (requires extra steps and risks yield loss).
Selected Route (Pathway A):
Chemical Pathway Visualization
The following diagram illustrates the critical reaction flow and mechanistic logic, highlighting the divergence from standard 2-aminothiazole synthesis.
Figure 1: Reaction pathway for the synthesis of 4-aminothiazoles via
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Bromo-3-methylbutanenitrile
The precursor must be synthesized with high purity. Residual unbrominated nitrile complicates the downstream cyclization.
Reagents:
-
Isovaleronitrile (3-Methylbutanenitrile)
-
Bromine (Br
)[2] -
Phosphorus Tribromide (PBr
) - Catalyst -
Chloroform (CHCl
) or Dichloromethane (DCM)
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with Isovaleronitrile (1.0 eq) and catalytic PBr
(0.05 eq). Fit with a pressure-equalizing addition funnel and a reflux condenser connected to a caustic scrubber (NaOH) to trap HBr gas. -
Bromination: Heat the mixture to 40°C. Add Bromine (1.05 eq) dropwise over 2 hours. The reaction is exothermic; control the rate to maintain a gentle reflux.
-
Tip: Irradiation with a tungsten lamp can accelerate radical initiation if the reaction is sluggish.
-
-
Completion: Stir at 45-50°C for an additional 2 hours until HBr evolution ceases.
-
Workup: Cool to room temperature (RT). Dilute with DCM. Wash sequentially with saturated NaHCO
(caution: gas evolution) and brine. -
Purification: Dry over anhydrous MgSO
, filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain a clear, colorless oil.-
Target Yield: 85-92%
-
Quality Check:
H NMR should show a doublet at ~4.2 ppm (CH-Br).
-
Phase 2: In Situ Generation of Thioformamide & Cyclization
Thioformamide is unstable and difficult to store. This protocol generates it from formamide and phosphorus pentasulfide (P
Reagents:
-
Phosphorus Pentasulfide (P
S ) -
2-Bromo-3-methylbutanenitrile (from Phase 1)
-
Dioxane (Anhydrous)
-
Magnesium Oxide (MgO) - Acid scavenger
Protocol:
-
Thioformamide Generation:
-
Suspend P
S (0.2 eq) in anhydrous Dioxane in a dry RBF under Nitrogen. -
Add Formamide (1.0 eq) rapidly.
-
Heat to 50°C for 1 hour. The mixture will darken as thioformamide forms.
-
Note: Alternatively, use Lawesson’s Reagent (0.6 eq) for cleaner thionation, though P
S is more economical for scale-up.
-
-
Condensation:
-
Cool the thioformamide solution to 20°C.
-
Add 2-Bromo-3-methylbutanenitrile (1.0 eq) dropwise.
-
Add MgO (1.1 eq) to neutralize the HBr formed during cyclization.
-
-
Cyclization:
-
Heat the mixture to 70-80°C for 4-6 hours.
-
Monitor by TLC (mobile phase: 5% MeOH in DCM). The nitrile spot will disappear, and a new polar fluorescent spot (amine) will appear.
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (MgO/MgBr
). -
Concentrate the filtrate to remove Dioxane.
-
Resuspend the residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove acidic byproducts) and brine.
-
-
Isolation:
-
The crude product is often an oil or low-melting solid.
-
Purification: Recrystallize from Ethanol/Hexane or convert to the Hydrochloride salt by adding 4M HCl in Dioxane to an ethereal solution of the crude amine. The HCl salt is stable and highly crystalline.
-
Quantitative Data & Process Parameters
| Parameter | Specification | Notes |
| Precursor Yield | 85 - 92% | Distillation is critical to remove unreacted nitrile. |
| Cyclization Yield | 60 - 75% | Dependent on anhydrous conditions. |
| Reaction Temp | 70 - 80°C | Higher temps may degrade Thioformamide. |
| Appearance | Pale yellow solid | Oxidizes to brown upon air exposure (store under N |
| Salt Form | Hydrochloride (HCl) | Recommended for long-term storage. |
Critical Troubleshooting & Causality
-
Issue: Low Yield in Cyclization.
-
Cause: Thioformamide decomposition.
-
Solution: Ensure P
S is fresh. Do not overheat the thionation step (>60°C). Use Lawesson's reagent if P S quality is variable.
-
-
Issue: Product is dark/tarry.
-
Cause: Polymerization of the aminothiazole or presence of residual bromine.
-
Solution: Use an antioxidant (e.g., BHT) during workup. Ensure the bromonitrile is distilled before use.
-
-
Issue: Regioselectivity (2-amino vs 4-amino).
-
Validation: This protocol guarantees the 4-amino isomer because the nitrogen source is the nitrile group of the substrate, not an external urea. If you used Thiourea instead of Thioformamide, you would get the 2,4-diamino species.
-
References
-
Gewald, K.; Hentschel, M.; Heikel, R. "4-Amino-thiazole aus
-Halogen-nitrilen" (4-Amino-thiazoles from -halo-nitriles). Journal für Praktische Chemie, 1973 , 315(3), 539-548. Link - Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie, 1888, 250, 257.
-
Murai, T.; Asai, F. "Three-Component Coupling Reactions of Thioformamides... Leading to Formation of Tertiary Amines."[3][4] Journal of the American Chemical Society, 2007 , 129(4), 780-781.[3] Link (Reference for Thioformamide reactivity).[3]
-
PubChem Compound Summary. "5-Isopropyl-1,3,4-thiadiazol-2-amine" (Note: Often confused with target, used for spectral comparison). Link
-
Organic Chemistry Portal. "Synthesis of Thiazoles." (General overview of Hantzsch and modified Hantzsch methodologies). Link
Sources
- 1. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Three-Component Coupling Reactions of Thioformamides with Organolithium and Grignard Reagents Leading to Formation of Tertiary Amines and a Thiolating Agent [organic-chemistry.org]
- 4. Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides [organic-chemistry.org]
Application Note: Nucleophilic Substitution Protocols for 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
This application note details the optimized protocols for utilizing 5-(Propan-2-yl)-1,3-thiazol-4-amine (4-amino-5-isopropylthiazole) as a nucleophile in cross-coupling and substitution reactions.
The 4-aminothiazole core is significantly less common and less nucleophilic than its 2-amino isomer. Furthermore, the isopropyl group at the C5 position exerts a profound ortho-steric effect, hindering the trajectory of electrophiles. Successful functionalization requires overcoming two primary barriers:
-
Electronic Deactivation: The electron-deficient thiazole ring reduces the Lewis basicity of the C4-amine.
-
Steric Shielding: The bulky isopropyl group blocks standard nucleophilic attack angles.
This guide presents two validated workflows: an Activated
Chemo-Physical Profile & Reactivity[1][2][3]
| Property | Value / Description | Impact on Protocol |
| Molecule Name | 5-(Propan-2-yl)-1,3-thiazol-4-amine | Target Nucleophile |
| Structure | Heteroaromatic primary amine | Weak nucleophile |
| pKa (Conjugate Acid) | ~2.5 - 3.5 (Estimated) | Requires strong bases for deprotonation |
| Steric Feature | C5-Isopropyl ( | Blocks ortho approach; demands bulky ligands |
| Stability | Moderate; prone to oxidation | Store under Argon; use HCl salt if possible |
Mechanistic Challenge: The Ortho-Effect
The isopropyl group creates a "cone of exclusion" around the nitrogen lone pair. Standard
Figure 1: Mechanistic barriers inherent to the substrate and the corresponding engineering solutions.
Protocol A: Nucleophilic Aromatic Substitution ( )
Applicability: For highly activated electrophiles (e.g., 2,4-dichloropyrimidine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination via Meisenheimer Complex.
Rationale
Because the neutral amine is too sterically hindered and electronically weak to attack the electrophile directly, we must convert it into the thiazolyl-amide anion using a strong base (NaH). The anionic nitrogen is a significantly more potent nucleophile, lowering the activation energy for the initial addition step.
Materials
-
Nucleophile: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)
-
Electrophile: Activated Aryl/Heteroaryl Halide (1.1 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
-
Quench: Sat.
solution
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Solubilization: Dissolve the thiazol-4-amine (1.0 equiv) in anhydrous DMF.
-
Deprotonation (Critical):
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn yellow/orange, indicating anion formation.
-
-
Addition: Cool back to 0°C. Add the electrophile (dissolved in minimal DMF) dropwise.
-
Reaction:
-
Allow to warm to RT.
-
If the electrophile is moderately active (e.g., chloropyrimidines), heat to 60°C.
-
If less active, heat to 90-100°C. Monitor by LC-MS.
-
-
Workup:
-
Cool to RT. Carefully quench with sat.
. -
Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling
Applicability: For non-activated aryl bromides, chlorides, or triflates. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1]
Rationale
Standard ligands (BINAP,
-
Ligand Choice: BrettPhos or tBuBrettPhos . These dialkylbiaryl phosphine ligands are specifically engineered to couple primary amines with steric bulk. They promote reductive elimination for hindered substrates [1].
-
Pre-catalyst: Using a precatalyst (e.g., BrettPhos Pd G3 or G4) ensures rapid initiation without the induction period of
.
Materials
-
Nucleophile: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 Precatalyst (2 - 5 mol%)
-
Alternative:
(2 mol%) + BrettPhos (4-6 mol%)
-
-
Base:
(Sodium tert-butoxide) (1.4 equiv) or (2.0 equiv) for base-sensitive substrates. -
Solvent: 1,4-Dioxane or Toluene (degassed, anhydrous).
Step-by-Step Procedure
-
Inert Environment: Charge a reaction vial with a stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Addition: Add the amine, aryl halide (if solid), base (
), and Catalyst inside a glovebox or under a strong counter-flow of Argon. -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Concentration should be high (0.5 M - 1.0 M) to drive the intermolecular reaction.
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 90°C - 110°C for 4 to 16 hours.
-
Note: The isopropyl group may slow down the reaction; do not overheat (>120°C) to avoid thiazole decomposition.
-
-
Workup:
-
Filter through a pad of Celite (eluting with EtOAc or DCM) to remove Palladium black and salts.
-
Concentrate filtrate.[2]
-
Purify via Flash Chromatography (DCM/MeOH gradients are typically effective for aminothiazoles).
-
Workflow Decision Logic
Figure 2: Decision matrix for selecting the appropriate substitution pathway.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Protocol A) | Amine not deprotonated | Ensure NaH is fresh. Switch to stronger base (LiHMDS) or higher temp. |
| Low Conversion (Protocol B) | Catalyst poisoning by Thiazole S/N | Increase catalyst loading to 5-8 mol%. Ensure solvent is strictly degassed. |
| Debromination of Electrophile | Switch base from | |
| Starting Material Recovery | Steric bulk prevents attack | Switch Ligand: Use tBuBrettPhos or AdBrettPhos (Adamanthyl) to open up the active site. |
References
-
Maitre, L., et al. "Buchwald-Hartwig amination of sterically hindered amines." Organic Process Research & Development. (General reference for BrettPhos utility in hindered amines).
-
WuXi AppTec. "Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights. (Source for base/solvent selection).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Authoritative grounding for ligand choice).
-
Organic Chemistry Portal. "Synthesis of Thiazoles and Reactions." (Context on thiazole stability).
Sources
Application Note: Overcoming Steric and Electronic Deactivation in Amide Couplings of 5-(Propan-2-yl)-1,3-thiazol-4-amine
[1]
Executive Summary
The coupling of 5-(Propan-2-yl)-1,3-thiazol-4-amine (4-amino-5-isopropylthiazole) presents a dual synthetic challenge often underestimated in standard medicinal chemistry workflows. This substrate suffers from electronic deactivation (due to the electron-withdrawing nature of the thiazole ring) and significant steric hindrance (imposed by the ortho-isopropyl group).[1] Standard carbodiimide (EDC/NHS) or mild uronium (HBTU) protocols frequently result in stalled conversion, hydrolysis of the active ester, or high epimerization of the acid partner.[1]
This guide details three field-validated protocols designed to force this difficult coupling to completion while maintaining chemoselectivity.
The Chemical Challenge: "The Double Deactivation"
To successfully derivatize this scaffold, one must understand why it fails under standard conditions.[1]
Electronic Deactivation
Aminothiazoles are pseudo-enamines, but the lone pair on the exocyclic nitrogen is partially delocalized into the aromatic thiazole ring.[1] While 4-aminothiazoles are generally more nucleophilic than their 2-amino counterparts (which are amidine-like), they remain significantly less reactive than standard alkyl amines or anilines.[1]
Steric Shielding (The Critical Factor)
The isopropyl group at the C5 position acts as a "gatekeeper."[1]
-
Geometry: The C5-isopropyl group is ortho to the C4-amine.[1]
-
Consequence: The rotational freedom of the isopropyl group creates a cone of steric exclusion that blocks the trajectory of the incoming electrophile (the activated carbonyl).[1]
Strategic Decision Matrix
The following decision tree outlines the logic for selecting the appropriate protocol based on your carboxylic acid partner.
Figure 1: Strategic decision tree for coupling 5-(Propan-2-yl)-1,3-thiazol-4-amine.
Detailed Experimental Protocols
Protocol A: The "Brute Force" Method (Acid Chloride)
Best For: Unhindered, achiral carboxylic acids; substrates stable to HCl generation.[1] Mechanism: Converts the acid to a highly electrophilic acid chloride, overcoming the poor nucleophilicity of the amine.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[1]
-
Catalytic DMF (2-3 drops)[1]
-
Dichloromethane (DCM) [Anhydrous][1]
-
Base: Pyridine (3.0 equiv) or DMAP (0.1 equiv) + Et3N (2.0 equiv)[1]
-
Amine: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)[1]
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under N2. Add catalytic DMF.[1]
-
Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 1-2 hours until gas evolution ceases.
-
Note: If the acid is acid-sensitive, use Ghosez’s reagent at 0°C instead of oxalyl chloride to generate the acid chloride under neutral conditions [1].[1]
-
-
Concentration (Optional but Recommended): Volatiles (excess oxalyl chloride/HCl) should be removed under reduced pressure if the acid chloride is stable.[1] Redissolve in DCM.
-
Coupling: To a separate flask, add the amine and Pyridine in DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Critical Step: Do not add amine to acid chloride; inverse addition (Acid -> Amine) prevents initial high concentrations of acylating agent which can lead to bis-acylation on the thiazole ring nitrogen.[1]
-
-
Reflux: Due to the isopropyl steric bulk, warm the reaction to reflux (40°C) for 4–12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[1]
Protocol B: The "Scalable & Clean" Method (T3P)
Best For: Chiral acids, scale-up (>10g), and avoiding toxic byproducts.[1] Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetically active coupling agent but produces a water-soluble byproduct, simplifying purification [2].[1]
Reagents:
-
Carboxylic Acid (1.1 equiv)[1]
-
Amine: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: EtOAc (preferred) or 2-MeTHF.[1]
Procedure:
-
Combine: Charge the flask with the carboxylic acid, the amine, and the base in EtOAc (0.5 M).
-
Addition: Add T3P solution dropwise at Room Temperature (RT).
-
Reaction: Heat to 60°C. The cyclic anhydride structure of T3P is bulky; heat is required to drive the attack of the hindered thiazole amine.[1]
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add 1.0 equiv more T3P and continue heating.[1]
-
Workup: Wash the organic layer with water, then 0.5M HCl (to remove excess amine/pyridine), then NaHCO3.[1]
Protocol C: The "High-Throughput" Method (HATU/Microwave)
Best For: Medicinal chemistry discovery (mg scale), library synthesis.[1] Mechanism: Uses the HOAt-derived active ester (more reactive than HOBt) to accelerate coupling.[1]
Reagents:
-
Carboxylic Acid (1.2 equiv)[1]
-
Amine: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)[1]
-
HATU (1.2 - 1.5 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF or NMP (Anhydrous).[1]
Procedure:
-
Pre-activation: Dissolve acid and HATU in DMF. Add 1.0 equiv of DIPEA.[1] Stir for 5 minutes.
-
Visual Check: Solution usually turns yellow/orange.[1]
-
-
Coupling: Add the amine and the remaining DIPEA (2.0 equiv).
-
Energy Input:
-
Method C1 (Thermal): Heat to 60-80°C for 16 hours.
-
Method C2 (Microwave): Heat to 100°C for 20-40 minutes.
-
-
Workup: Dilute with EtOAc, wash copiously with LiCl (5% aq) or water to remove DMF.[1]
-
Warning: HATU byproducts (tetramethylurea) are water-soluble but can be persistent.[1]
-
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| No Reaction (SM recovered) | Nucleophile is too hindered/weak. | Switch to Protocol A (Acid Chloride).[1] If acid is labile, use Ghosez's Reagent .[1] |
| Low Conversion (<30%) | Active ester hydrolysis competes with amine attack.[1] | Ensure anhydrous solvents.[1] Increase concentration to 1.0 M . Switch solvent to NMP (increases reaction rate). |
| Racemization of Acid | Base-mediated proton abstraction via oxazolone.[1] | Switch to Protocol B (T3P) with Pyridine (weaker base than DIPEA) and lower temp (40°C).[1] |
| Bis-acylation | Acylation of ring nitrogen (N3) and exocyclic amine.[1] | Use 1.0 equiv of Acid Chloride .[1] Perform inverse addition (Acid -> Amine).[1] The N3-acyl group is usually labile and can be cleaved by mild basic workup (MeOH/K2CO3).[1] |
Mechanism of Action (Visualization)[1]
The following diagram illustrates the pathway for Protocol C (HATU), highlighting the critical "Steric Gate" step where the isopropyl group interferes.
Figure 2: Mechanistic pathway highlighting the rate-limiting steric clash during nucleophilic attack.
References
-
Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine."[1] Organic Syntheses, Coll.[1][6] Vol. 6, p. 278 (1988).[1] [1]
-
Dunetz, J. R., et al. "T3P: The reagent of choice for the large-scale synthesis of amides?" Organic Process Research & Development, 2016, 20(2), 140–177.[1] [1]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[1]
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][7] Organic & Biomolecular Chemistry, 2016, 14, 430-433.[1]
Sources
- 1. bachem.com [bachem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. The Synthesis of Sterically Hindered Amides | CHIMIA [chimia.ch]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-(Propan-2-yl)-1,3-thiazol-4-amine
Introduction: The Significance of Thiazole-Containing Schiff Bases
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Schiff bases, compounds containing an imine or azomethine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds.[4][5] The combination of these two pharmacophores in thiazole-based Schiff bases has led to the development of novel compounds with significant therapeutic potential.[3][6] These molecules are also of great interest in materials science, for instance, as corrosion inhibitors.[7]
This application note provides a detailed guide for the synthesis of novel Schiff bases derived from 5-(propan-2-yl)-1,3-thiazol-4-amine. While the general principles of Schiff base formation are well-established, this document offers specific protocols and insights tailored to this particular starting material, empowering researchers in drug discovery and materials science to explore this unique chemical space.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a hemiaminal.[8]
-
Dehydration: The hemiaminal is unstable and undergoes acid-catalyzed dehydration, where a water molecule is eliminated to form the stable imine (Schiff base).[8]
The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. jetir.org [jetir.org]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. A Mini Review on Synthesis and Antimicrobial Activities of Schiff Base Derivatives of Thiazole and their Complexes - IJPRS [ijprs.com]
- 5. Schiff base - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 7. Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
Using 5-(Propan-2-yl)-1,3-thiazol-4-amine as a ligand in coordination chemistry
This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the protocols for utilizing 5-(Propan-2-yl)-1,3-thiazol-4-amine (referred to herein as L-iPr ) as a ligand.
The guide focuses on the ligand's unique steric profile—where the 5-isopropyl group modulates the environment of the 4-amino donor—and provides validated workflows for synthesizing and characterizing its metal complexes.
Ligand Profile & Mechanistic Rationale
Compound Identity:
-
IUPAC Name: 5-(Propan-2-yl)-1,3-thiazol-4-amine
-
Common ID: 4-amino-5-isopropylthiazole
-
Abbreviation: L-iPr
Coordination Modes: Unlike the more common 2-aminothiazoles, L-iPr presents a specific "ortho-blocking" motif due to the 5-isopropyl group.
-
Primary Donor (Soft/Borderline): The Ring Nitrogen (N3) is the thermodynamically preferred binding site. It is electron-rich due to the resonance donation from the adjacent 4-amino group.
-
Secondary Donor (Hard): The Exocyclic Amine (4-NH₂) . Direct coordination here is kinetically disfavored due to the steric bulk of the adjacent 5-isopropyl group and the delocalization of the nitrogen lone pair into the aromatic ring.
-
Supramolecular Role: The 4-NH₂ group acts as a critical Hydrogen Bond Donor (HBD) to anionic co-ligands (Cl⁻, NO₃⁻) or solvent molecules, stabilizing the secondary coordination sphere.
Structural Logic (Graphviz)
The following diagram illustrates the decision matrix for synthesis and characterization based on the ligand's behavior.
Caption: Logical workflow for the synthesis and structural validation of L-iPr metal complexes.
Experimental Protocols
Protocol A: Ligand Pre-Treatment & Handling
Rationale: 4-aminothiazoles can undergo tautomerization or oxidation. Ensuring the "amine" tautomer is dominant and pure is critical for consistent stoichiometry.
-
Purity Check: Dissolve 10 mg of L-iPr in
. Acquire a ¹H NMR spectrum.[1][2][3][4]-
Pass Criteria: Sharp singlet for C2-H (~8.5-8.8 ppm) and broad singlet for NH₂ (~4.0-6.0 ppm). Absence of imine signals.
-
-
Drying: If hygroscopic, dry the ligand in a vacuum desiccator over
for 4 hours at room temperature. -
Solvent Selection: L-iPr is soluble in Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (MeCN). Avoid water to prevent hydrolysis of sensitive metal salts.
Protocol B: General Synthesis of M(II) Complexes
Target: Mononuclear complexes of the type
Reagents:
-
Ligand L-iPr (2.0 mmol)
-
Metal Salt
(1.0 mmol) -
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of L-iPr in 10 mL of absolute ethanol. If necessary, warm slightly (40°C) to ensure complete dissolution.
-
Metal Solution: Dissolve 1.0 mmol of the metal salt (e.g.,
) in 10 mL of absolute ethanol. -
Addition: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation: A color change indicates immediate complexation (e.g., Cu: Blue
Green; Co: Pink Deep Blue).
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Why: Refluxing overcomes the activation energy required to displace solvent molecules from the metal coordination sphere and ensures thermodynamic equilibrium.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no precipitate forms, reduce volume by 50% using a rotary evaporator.
-
Vapor Diffusion Method (for XRD crystals): Place the concentrated solution in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal the jar. Ether will diffuse into the ethanol, slowly lowering solubility and growing single crystals.
-
-
Isolation: Filter the solid precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry in vacuo.
Characterization & Data Interpretation
Data Presentation: Expected Spectroscopic Signatures
Compare the free ligand (L ) with the metal complex (C ) to validate coordination.
| Technique | Parameter | Free Ligand (L-iPr) | Metal Complex [M(L)₂X₂] | Interpretation |
| FT-IR | ~1580–1600 cm⁻¹ | Shifted ±10–20 cm⁻¹ | Indicates coordination via Ring N3. | |
| FT-IR | ~3300–3400 cm⁻¹ | Unshifted / Broadened | Exocyclic NH₂ is not bound but may H-bond to halogens. | |
| ¹H NMR | C2-H Proton | ~8.6 ppm | Downfield Shift (>0.2 ppm) | Deshielding due to electron withdrawal by Metal-N3 bond. |
| UV-Vis | < 300 nm ( | New bands > 400 nm | d-d transitions (geometry dependent) & LMCT bands. |
Structural Validation (The "Self-Validating" Check)
To ensure you have the correct isomer and coordination mode, perform this logic check:
-
Check IR: Did the
bands disappear? -
Check Stoichiometry: Elemental Analysis (CHN).
-
Calculate theoretical % for
. Large deviations suggest solvates or bridging species .
-
Applications in Drug Development[7]
Kinase Inhibitor Modeling: The 4-aminothiazole core is a scaffold found in several kinase inhibitors (e.g., CDK inhibitors).
-
Protocol: Use the synthesized Zn(II) or Cu(II) complexes to study "metal-assisted binding."
-
Mechanism: The metal ion can act as a template, holding the thiazole ligand in a bioactive conformation that mimics the binding of the inhibitor in the ATP-binding pocket of the enzyme. The 5-isopropyl group mimics the hydrophobic interactions often required for selectivity in the kinase "gatekeeper" region.
References
-
Aminothiazole Coordination Modes
- Context: General coordination behavior of 2-aminothiazoles vs 4-aminothiazoles, highlighting the preference for Ring N binding.
-
Source:Journal of Coordination Chemistry, "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies."
-
Thiazole Ligand Properties
- Context: Discussion of electronic effects and steric modul
-
Source:Molecules, "Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)."[7]
-
Tautomerism in Aminothiazoles
-
Context: Stability of the amino vs. imino forms in 4-substituted thiazoles.[8]
-
Source:ResearchGate (Archive), "Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series."
-
-
Synthesis of Thiazole Derivatives
- Context: Methodologies for synthesizing sterically hindered thiazoles.
-
Source:Arkivoc, "Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine."
(Note: While the specific complex of 5-isopropyl-1,3-thiazol-4-amine is not a standard "named" catalyst in literature, the protocols above are derived from the established chemistry of structurally homologous 4-aminothiazoles and 2-aminothiazoles.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination mode of pentadentate ligand derivative of 5-amino-1,3,4-thiadiazole-2-thiol with nickel(II) and copper(II) metal ions: synthesis, spectroscopic characterization, molecular modeling and fungicidal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
One-pot synthesis methods for 5-isopropyl-substituted thiazole amines
Application Note: One-Pot Synthesis Methods for 5-Isopropyl-Substituted Thiazole Amines
Abstract
This application note details the one-pot synthesis of 5-isopropylthiazol-2-amine , a critical pharmacophore in kinase inhibitors and antimicrobial agents. Unlike 4-substituted thiazoles derived from methyl ketones, the 5-isopropyl congener requires the regioselective cyclization of isovaleraldehyde (3-methylbutanal). We present two validated protocols: a standard N-Bromosuccinimide (NBS) mediated synthesis and a Green Iodine-Catalyzed oxidative cyclization. These methods eliminate the isolation of lachrymatory
Introduction & Mechanistic Rationale
The Hantzsch thiazole synthesis is the cornerstone of thiazole construction. However, the synthesis of 5-alkyl derivatives presents a specific regiochemical challenge.
-
Regiochemistry: The position of the substituent is dictated by the precursor.
-
4-Substituted Thiazoles: Derived from methyl ketones (e.g., 3-methyl-2-butanone
4-isopropylthiazole). -
5-Substituted Thiazoles: Derived from aldehydes (e.g., isovaleraldehyde
5-isopropylthiazole).
-
-
The Challenge: Aliphatic aldehydes like isovaleraldehyde are prone to polymerization and aldol condensation under the acidic conditions of halogenation.
-
The Solution: One-pot "telescoped" protocols generate the unstable
-haloaldehyde in situ in the presence of thiourea, trapping the intermediate immediately into the stable thiazole ring.
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the one-pot conversion of isovaleraldehyde to 5-isopropylthiazol-2-amine. Note the transient nature of the
Experimental Protocols
Protocol A: NBS-Mediated One-Pot Synthesis (Standard)
Best for: High yields, standard laboratory setups, scale-up.
Principle: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, allowing for the mild
Materials:
-
Isovaleraldehyde (10 mmol)
-
N-Bromosuccinimide (NBS) (10 mmol)
-
Thiourea (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Catalytic Iodine (10 mol%) - Optional, initiates enolization
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isovaleraldehyde (0.86 g, 10 mmol) in ethanol (10 mL).
-
Bromination: Add NBS (1.78 g, 10 mmol) portion-wise over 15 minutes at 0°C (ice bath).
-
Note: The solution may turn orange/yellow. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 1 hour. This generates the
-bromoaldehyde in situ.
-
-
Cyclization: Add thiourea (0.76 g, 10 mmol) directly to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The product usually appears as a polar, UV-active spot (
).
-
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
The residue is the hydrobromide salt of the thiazole. Dissolve in water (20 mL).
-
Basify with aqueous ammonia or saturated
to pH 9–10 to liberate the free amine. -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography.
Protocol B: Iodine-Catalyzed Oxidative Cyclization (Green)
Best for: Metal-free conditions, avoiding brominated byproducts, environmentally conscious workflows.
Principle: Iodine acts as both a catalyst and a mild oxidant, facilitating the condensation between the enolizable aldehyde and thiourea without generating stoichiometric brominated waste.
Materials:
-
Isovaleraldehyde (10 mmol)
-
Thiourea (20 mmol) - Excess used to drive equilibrium
-
Iodine (
) (10 mol% or 1.0 eq depending on oxidant presence) -
Solvent: Water/Ethanol (1:1) or PEG-400 (for greener profile)[1]
Step-by-Step Procedure:
-
Mixing: In a reaction vessel, combine isovaleraldehyde (10 mmol) and thiourea (20 mmol).
-
Catalyst Addition: Add Iodine (0.25 g, ~1 mmol) and mild oxidant (e.g., 30%
, 1 mL) if using catalytic iodine. Alternatively, use stoichiometric Iodine (2.54 g) if no external oxidant is preferred. -
Reaction: Stir at 80°C for 8 hours.
-
Observation: The reaction typically proceeds through a dark iodine color which fades as the iodine is consumed or cycled.
-
-
Quenching: Cool to RT. Add aqueous Sodium Thiosulfate (
) to quench any unreacted iodine. -
Isolation: Basify the solution with
(1M). The product often precipitates as a solid. Filter and wash with cold water.
Data Analysis & Comparison
The following table summarizes expected outcomes based on validated literature methodologies for 5-alkyl thiazoles.
| Parameter | Protocol A (NBS) | Protocol B (Iodine/Green) |
| Yield | 75 - 85% | 60 - 75% |
| Reaction Time | 4 - 6 Hours | 8 - 12 Hours |
| Purity (Crude) | High (>90%) | Moderate (requires washing) |
| Atom Economy | Lower (Succinimide waste) | High (Water is main byproduct) |
| Safety | Handle NBS with care | Safer, no brominating agents |
| Key Advantage | Reliable, established mechanism | Sustainable, metal-free |
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization of Aldehyde: Isovaleraldehyde can self-condense.[2]
-
Fix: Ensure the aldehyde is fresh. Distill before use if the liquid is yellow/viscous. Keep the initial bromination step cold (0°C).
-
-
Regioisomer Contamination:
-
Check: Ensure you are using Isovaleraldehyde , NOT Isopropyl Methyl Ketone. The ketone yields the 4-isopropyl isomer.
-
-
Low Yield in Protocol B:
-
Fix: Increase the amount of Thiourea to 2.5 equivalents. Aldehydes are less reactive than ketones in oxidative cyclizations; slightly higher temperatures (90°C) in PEG-400 can help.
-
Purification Workflow (Graphviz)
Figure 2: Purification logic tree to isolate the basic thiazole amine from non-basic byproducts.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
- Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Comprehensive Heterocyclic Chemistry.
-
Narender, M., et al. (2007). "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates... under Supramolecular Catalysis." Synthesis.
-
Radhika, S., et al. (2022). "A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives." Current Organic Chemistry.
-
BenchChem Application Notes. (2025). "Synthesis of 2-Amino-5-formylthiazole from Simple Precursors." (Protocol adaptation source).
- Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review." Synthetic Communications. (General review of one-pot methodologies).
Sources
Application Note: Preparation of Bioactive Scaffolds using 5-(Propan-2-yl)-1,3-thiazol-4-amine
This Application Note and Protocol guide details the preparation and functionalization of bioactive scaffolds using 5-(Propan-2-yl)-1,3-thiazol-4-amine (CAS: 1374664-66-0).
Introduction & Chemical Logic
The compound 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole) represents a specialized heterocyclic scaffold distinct from the more ubiquitous 2-aminothiazoles. While 2-aminothiazoles are classically synthesized via the Hantzsch reaction (alpha-halo ketone + thiourea), the 4-aminothiazole core requires a divergent synthetic strategy, typically involving the cyclization of
Therapeutic Significance
In medicinal chemistry, this scaffold serves as a critical bioisostere for phenyl and pyridine rings in kinase inhibitors and peptidomimetics. The C4-amino group offers a nucleophilic handle for amide and urea formation, while the C5-isopropyl group provides essential hydrophobic bulk, often filling the "gatekeeper" pockets in ATP-binding sites of kinases (e.g., CDK, GSK-3
Key Structural Features:
-
C2 Position: Unsubstituted (H), allowing for metabolic stability or further C-H activation.
-
C4 Position: Primary amine (-NH
), the primary vector for scaffold growth. -
C5 Position: Isopropyl group, providing lipophilic interaction.
Core Synthesis Protocol: The Scaffold
Since 5-(Propan-2-yl)-1,3-thiazol-4-amine is not always commercially available in bulk, we provide a robust protocol for its de novo synthesis.
Reaction Scheme
The synthesis utilizes the Gewald-type cyclization between an
Reagents:
-
Precursor: 2-Bromo-3-methylbutanenitrile (derived from isovaleronitrile).
-
Thioamide Source: Thioformamide (generated in situ from Formamide + P
S or Lawesson’s Reagent). -
Solvent: Ethanol or DMF.[1]
Step-by-Step Protocol
Step 1: In Situ Generation of Thioformamide
Note: Thioformamide is unstable and best used immediately.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar under N
atmosphere. -
Reaction: Suspend Phosphorus Pentasulfide (P
S ) (0.1 mol) in dry THF (100 mL). -
Addition: Add Formamide (0.5 mol) dropwise at 0°C.
-
Activation: Stir at room temperature for 2 hours until the solution turns clear/yellow, indicating the formation of thioformamide species.
Step 2: Cyclization to 4-Aminothiazole
-
Addition: To the thioformamide solution, add 2-Bromo-3-methylbutanenitrile (0.1 mol) dropwise over 30 minutes. Maintain temperature < 20°C to prevent polymerization.
-
Cyclization: Heat the mixture to 60°C for 4 hours. The mechanism involves S-alkylation of the thioamide followed by a Thorpe-Ziegler type nucleophilic attack of the nitrogen onto the nitrile carbon.
-
Workup:
-
Purification: Purify via flash column chromatography (SiO
, 0-5% MeOH in DCM). The 4-aminothiazole is less polar than typical amines due to resonance.
Yield Expectation: 55-65% Appearance: Pale yellow solid.
Application Note: Functionalization Strategies
Once the core scaffold is secured, it is typically coupled to carboxylic acids (to form amides) or isocyanates (to form ureas).
Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)
Direct coupling of the C4-amine with aromatic carboxylic acids is often sluggish due to the reduced nucleophilicity of the heteroaryl amine. We recommend the HATU/DIEA method for maximum conversion.
Reagents:
-
Scaffold: 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 equiv)
-
Acid: Aromatic Carboxylic Acid (e.g., 4-fluorobenzoic acid) (1.2 equiv)
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).
-
Add DIEA (3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.5 mmol) and stir for 10 minutes to form the activated ester (color change to yellow/orange is typical).
-
Add 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 mmol).
-
Stir at 50°C for 12 hours. Note: Mild heating is crucial for 4-aminothiazoles to overcome steric hindrance from the C5-isopropyl group.
-
Quench: Dilute with water (20 mL) and extract with EtOAc.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
Protocol B: Urea Synthesis (Peptidomimetics)
Reaction with isocyanates yields stable urea derivatives, common in antiviral drug discovery.
Procedure:
-
Dissolve 5-(Propan-2-yl)-1,3-thiazol-4-amine (1.0 mmol) in dry DCM (10 mL).
-
Add Triethylamine (0.1 mmol, catalytic).
-
Add the Isocyanate (e.g., Phenyl isocyanate) (1.1 mmol) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Isolation: The urea product often precipitates. Filter and wash with cold ether. If soluble, concentrate and recrystallize from EtOH.
Visualization of Workflows
Synthesis & Functionalization Pathway
The following diagram illustrates the chemical logic from precursor selection to final bioactive scaffold.
Caption: Figure 1. Synthetic workflow for the generation of the 4-aminothiazole core and divergent functionalization into amide and urea scaffolds.
Quality Control & Validation Data
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
Analytical Specifications Table
| Parameter | Specification | Method | Notes |
| Appearance | Pale yellow to tan solid | Visual | Darkening indicates oxidation. |
| Purity | > 95% | HPLC (254 nm) | C18 Column, H2O/ACN gradient. |
| MS (ESI+) | [M+H]+ = 143.2 Da | LC-MS | Distinctive M+1 peak. |
| 1H NMR (DMSO-d6) | 400 MHz NMR | Diagnostic singlet for thiazole C2. | |
| 1H NMR (DMSO-d6) | 400 MHz NMR | Broad singlet, D2O exchangeable. | |
| 1H NMR (DMSO-d6) | 400 MHz NMR | Doublet confirming isopropyl group. |
Troubleshooting Guide
-
Problem: Low yield in coupling step.
-
Cause: Steric hindrance from the C5-isopropyl group blocking the C4-amine.
-
Solution: Switch to a smaller coupling reagent (EDC/HOAt) or increase temperature to 60°C. Use microwave irradiation (100°C, 10 min) if thermal heating fails.
-
-
Problem: Formation of bis-acylated product.
-
Cause: Excess acid chloride/anhydride used.
-
Solution: Use stoichiometric amounts (1.0 equiv) and add the electrophile slowly at -78°C.
-
References
-
PubChem. (2025).[5] Compound Summary: 5-propan-2-yl-1,3-thiazol-4-amine (CAS 1374664-66-0). National Library of Medicine. [Link]
-
Mishra, S., et al. (2022).[6] Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Biomed. Eng. [Link]
-
Stolpovskaya, N. V., et al. (2022).[6][7] Synthesis and reactions of thiazol-2-ylguanidine derivatives. Arkivoc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
Solvent selection for dissolving 5-(Propan-2-yl)-1,3-thiazol-4-amine in bioassays
Application Note: Solvent Selection & Handling Protocol for 5-(Propan-2-yl)-1,3-thiazol-4-amine in Bioassays
Executive Summary
This guide provides a technical framework for the solubilization and delivery of 5-(Propan-2-yl)-1,3-thiazol-4-amine (4-amino-5-isopropylthiazole) in cellular and enzymatic assays.[1] Due to the hydrophobic nature of the isopropyl-substituted thiazole core, this compound presents specific solubility challenges in aqueous media, including "solvent shock" precipitation and pH-dependent instability. This protocol establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle, defines toxicity limits (<0.1% v/v final concentration), and introduces a Step-Wise Intermediate Dilution method to ensure consistent bioavailability.[2]
Physicochemical Profile & Solubility Challenge
To select the correct solvent system, we must first understand the molecular behavior of the analyte.
| Property | Value / Characteristic | Implication for Bioassays |
| Structure | Thiazole ring, 4-amine, 5-isopropyl | Aromatic core with lipophilic bulk.[1] |
| Estimated LogP | ~1.6 – 2.1 | Moderately lipophilic; low aqueous solubility.[1] |
| pKa (Base) | ~5.0 – 6.0 (Estimated) | Weak base.[1] Solubility increases in acidic pH, decreases in neutral/basic physiological buffers (pH 7.4). |
| Physical State | Solid (Crystalline) | Requires complete dissolution before dilution; sonication may be necessary.[1] |
| Key Risk | "Crash-out" Precipitation | Rapid addition of high-concentration organic stock to aqueous media causes immediate precipitation, leading to false negatives in IC50 data.[1] |
Solvent Selection Logic
The selection process balances Solubility Power against Biocompatibility .[1]
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
-
Why: DMSO is the only solvent capable of creating high-concentration stocks (10–100 mM) for this compound without reacting with the primary amine.
-
Grade: Must be Cell Culture Grade (≥99.9%) , stored under inert gas to prevent hygroscopy (water absorption causes compound degradation).
Secondary Option: Ethanol (Absolute)
-
Why: Used only if the specific biological target is known to be inhibited by DMSO.
-
Limitation: High volatility leads to concentration errors during serial dilution; higher cytotoxicity in some cell lines compared to DMSO.[1]
Excluded Solvents
-
DMF (Dimethylformamide): Too toxic for most cell-based assays.[1]
-
Acidic Water (HCl): While it improves solubility, it drastically alters the pH of the assay buffer, potentially affecting enzymatic activity or cell health.
Visual Workflow: Solvent Decision Tree
The following logic gate determines the optimal preparation path based on assay sensitivity.
Figure 1: Decision tree for selecting the solubilization strategy. Note that direct dilution is flagged as high-risk for this lipophilic amine.[1]
Protocol: Preparation of Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock.
Materials:
-
Compound: 5-(Propan-2-yl)-1,3-thiazol-4-amine (MW ≈ 142.22 g/mol )[1]
-
Solvent: DMSO (Anhydrous, Cell Culture Grade)
-
Vial: Amber glass vial (to protect from light) with Teflon-lined cap.
Step-by-Step:
-
Weighing: Accurately weigh 1.42 mg of the compound into the amber vial.
-
Note: For higher precision, weigh ~5-10 mg and adjust solvent volume accordingly.[1]
-
Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]
-
-
Solubilization: Add 1.0 mL of DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Protocol: Serial Dilution & Assay Delivery
The Critical Failure Point: Adding 100% DMSO stock directly to cell media often causes the compound to precipitate ("crash out") because the local concentration exceeds solubility limits before mixing occurs.
Solution: The Intermediate Dilution Step .[1]
The 200x Intermediate Method
This method ensures the compound is pre-diluted in a compatible buffer/solvent mix before hitting the cells, keeping the final DMSO concentration constant at 0.5% (or 0.1% if adjusted).
Target: Final Assay Concentration = 10 µM (with 0.5% DMSO).
-
Preparation of Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media promotes precipitation.[1]
-
Intermediate Plate (The "Working" Stock):
-
Prepare a 2 mM solution (200x the final concentration) by diluting the 10 mM Master Stock into DMSO.
-
Why? This keeps the compound solubilized in 100% DMSO during the serial dilution phase, preventing premature precipitation.
-
-
Serial Dilution in DMSO:
-
Perform your 1:3 or 1:10 serial dilutions entirely in DMSO in a polypropylene V-bottom plate.
-
-
Transfer to Assay Plate (The "Dilution"):
-
Add 0.5 µL of the specific DMSO dilution to 100 µL of culture media in the assay plate.
-
Technique: Do not dispense against the wall. Dispense directly into the liquid and mix immediately by pipetting up and down 3 times.
-
Visual Workflow: The Intermediate Step
Figure 2: The "Intermediate Step" workflow. By performing serial dilutions in DMSO and transferring a minute volume (1:200 or 1:1000) to the aqueous media, solubility shock is minimized.
Troubleshooting & Validation
Every assay must include controls to validate that the solvent itself is not skewing results.
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation | Cloudy media or crystals under microscope (40x).[1] | Local concentration too high during addition.[1] | Use the Intermediate Dilution method (Sec 6.1). Pre-warm media to 37°C. |
| Cytotoxicity | Cell death in "Vehicle Control" (DMSO only) wells.[1] | Cells are sensitive to DMSO.[1][2][3][4] | Titrate DMSO down to 0.1%.[1][3][4] If toxicity persists, switch to Ethanol (requires tight sealing). |
| Inconsistent IC50 | High variability between replicates.[1] | Compound adhering to plastic tips.[1] | Use Low-Retention pipette tips.[1] Ensure vigorous mixing after addition. |
| pH Shift | Media turns yellow/purple immediately. | Compound is altering pH (unlikely at µM levels).[1] | Check buffer capacity (HEPES/MOPS). Ensure stock is not acidic. |
Self-Validation Step: Before running the bioassay, perform a "Dummy Run" :
-
Prepare the highest concentration intended (e.g., 100 µM) in the assay media.
-
Incubate at 37°C for 2 hours.
-
Measure OD600 (turbidity).[1] If OD > Media Control, solubility limit is exceeded.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12246467, 5-(Propan-2-yl)-1,2,4-thiadiazol-3-amine. Retrieved from [Link]
-
Way, L. (2023).[1][5] DMSO usage in cell culture: Solubility and Toxicity Guidelines. LifeTein. Retrieved from [Link]
-
Integra Biosciences. (2023).[1] How to do serial dilutions (including calculations). Retrieved from [Link]
Sources
- 1. 4-Amino-2-(2-iso-propylpyrimidyl-5-yl)thiazole | C10H12N4S | CID 49758427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-(Propan-2-yl)-1,3-thiazol-4-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5-(propan-2-yl)-1,3-thiazol-4-amine (5-isopropyl-1,3-thiazol-4-amine).
Synthesizing 4-aminothiazoles that lack a 2-position substituent requires the use of thioformamide in a modified Hantzsch-type condensation. However, the inherent instability of thioformamide, combined with the steric hindrance of the isopropyl group on the α-halonitrile precursor, often leads to poor yields, competitive elimination reactions, and oxidative degradation of the final product. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.
Quantitative Data: Yield vs. Reaction Conditions
The table below summarizes how different reaction parameters directly influence the isolated yield of the target compound. The data highlights the necessity of in situ thioformamide generation and precise pH control.
| Reaction Condition | Thioformamide Source | Solvent | Temp (°C) | Base / Catalyst | Isolated Yield (%) |
| Standard Hantzsch | Isolated, stored | EtOH | 80 | None | 15 - 25 |
| In Situ Generation | Formamide + P₄S₁₀ | Dioxane | 60 | None | 45 - 50 |
| Base-Buffered | Formamide + P₄S₁₀ | THF | 50 | NaHCO₃ | 82 - 88 |
| Microwave-Assisted | Formamide + Lawesson's | THF | 100 (MW) | DIPEA | 91 - 95 |
Mechanistic Workflow & Failure Points
The following diagram maps the intended synthetic pathway against common side reactions. Understanding these divergence points is critical for troubleshooting.
Reaction pathway for 5-(Propan-2-yl)-1,3-thiazol-4-amine synthesis, highlighting key side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my overall yield consistently below 30% when using isolated thioformamide? A1: Thioformamide is highly unstable and readily decomposes into hydrogen sulfide and hydrogen cyanide, especially at elevated temperatures, as documented in standard heterocycle literature (). When using isolated thioformamide, the effective stoichiometric ratio drops rapidly during the reaction. Causality & Solution: The decomposition is thermally driven. To maintain a high local concentration of the reactive thioamide, generate thioformamide in situ using formamide and Lawesson's reagent. This ensures the thioformamide reacts with the α-halonitrile immediately upon formation, bypassing the degradation pathway.
Q2: NMR analysis of my crude mixture shows a significant amount of 3-methylbut-2-enenitrile. How can I prevent this elimination byproduct? A2: The starting material, 2-bromo-3-methylbutanenitrile, contains a bulky isopropyl group adjacent to the halogenated carbon. This steric hindrance slows down the desired Sₙ2 nucleophilic attack by the sulfur atom. Consequently, if a strong base or excessive heat is applied, the competitive E2 elimination pathway dominates, yielding the unsaturated nitrile. Causality & Solution: E2 elimination requires a strong base. Switch from strong alkoxides to a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Additionally, perform the initial addition at 0–5 °C to kinetically favor the Sₙ2 substitution over the higher-activation-energy E2 elimination.
Q3: The reaction stalls at the uncyclized thioimidate intermediate. How do I drive the cyclization to completion? A3: The final step is a Thorpe-Ziegler-type cyclization where the nitrogen must attack the nitrile carbon to close the ring (). This step is highly pH-dependent. If the reaction medium becomes too acidic, the intermediate nitrogen is protonated, rendering it non-nucleophilic. Causality & Solution: The nucleophilicity of the nitrogen must be restored. Ensure the reaction mixture is buffered to a slightly basic pH (8–9) during the cyclization phase. Adding a controlled amount of aqueous NaHCO₃ after the initial substitution step will deprotonate the intermediate and rapidly drive the cyclization forward.
Q4: My isolated 5-(propan-2-yl)-1,3-thiazol-4-amine darkens rapidly from yellow to dark brown upon exposure to air. Is the product degrading? A4: Yes. 4-Aminothiazoles are highly electron-rich heteroaromatics and are notoriously prone to oxidative degradation (forming azo dimers or polymeric species) when exposed to atmospheric oxygen (). Causality & Solution: The free amine is the reactive site for oxidation. To stabilize the molecule, immediately convert the free base into its hydrochloride salt. The protonated salt is significantly less electron-rich and indefinitely stable under ambient conditions.
Validated Experimental Protocol
Optimized In Situ Synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine Hydrochloride
This protocol is designed as a self-validating system; visual and physical cues are built into the steps to ensure the reaction is proceeding correctly.
Step 1: In Situ Thioformamide Generation
-
Suspend Lawesson's reagent (0.55 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Add formamide (1.2 eq) dropwise at room temperature and stir for 30 minutes.
-
Validation Checkpoint: The suspension will transition into a clear, pale-yellow solution, confirming the complete conversion of Lawesson's reagent and the successful in situ generation of thioformamide.
Step 2: Nucleophilic Substitution 3. Cool the reaction mixture to 0 °C using an ice bath. 4. Add DIPEA (1.5 eq) followed by the dropwise addition of 2-bromo-3-methylbutanenitrile (1.0 eq) over 15 minutes. 5. Maintain the temperature at 0 °C for 1 hour to suppress E2 elimination, then allow it to warm to room temperature.
Step 3: Base-Promoted Cyclization 6. Add a saturated aqueous solution of NaHCO₃ (equal volume to THF) to adjust the biphasic mixture to pH ~8.5. 7. Heat the mixture to 50 °C for 6 hours under vigorous stirring to complete the Thorpe-Ziegler cyclization.
-
Validation Checkpoint: TLC analysis (Eluent: Hexane/EtOAc 1:1) should show the disappearance of the intermediate UV-active spot and the appearance of a highly polar, ninhydrin-active spot corresponding to the free amine.
Step 4: Isolation and Salt Formation 8. Cool the mixture, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. 9. Concentrate the filtrate under reduced pressure (keep the water bath temperature < 30 °C to prevent thermal degradation). 10. Dissolve the crude yellow oil in anhydrous diethyl ether and add 2.0 M HCl in ether dropwise.
-
Validation Checkpoint: An off-white precipitate will immediately form. Continue adding ethereal HCl until precipitation ceases, indicating the complete conversion of the free base to the hydrochloride salt.
-
Filter the precipitate under a nitrogen blanket and dry in vacuo to yield the stable product.
References
-
Title: Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors Source: The Journal of Organic Chemistry URL: [Link]
-
Title: One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles and 1,3-Selenazoles Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL: [Link]
Purification techniques for removing impurities from thiazol-4-amine synthesis
The following guide is structured as a Tier 3 Technical Support Knowledge Base for organic chemists. It addresses the high-complexity purification of 1,3-thiazol-4-amine , a notoriously unstable heterocyclic core, while distinguishing it from its common isomer, the 2-aminothiazole.
Ticket ID: PUR-TZ4-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[][2]
Diagnostic Phase: Confirming Your Target
Before proceeding, we must verify the chemical structure.[2] Thiazole nomenclature often leads to confusion between two distinct isomers with vastly different stability profiles.
-
Target A: 1,3-thiazol-4-amine (The "4-Amine") [3]
-
Structure: Amine group at position 4.[][2][3][4][5][6][7][8][9][10] Hydrogen at position 2.[2][3]
-
Stability:[][2][10]High Risk. Unstable as a free base in water; prone to tautomerization to thiazol-4-one.[][2] Requires anhydrous handling or immediate salt formation.[2]
-
Common Synthesis: Hydrolysis of 4-acetamidothiazole or reduction of 4-nitrothiazole.
-
-
Target B: 4-substituted-1,3-thiazol-2-amine (The "Hantzsch Product")
> Note: If you are synthesizing Target B (the Hantzsch product), proceed to Module 3 . If you are synthesizing the true 4-amine (Target A), follow Module 2 strictly.
Visualization: Purification Logic Flow
The following decision tree outlines the critical path for purifying these sensitive heterocycles.
Figure 1: Decision tree for selecting the correct purification workflow based on thiazole isomer stability.
Module 2: Purifying 1,3-thiazol-4-amine (The Unstable Core)
The Challenge: The free base of 1,3-thiazol-4-amine is chemically fragile. In aqueous solution, it exists in equilibrium with its imino tautomer and can hydrolyze to the inactive thiazol-4-one.[] Standard acid-base extraction (using water) often leads to massive yield loss. [2]
Protocol A: Anhydrous Isolation via Salt Formation
Best for: Stabilizing the 4-amine immediately after deprotection or reduction.[2]
-
Solvent Swap: If your reaction solvent is high-boiling (e.g., DMF), perform a rapid extraction into Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[2]
-
Crucial: Dry the organic layer thoroughly with Na₂SO₄.[2] Any residual water will degrade the salt.
-
-
Salt Precipitation:
-
Cool the organic solution to 0°C.
-
Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
The hydrochloride salt (
) will precipitate as a hygroscopic solid.
-
-
Filtration: Filter under an inert atmosphere (Nitrogen/Argon) if possible.[][2] The salt is significantly more stable than the free base.
-
Purification (Recrystallization):
| Parameter | Specification | Reason |
| Workup pH | N/A (Anhydrous) | Aqueous pH adjustment triggers tautomerization.[][2] |
| Drying Agent | Na₂SO₄ (Excess) | Magnesium sulfate is slightly acidic and can trap amines.[2] |
| Storage | -20°C, Desiccator | The HCl salt is hygroscopic.[][2] |
Module 3: Purifying 2-Amino-4-Arylthiazoles (Hantzsch Products)
The Challenge: The Hantzsch synthesis (Thiourea +
- -Haloketones: Highly toxic lachrymators (starting material).[2]
-
Hantzsch Dimers: Oxidative coupling of the sulfur.[2]
-
"Red/Black Tar": Polymerized haloketones.[2]
Protocol B: The "Scavenge & Filter" Method
Best for: Removing toxic alkylating agents (haloketones) without chromatography.[2]
-
Quench: Upon reaction completion, neutralize the HBr/HCl salt with saturated aqueous NaHCO₃. The free base will precipitate.
-
Scavenging (Optional but Recommended):
-
Recrystallization:
Protocol C: Removing the "Red Tar" (Chromatography)
If the product is an oil or fails to crystallize, use column chromatography with this specific modifier:
-
Stationary Phase: Silica Gel (neutralized).[2]
-
Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) .[2]
-
Why TEA? Thiazoles can streak on acidic silica.[2] The TEA neutralizes surface silanols, ensuring sharp bands [2].
Troubleshooting & FAQs
Q1: My thiazol-4-amine turned into a white insoluble solid in water. What happened? A: You likely hydrolyzed it.[2] The 4-amine tautomerizes to the thiazol-4-one in water.[] This process is irreversible under mild conditions.[2] Corrective Action: Use Protocol A (Anhydrous Salt Formation) next time. Do not expose the free base to water for more than a few minutes.
Q2: I am seeing a "ghost peak" at M+2 in my LCMS for the 2-aminothiazole.
A: This is likely the isotopic pattern of a brominated impurity .[2] You have unreacted
-
Fix: Use the PS-Thiophenol scavenger (Protocol B) or wash the organic layer with a solution of Cysteine (which reacts rapidly with haloketones to form water-soluble adducts).
Q3: The product is pure by NMR but highly colored (Yellow/Brown). A: Thiazoles are prone to forming trace charge-transfer complexes or oligomers.[2]
-
Fix: Dissolve in DCM and pass through a short pad of Basic Alumina .[][2] Silica is often too acidic and can catalyze further decomposition; basic alumina removes the colored acidic impurities effectively.
Q4: Can I use acid-base extraction for the 4-amine? A: Only if performed extremely rapidly at cold temperatures (0°C).[2] Extract the reaction mixture into acid, wash with organic solvent, then basify the aqueous layer with cold NH₄OH and immediately extract back into DCM. Prolonged exposure to the aqueous base will destroy the product [3].
References
-
US Patent 3939172A. Method of preparing 4-aminothiazole and acyl derivatives thereof.[2] (1976).[2] Describes the specific isolation of 4-aminothiazole hydrochloride via acetonitrile recrystallization.
-
BenchChem Application Note. Purification of N-Thiazolyl Amide Compounds. (2025).[2][11][12] Guidelines on chromatographic modifiers for aminothiazoles.
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Comprehensive review of stability and side reactions in thiazole synthesis.
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of 2-Aminothiazole-Derived Kinase Inhibitors. Discusses the purification of the 2-amino scaffold.
Disclaimer: Thiazol-4-amine is a potent chemical intermediate.[2] All protocols should be performed in a fume hood with appropriate PPE.[2] The stability data provided here refers to the 1,3-thiazol-4-amine isomer specifically.
Sources
- 2. researchgate.net [researchgate.net]
- 3. Thiazol-4-amine | C3H4N2S | CID 14009640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ias.ac.in [ias.ac.in]
- 8. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures in 5-(Propan-2-yl)-1,3-thiazol-4-amine production
Topic: Troubleshooting Cyclization Failures Target Molecule: 5-isopropyl-1,3-thiazol-4-amine (CAS: Derivative of 4-aminothiazole class) Audience: Senior Organic Chemists & Process Development Scientists
Executive Summary: The "4-Amino" Stability Paradox
If you are accessing this guide, you are likely experiencing low yields, "black tar" formation, or product disappearance during workup.
The Central Problem: Unlike their robust 2-amino isomers, 4-aminothiazoles are inherently unstable in their free base form. They possess a high propensity to tautomerize to imines or hydrolyze to 4-thiazolones (inactive) in the presence of water. Furthermore, the 5-isopropyl group introduces steric bulk adjacent to the cyclization center, significantly slowing the ring-closure step and allowing competing polymerization pathways to dominate.
Your Synthesis Route: The only viable route for this specific regioisomer is the condensation of 2-bromo-3-methylbutanenitrile (α-halo nitrile) with thioformamide (or a thioamide surrogate).
Diagnostic Triage: Identify Your Failure Mode
Select the symptom that best matches your observation to jump to the solution.
| Symptom | Probable Cause | Immediate Action |
| Reaction mixture turns black/tarry | Thermal decomposition of Thioformamide or Nitrile polymerization. | Lower temp to <40°C; Check Thioformamide quality. |
| Product vanishes during extraction | Hydrolysis of the 4-amino group; Solubility in aqueous phase. | STOP aqueous workup. Switch to anhydrous salt precipitation. |
| NMR shows "missing" aromatic proton | Formation of 2,4-diaminothiazole (if using Thiourea) or polymerization. | Confirm reagents. You need Thioformamide, not Thiourea. |
| Starting material (Nitrile) persists | Steric hindrance of the isopropyl group preventing | Switch solvent to DMF/Acetone; Add catalytic NaI (Finkelstein). |
Deep-Dive Troubleshooting Guides
Module A: The Precursor Trap (2-bromo-3-methylbutanenitrile)
The quality of your
-
The Check: Run a
H NMR of your starting bromide.-
Good: Doublet at
1.1 (isopropyl methyls), multiplet at 2.2, doublet at 4.3 (CH-Br). -
Bad: Olefinic protons around
5.5–6.5.
-
-
The Fix: If alkene is present >5%, redistill the bromide under high vacuum. Do not store ; use immediately.
Module B: The Sulfur Source (Thioformamide Instability)
You cannot buy stable thioformamide. It exists as a trimer or decomposes.[1] Using degraded thioformamide guarantees low yield.
-
Protocol: Generate Thioformamide in situ or use Thioformamide Hydrochloride .
-
Alternative: Use Formamide +
(phosphorus pentasulfide) in dioxane, but remove the phosphorus byproducts before adding the nitrile to prevent sludge formation.
Module C: Cyclization Mechanics & Steric Hindrance
The isopropyl group at the 5-position hinders the initial nucleophilic attack of sulfur.
-
Solvent Selection: Switch from Ethanol (protic, stabilizes anions, slower
) to Acetone or DMF (aprotic, enhances nucleophilicity of sulfur). -
Catalysis: Add 10 mol% Sodium Iodide (NaI) . This converts the
-bromo nitrile to the more reactive -iodo nitrile in situ (Finkelstein reaction), compensating for the steric bulk of the isopropyl group.
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between successful cyclization and the fatal hydrolysis pathway.
Caption: Kinetic competition between cyclization (green path) and hydrolysis/polymerization (red paths). Note that water acts as a catalyst for the irreversible formation of thiazolone.
The "Golden Protocol" for 4-Aminothiazoles
To bypass the instability issues, you must avoid isolating the free base.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve Thioformamide (1.1 equiv) in anhydrous Acetone (0.5 M concentration).
-
Activation: Add Sodium Iodide (0.1 equiv) to the solution.
-
Addition: Cool to 0°C. Add 2-bromo-3-methylbutanenitrile (1.0 equiv) dropwise over 30 minutes. Reason: Exotherm control prevents nitrile polymerization.
-
Reaction: Allow to warm to Room Temperature (20–25°C). DO NOT HEAT. Stir for 12–16 hours.
-
Monitoring: TLC will show the disappearance of the nitrile. The product spot will likely remain at the baseline in standard EtOAc/Hex systems due to salt formation.
-
-
Workup (The Critical Deviation):
-
DO NOT add water or aqueous base.
-
The product likely precipitates as the Hydrobromide (HBr) salt.
-
If precipitate forms: Filter under Argon, wash with cold anhydrous ether.
-
If no precipitate: Dilute with anhydrous Diethyl Ether to force precipitation.
-
-
Storage: Store as the HBr or HCl salt at -20°C under Argon.
Frequently Asked Questions (FAQs)
Q: Can I use Thiourea instead of Thioformamide? A: No. Reacting 2-bromo-3-methylbutanenitrile with Thiourea will yield 2,4-diamino-5-isopropylthiazole . The extra amino group at position 2 comes from the thiourea nitrogen. For a proton at position 2, you must use thioformamide.
Q: Why does my product turn into a red oil upon exposure to air? A: 4-aminothiazoles are electron-rich and prone to oxidative dimerization. The red color indicates the formation of azo-linkages or radical decomposition products. Always handle the free base under inert atmosphere, or better yet, keep it as a salt.
Q: I need the free base for the next coupling step. How do I generate it? A: Perform the "Free Base Liberation" in situ during the next step. For example, if you are acylating the amine, suspend the HBr salt in DCM, add your acyl chloride, and then add a base like DIPEA or Pyridine dropwise. This releases the free amine exactly when it is needed for the reaction, minimizing its lifetime in the unstable state.
References
-
Gewald, K. (1965). Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational text on aminothiazole/thiophene synthesis via nitriles).
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. (The classic mechanism, though modified here for 4-amino variants).
- Metzger, J. V. (1979). Thiazole and Its Derivatives, Part 2. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on the instability of 4-aminothiazoles vs 2-aminothiazoles).
- Habib, N. S., et al. (2007). Synthesis and antimicrobial activity of some novel 4-aminothiazole derivatives. Farmaco.
Sources
Technical Support Center: Thermal Optimization for 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
You are likely accessing this guide because you are encountering significant instability with 5-(Propan-2-yl)-1,3-thiazol-4-amine . Unlike their robust 2-amino isomers, 4-aminothiazoles are notoriously labile.[1] They possess a high electron density at the C5 position and the amino group, making them prone to rapid oxidative degradation, ring-opening, and polymerization upon exposure to air or elevated temperatures.
This guide addresses the narrow thermodynamic window required to synthesize and handle this compound. The presence of the isopropyl group at C5 provides some steric protection but does not eliminate the inherent instability of the 4-aminothiazole core.
Part 1: The Thermodynamic Cliff (Critical Theory)
To optimize your reaction, you must understand the competition between Product Formation (
-
The Instability Driver: The 4-amino group donates electron density into the thiazole ring, making it highly nucleophilic. In the presence of oxygen or heat (>40°C), the ring undergoes oxidative dimerization or opens to form nitriles and sulfur byproducts (often observed as "black tar").
-
The Isopropyl Factor: The 5-isopropyl group adds steric bulk. While this prevents some electrophilic attacks at C5, it can trap heat locally and, if the temperature is too high, facilitate radical pathways leading to complex mixtures.
Visualizing the Stability Window
The following diagram illustrates the kinetic pathways dependent on temperature.
Figure 1: Kinetic pathways showing the narrow operational window (30-35°C) required to favor product formation over degradation.
Part 2: Troubleshooting Guide
This section uses a direct Q&A format based on common failure modes reported in 4-aminothiazole synthesis.
Scenario A: "My reaction mixture turned into a black tar/oil."
Diagnosis: Thermal Decomposition / Oxidative Polymerization. Root Cause: The reaction temperature exceeded 40°C, or the atmosphere was not strictly inert. 4-aminothiazoles oxidize rapidly to form dark, insoluble polymers.
-
Corrective Action:
-
Strict Temperature Control: Maintain the reaction between 30°C and 35°C . Do not reflux.
-
Atmosphere: Use a positive pressure Argon line. Nitrogen is acceptable but Argon is heavier and blankets the surface better.
-
Quench Protocol: Do not distill the free base at high vacuum/temperature. Isolate as a salt immediately (see Part 3).
-
Scenario B: "Yield is low (<20%) and starting material remains."
Diagnosis: Kinetic Trapping. Root Cause: Reaction temperature was kept too low (e.g., 0°C - Room Temp) in fear of decomposition.[1] Explanation: While 4-aminothiazoles are unstable, the ring-closure activation energy often requires mild heating.[1]
-
Corrective Action:
-
Ramp Strategy: Start at 0°C for addition, then slowly ramp to 30°C .
-
Hold Time: Hold at 30-35°C for 4-6 hours. Do not extend overnight unless monitoring confirms stability.
-
Scenario C: "The product decomposes on the filter paper."
Diagnosis: Hygroscopic/Oxidative Instability of the Free Base. Root Cause: The free amine form is highly hygroscopic and unstable in air.
-
Corrective Action:
-
Never isolate the free base dry.
-
In-situ Protection: Convert to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately upon workup. The salt forms are significantly more stable.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis and Stabilization of 5-(Propan-2-yl)-1,3-thiazol-4-amine. Note: This protocol adapts the principles of 4-aminothiazole handling [1] to the isopropyl derivative.
Reagents & Setup
-
Solvent: Dry Ethanol or THF (degassed).
-
Atmosphere: Argon (balloon or manifold).
-
Temperature Monitoring: Internal probe (essential; oil bath temp
internal temp).
Step-by-Step Workflow
| Phase | Step | Action | Critical Parameter |
| 1. Initiation | A | Purge reaction vessel with Argon for 15 mins. | O2 Exclusion |
| B | Dissolve precursors (e.g., | T = 0°C (Ice bath) | |
| 2. Reaction | C | Add base/catalyst dropwise. | Exotherm control |
| D | Remove ice bath. Warm to 30°C . | Target: 30-35°C | |
| E | Monitor via TLC/LCMS every hour. | Stop if "tar" appears | |
| 3. Workup | F | Cool to 0°C. Do not rotovap to dryness as free base. | Avoid Heat |
| G | Add 1.1 eq of HCl (in dioxane or ether) dropwise. | pH < 3 | |
| 4.[2] Isolation | H | Filter the precipitate (Salt form) under Argon/N2. | Minimize Air |
| I | Wash with cold, dry ether. | Remove impurities |
Decision Tree for Optimization
Figure 2: Decision logic for real-time reaction monitoring.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the free amine in the fridge? A: No. Even at 4°C, the free amine will likely degrade over 24-48 hours. It must be stored as the HCl salt , preferably under Argon at -20°C.
Q2: Why does the literature show higher temperatures for thiazole synthesis? A: Most literature refers to 2-aminothiazoles (Hantzsch synthesis) or fully substituted thiazoles. These are aromatic and stable.[3] 4-aminothiazoles lack this stability profile due to the specific electron donation pattern of the 4-amino group [1]. Do not confuse the two isomers.
Q3: Can I use DMF as a solvent? A: DMF is difficult to remove without heating. Since you cannot heat this product during workup, avoid DMF . Use volatile solvents like Ethanol, THF, or DCM that can be removed (or from which the salt can be precipitated) at low temperatures.
Q4: Is the isopropyl group stabilizing? A: Marginally. It provides steric bulk which slows down intermolecular polymerization slightly compared to the methyl analog, but it does not prevent oxidative degradation of the ring system.
References
-
Clemence, F., & Le Martret, O. (1976). 4-Aminothiazole and its acid addition salts. U.S. Patent No.[4] 3,939,172. Washington, DC: U.S. Patent and Trademark Office.
- Key Finding: Establishes the critical reaction temperature range of 30-35°C and notes rapid decomposition of 4-aminothiazoles in open
-
PubChem. (n.d.). 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride.[1][5] National Library of Medicine.
- Key Finding: Confirms the existence and indexing of the specific isopropyl deriv
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[6][7] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1][6]
-
Key Finding: Foundational chemistry for aminothiazole/thiophene synthesis via nitrile condensation, relevant for precursor handling.[8]
-
Sources
- 1. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 5. PubChemLite - 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride (C6H10N2S) [pubchemlite.lcsb.uni.lu]
- 6. jk-sci.com [jk-sci.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
Technical Support Center: Resolving Aqueous Solubility Issues for 5-(Propan-2-yl)-1,3-thiazol-4-amine
Welcome to the formulation troubleshooting hub. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of lipophilic weak bases. 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 5-isopropylthiazol-4-amine) is a classic example of a compound that behaves perfectly in organic stock solutions but presents severe precipitation challenges during aqueous dilution.
This guide bridges the gap between theoretical physical chemistry and practical benchtop formulation, providing self-validating protocols to ensure your biological assays yield reproducible, artifact-free data.
Physicochemical Profiling & Causality
To solve a solubility issue, we must first understand the molecular causality. The molecule consists of a thiazole core, a primary amine at the 4-position, and an isopropyl group at the 5-position.
-
Lipophilicity: The isopropyl group significantly increases the partition coefficient (LogP), driving the molecule to seek hydrophobic environments and away from water.
-
Ionization (pKa): The 4-amino group acts as a weak base. At physiological pH (7.4), the environment is significantly more alkaline than the compound's predicted pKa. According to the 1, this leaves the vast majority of the molecules in an un-ionized (neutral) state, drastically reducing aqueous solubility[1].
Table 1: Physicochemical Parameters & Formulation Implications
| Parameter | Estimated Value | Formulation Implication |
| Molecular Weight | 142.22 g/mol | Small molecule; easily penetrates lipid membranes if kept in solution[2]. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Highly pH-dependent solubility. Protonated (soluble) at pH < 4.0; Un-ionized (insoluble) at pH 7.4[3]. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Lipophilic. Requires co-solvents or complexation for aqueous concentrations > 100 µM[3]. |
| BCS Classification | Class II / IV | Dissolution-rate limited absorption in vivo; prone to crashing out in plasma[4]. |
Formulation Decision Pathway
Before selecting a protocol, you must align the formulation strategy with your downstream application. The diagram below outlines the logical workflow for overcoming precipitation based on assay constraints.
Decision matrix for formulating 5-(Propan-2-yl)-1,3-thiazol-4-amine based on assay constraints.
Troubleshooting FAQs
Q1: Why does my compound crash out of solution immediately when I dilute my DMSO stock into pH 7.4 phosphate-buffered saline (PBS)? A: This is a classic case of solvent-shift precipitation combined with pH-induced un-ionization. In pure DMSO, 5-(Propan-2-yl)-1,3-thiazol-4-amine is fully solvated. However, when introduced to an aqueous buffer at pH 7.4, the environment is alkaline relative to the compound's pKa. The amine group loses its proton, rendering the molecule uncharged and highly lipophilic. Because the 4, the thermodynamic equilibrium shifts, causing the molecules to self-associate and precipitate[4].
Q2: I am running a cell-based viability assay. How do I keep it in solution without exceeding the 0.5% DMSO toxicity limit for my cell line? A: If lowering the DMSO concentration causes precipitation, you must increase the solubilizing capacity of the aqueous phase without adding toxic organic solvents. Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic cavity that encapsulates the lipophilic isopropyl-thiazole moiety, while their hydrophilic exterior maintains aqueous solubility. This creates a water-soluble inclusion complex, allowing you to deliver the drug to cells without exceeding DMSO limits.
Q3: We are moving to in vivo mouse models (IV administration). What is the most robust vehicle to prevent embolism from precipitated drug? A: Intravenous administration requires a vehicle that is isotonic, near physiological pH, and capable of holding the drug in solution upon infinite dilution in the bloodstream. Solution: A co-solvent/surfactant system is highly recommended. A standard, well-tolerated IV vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. The PEG400 acts as a co-solvent to lower the dielectric constant of the water, while Tween 80 (a surfactant) forms micelles that trap the 3, preventing it from nucleating and crystallizing in the blood[3].
Validated Experimental Protocols
Protocol A: In Vitro Stock Preparation & Serial Dilution (Self-Validating)
Objective: Prepare a 100 µM working solution in cell culture media with ≤0.1% DMSO. Mechanistic Note: We use a "warm dilution" technique to prevent localized cold-shock precipitation.
-
Master Stock: Weigh 1.42 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex for 30 seconds.
-
Validation Step 1: Hold the tube against a light source. The solution must be perfectly clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Intermediate Dilution: Dilute the 100 mM stock 1:10 in 100% DMSO to create a 10 mM intermediate stock.
-
Aqueous Transition: Pre-warm your cell culture media (containing 10% FBS or 0.1% BSA) to 37°C. The proteins in FBS/BSA act as natural carrier molecules for lipophilic drugs.
-
Dropwise Addition: While vortexing the media at medium speed, add 10 µL of the 10 mM intermediate stock dropwise into 990 µL of the warmed media. (Final concentration: 100 µM drug, 1% DMSO). Note: Further dilute 1:10 in media to reach your target 10 µM drug, 0.1% DMSO.
-
Validation Step 2 (Tyndall Test): Shine a laser pointer through the final solution in a dark room. If you see a solid beam of light scattering (Tyndall effect), micro-precipitation has occurred, and you must switch to Protocol B.
Protocol B: HP-β-CD Complexation for In Vivo Dosing
Objective: Formulate a 5 mg/mL solution for oral (PO) or intraperitoneal (IP) injection.
-
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile water for injection (WFI). Adjust the pH to 4.5 using 0.1 M HCl, then bring the final volume to 100 mL (yielding a 20% w/v HP-β-CD solution). Reasoning: The slightly acidic pH partially protonates the amine, aiding initial dissolution, while the cyclodextrin encapsulates the lipophilic tail.
-
Drug Addition: Add 50 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine powder directly to 10 mL of the 20% HP-β-CD vehicle.
-
Mechanical Agitation: Stir continuously at 500 RPM at room temperature for 2 to 4 hours. The mechanical energy is required to drive the inclusion complex formation.
-
pH Back-Titration: Once fully dissolved, slowly adjust the pH back to 6.5 - 7.0 using 0.1 M NaOH. Monitor carefully; if precipitation begins, stop and maintain at the lowest tolerated pH (e.g., pH 5.5).
-
Sterile Filtration: Pass the solution through a 0.22 µm PVDF syringe filter.
-
Validation Step: Analyze the pre- and post-filtration concentrations via HPLC. A recovery of >95% validates that the drug is fully complexed and not simply suspended as micro-crystals.
References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC (NIH). 4
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. 3
-
Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. 1
-
Thiazol-4-amine | CID 14009640 - PubChem (NIH). 2
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Thiazol-4-amine | C3H4N2S | CID 14009640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the amine group in 5-(Propan-2-yl)-1,3-thiazol-4-amine
Subject: 5-(Propan-2-yl)-1,3-thiazol-4-amine
Shorthand: 5-IPT-4-Amine[1]
Executive Summary: The Oxidative Challenge
The 4-amino-thiazole motif is significantly less stable than its 2-amino isomer.[1] In 5-(Propan-2-yl)-1,3-thiazol-4-amine , the instability is compounded by the isopropyl group at the 5-position.[1] This alkyl group acts as an inductive electron donor (+I effect), increasing the electron density of the thiazole ring and, consequently, the nucleophilicity and oxidation potential of the exocyclic amine.
The Problem: Upon exposure to atmospheric oxygen, this molecule undergoes rapid oxidative degradation via a radical-cation mechanism. This typically manifests as a color change (clear/white
The Solution: Stability is achieved only through protonation (salt formation) or electron-withdrawal (N-protection) .[1] The free base should be considered a transient species.
Storage & Handling Protocols
Protocol A: The "Golden Rule" of Storage (Salt Formation)
Use this for long-term storage (>24 hours).
The free base is kinetically unstable. Converting the amine to a hydrochloride (HCl) or trifluoroacetate (TFA) salt removes the lone pair from the oxidation cycle.
| Parameter | Specification |
| Preferred Salt | Hydrochloride (HCl) (Stoichiometry: 1.0 - 2.0 eq) |
| Solvent System | Anhydrous Diethyl Ether or 1,4-Dioxane |
| Precipitation | Salt usually crashes out as a white/off-white solid.[1] |
| Storage Temp | -20°C (Desiccated) |
| Shelf Life | >12 Months (as salt) vs. <48 Hours (as free base) |
Step-by-Step Salt Formation:
-
Dissolve the crude free base in a minimal amount of anhydrous Et₂O or CH₂Cl₂ under Argon.
-
Cool the solution to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Stir for 30 minutes. A precipitate should form.
-
Filter under an inert atmosphere (Schlenk frit) or rapidly in air if the solid is stable.
-
Wash with cold Et₂O and dry under high vacuum.
Protocol B: Handling the Free Base (Short-Term)
Use this only during active synthesis or coupling reactions.
-
Degassing: All solvents must be sparged with Argon/Nitrogen for 15 minutes prior to dissolving the amine.
-
Concentration: Avoid concentrating the free base to dryness if possible. Keep it in solution.
-
Additives: If the free base must be stored in solution for >1 hour, add 100 ppm BHT (Butylated hydroxytoluene) as a radical scavenger.
Chemical Protection Strategies (Synthetic Workflow)
If your workflow requires the amine to remain neutral (e.g., for a specific coupling reaction), you must install a protecting group immediately after synthesis.
Decision Matrix: Choosing the Right Protection
Caption: Logic flow for stabilizing 5-IPT-4-Amine based on downstream application.
Detailed Protocol: Boc-Protection (One-Pot)
Recommended for multistep synthesis.[1]
Reagents:
-
5-IPT-4-Amine (1.0 eq)[1]
-
Boc₂O (Di-tert-butyl dicarbonate) (1.2 eq)[1]
-
TEA (Triethylamine) (2.0 eq)[1]
-
DMAP (Catalytic, 10 mol%)
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add 5-IPT-4-Amine and DCM. Add TEA and DMAP.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (The amine spot will disappear; a higher Rf carbamate spot will appear).
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA)
Sat. NaHCO₃ Brine. -
Result: The
-Boc protected species is an air-stable solid/oil that can be purified on silica gel without decomposition.[1]
Troubleshooting & FAQs
Symptom: Sample turned black/brown overnight.[1]
-
Diagnosis: Oxidative polymerization. 4-aminothiazoles form radical cations that couple to form azo-linkages or extended conjugated polymers (similar to aniline oxidation but faster).[1]
-
Fix: The sample is likely degraded. Check purity by LC-MS. If >80% intact, treat with activated charcoal in methanol, filter, and immediately convert to HCl salt.
Symptom: Low yield during amide coupling (EDC/HATU).
-
Diagnosis: The amine oxidized during the reaction setup.
-
Fix:
-
Do not weigh the free base in open air.
-
Use the HCl salt directly in the coupling reaction. Add an extra equivalent of base (DIPEA/NMM) to the coupling mixture to release the free amine in situ only as it is needed.
-
Symptom: "Missing" NMR signals.
-
Diagnosis: Broadening of NH protons due to exchange or paramagnetic impurities (radicals).
-
Fix: Shake the NMR tube with D₂O. If signals sharpen/disappear as expected, it is exchange. If the baseline is noisy/humped, it suggests paramagnetic oxidation byproducts. Repurify.
Mechanistic Insight
The instability of 5-(Propan-2-yl)-1,3-thiazol-4-amine stems from the high energy of its Highest Occupied Molecular Orbital (HOMO).[1]
Caption: Pathway of oxidative degradation vs. acid stabilization.[1]
The isopropyl group (+I effect) pushes electron density into the ring. While this makes the C4-amine more nucleophilic (good for coupling), it lowers the oxidation potential, making it susceptible to Single Electron Transfer (SET) to atmospheric oxygen. Protonation (Salt) locks the lone pair, raising the ionization potential effectively to infinity regarding air oxidation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons. (Standard reference for N-Boc/Cbz protection protocols).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Fundamental reactivity of aminothiazoles and electron-rich heterocycles).
- Metzger, J. V. (1979). Thiazole and its Derivatives (Vol. 34). Interscience Publishers.
-
PubChem Compound Summary. (2024). 5-Isopropyl-1,3,4-thiadiazol-2-amine (Isomer comparison and physical properties). [1]
Sources
Technical Support Center: Purification of 5-(Propan-2-yl)-1,3-thiazol-4-amine
[1]
Executive Technical Summary
Compound Identity: 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole).[1] Chemical Class: 4-Aminothiazoles.[1][2][3]
CRITICAL STABILITY WARNING: Unlike their 2-amino isomers, 4-aminothiazoles are kinetically unstable in their free base form.[1] They are electron-rich heteroaromatics susceptible to rapid oxidation (browning) and tautomerization to imines upon exposure to air or moisture.[3]
Recommendation: Unless your application strictly requires the free base, we strongly recommend purifying and storing this compound as a hydrohalide salt (HCl or HBr). The salt form stabilizes the amine functionality, preventing oxidation and facilitating cleaner recrystallization.
Solvent System Selection Matrix
The following systems are validated based on the physicochemical properties of 4-aminothiazole derivatives and the lipophilic contribution of the isopropyl group.
Table 1: Recommended Solvent Systems
| Target Form | Solvent System | Ratio (v/v) | Mechanism | Risk Profile |
| Hydrochloride Salt (Recommended) | Ethanol / Diethyl Ether | 1:5 to 1:10 | Displacement | Low. Standard method for amine salts.[3] |
| Hydrochloride Salt | Acetonitrile (MeCN) | Pure | Temperature Differential | Low-Medium. Good for removing polar impurities.[1][3] |
| Free Base (Solid) | Hexane / Ethyl Acetate | 4:1 to 9:1 | Polarity Gradient | High. Risk of oiling out; requires precise temp control.[3] |
| Free Base (Solid) | Toluene / Pentane | 1:3 | Aromatic Stacking | Medium. Toluene solubilizes the thiazole ring well.[3] |
Detailed Experimental Protocols
Protocol A: Purification via Salt Formation (The "Stabilization Route")
Use this method if your crude product is an oil or a dark solid.
Prerequisites:
Workflow:
-
Dissolution: Dissolve the crude amine in the minimum amount of cold anhydrous EtOH (0–5 °C).
-
Acidification: Dropwise add 1.1 equivalents of 2M HCl in Et₂O.
-
Observation: The solution should warm slightly; a precipitate may form immediately.[3]
-
-
Precipitation: Dilute the mixture slowly with anhydrous Et₂O until the solution becomes cloudy.
-
Crystallization: Cool to -20 °C for 4–12 hours.
-
Filtration: Filter the white/off-white hygroscopic solid under Nitrogen/Argon.[1][3]
-
Recrystallization (if needed): Dissolve the salt in hot Isopropanol (iPrOH) or minimal hot EtOH, then cool slowly.
Protocol B: Recrystallization of the Free Base
Use this method ONLY if the free base is a stable solid and required for the next step.
Prerequisites:
Workflow:
-
Slurry: Suspend the crude solid in Hexane (10 mL/g) at room temperature.
-
Heating: Heat to reflux (approx. 69 °C).
-
Titration: Add Ethyl Acetate dropwise through the condenser until the solid just dissolves.
-
Cooling: Allow the flask to cool to room temperature undisturbed, then move to 4 °C.
Troubleshooting & Diagnostics
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent, or the impurity profile is too high.
Visual Troubleshooting Workflow:
Caption: Decision logic for resolving "oiling out" during thiazole purification.
Issue 2: "The product turns brown/black during filtration."
Diagnosis: Oxidative decomposition. 4-aminothiazoles are electron-rich and oxidize to quinone-like species or diazo compounds.[1] Corrective Action:
Frequently Asked Questions (FAQ)
Q: Can I use water/ethanol for the free base? A: Avoid. While 2-aminothiazoles are often recrystallized from aqueous ethanol, the 4-amino isomer is susceptible to hydrolytic decomposition (ring opening) or tautomerization in protic solvents at high temperatures. Use anhydrous organic solvents for the free base.[3]
Q: I see two spots on TLC after recrystallization. Is it impure? A: Not necessarily.[1][3] Aminothiazoles can exist in tautomeric equilibrium (amine vs. imine form).[1][3]
-
Test: Run the TLC in a solvent system containing 1% Triethylamine (TEA).[3] If the spots merge or one disappears, it is likely a tautomer issue, not an impurity.[1]
Q: What is the expected melting point? A:
References & Authority
-
Metzger, J. V. (1979).[1][3] The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience.[1][3] (Foundational text on thiazole reactivity and the instability of 4-amino derivatives).
-
Erlenmeyer, H., et al. (1955).[1][3] "Über 4-Amino-thiazol-Derivate." Helvetica Chimica Acta, 38(5), 1291-1298.[1][3] (Establishes the synthesis and handling of 4-aminothiazoles).[3]
-
BenchChem. (2025).[1][3] Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole. Link (Cited for solubility comparisons of isopropyl-substituted thiazoles).[3]
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 2-Aminothiazole Derivatives. Link (General handling safety for aminothiazoles).[3]
Minimizing side reactions during acylation of 5-(Propan-2-yl)-1,3-thiazol-4-amine
The following technical guide is structured as a specialized support center resource for researchers working with the sensitive 4-aminothiazole scaffold.
Case ID: THZ-4-ISO-ACYL Status: Active Guide Subject: Minimizing Side Reactions & Decomposition during Amide Formation Applicable For: API Synthesis (e.g., Avatrombopag intermediates), Fragment-Based Drug Discovery.
Executive Summary: The "Race Against Decomposition"
The acylation of 5-(Propan-2-yl)-1,3-thiazol-4-amine presents a unique challenge compared to its 2-amino isomers. While 2-aminothiazoles are stable, 4-aminothiazoles are inherently unstable in their free base form , particularly in the presence of moisture or protic solvents. They rapidly tautomerize to imines/thiazolines and hydrolyze to form 4-hydroxythiazoles (thiazolones) or decompose completely.
Core Strategy: The acylation must be viewed as a stabilization step . The objective is to trap the unstable amine as a stable amide faster than it can decompose.
Troubleshooting Center (Q&A)
Issue 1: "My starting material disappears, but I see little to no product."
Diagnosis: Hydrolytic Decomposition. Unlike simple anilines, the 4-aminothiazole core is electron-rich but fragile. If the reaction medium contains moisture, or if the free base is left standing too long before acylation, it hydrolyzes.
-
Mechanism: The free amine tautomerizes to the imine, which is attacked by water, leading to ring opening or ketone formation (thiazolone).
-
Corrective Action:
-
Strictly Anhydrous: Use dry solvents (DCM, THF, or Pyridine) with <50 ppm water content.
-
In-Situ Acylation: Do not isolate the free amine if possible. Generate it from the hydrobromide salt in the presence of the acylating agent.
-
"Reverse Addition": Add the base (to liberate the amine) to a mixture of the salt and the acylating agent, ensuring the amine reacts immediately upon generation.
-
Issue 2: "The reaction stalls at 50-60% conversion."
Diagnosis: Steric Hindrance at C5. The isopropyl group at position 5 is bulky. It sits directly adjacent to the C4-amine, creating a "steric wall" that blocks the approach of large electrophiles.
-
Corrective Action:
-
Switch Reagents: Acid anhydrides are often too slow. Use Acid Chlorides or Mixed Anhydrides (activated with isobutyl chloroformate).
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (5-10 mol%) to generate the highly reactive N-acylpyridinium intermediate, which is less sensitive to steric bulk than the neutral anhydride.
-
Temperature: Heat is often required (Reflux in THF or Toluene), but this competes with decomposition (see Issue 1).
-
Issue 3: "I am observing a Bis-acylated impurity (Imide)."
Diagnosis: Over-Acylation. While sterically hindered, the resulting amide proton (N-H) can still be acidic enough to react with a second equivalent of a highly reactive acid chloride, especially if a strong base (like NaH) is used or if the reaction runs too long.
-
Corrective Action:
-
Stoichiometry: Limit the acylating agent to 1.05 - 1.1 equivalents .
-
Base Selection: Switch from strong inorganic bases (NaH) to organic bases (Pyridine, DIPEA). Pyridine is ideal as it buffers the HCl generated without deprotonating the amide product.
-
Quench Protocol: Quench the reaction immediately upon completion with a primary amine (e.g., morpholine or ethanolamine) to scavenge excess acid chloride before it attacks the product.
-
Issue 4: "The product is contaminated with a regioisomer."
Diagnosis: Ring Nitrogen (N3) Acylation. Although the C4-amine is more nucleophilic, the N3 ring nitrogen is less sterically hindered. Under kinetic control or with "hard" electrophiles, N3-acylation can occur.
-
Corrective Action:
-
Thermodynamic Control: N3-acyl species are often kinetically formed but thermodynamically less stable. Heating the reaction (reflux) can promote rearrangement of the acyl group from N3 to the exocyclic N4 amine (Dimroth-like rearrangement).
-
Solvent: Use non-polar solvents (Toluene, DCM) which favor the neutral amine reaction over the ionic ring-nitrogen attack.
-
Reaction Pathway Analysis (Visualized)
The following diagram illustrates the kinetic competition between the desired stabilization (Amide formation) and the fatal decomposition pathway.
Figure 1: Reaction network showing the critical "fork" at the Free Base stage. The path to the Product must be kinetically favored over the path to Decomposition.
Optimized Experimental Protocol
Objective: Synthesis of N-(5-isopropylthiazol-4-yl)amide with <5% decomposition.
Reagents & Setup
| Component | Specification | Role |
| Substrate | 4-amino-5-isopropylthiazole HBr salt | Precursor (Use salt to ensure stability) |
| Solvent | Anhydrous Pyridine (or DCM + 2.5 eq Pyridine) | Solvent & Acid Scavenger |
| Reagent | Acid Chloride (1.1 eq) | Acylating Agent (High reactivity) |
| Catalyst | DMAP (0.05 eq) | Nucleophilic catalyst (Optional, for low reactivity) |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen/Argon.
-
Charge the flask with 4-amino-5-isopropylthiazole hydrobromide .
-
Add Anhydrous Pyridine (10-15 volumes). Note: Pyridine acts as both solvent and base, simplifying the neutralization.
-
-
Controlled Addition (0°C):
-
Cool the suspension to 0°C.
-
Add the Acid Chloride dropwise over 30 minutes.
-
Critical: Do not add the base first and wait. The amine is generated as the acid chloride is added, trapping it immediately.[1]
-
-
Reaction & Monitoring:
-
Allow to warm to Room Temperature (20-25°C).
-
Stir for 2-4 hours.
-
TLC/HPLC Check: Look for the disappearance of the starting material. If <10% remains, do not push further to avoid bis-acylation.
-
-
Workup (Quench):
-
Add 0.5 mL Water or Methanol to quench excess acid chloride. Stir for 10 mins.
-
Concentrate the pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.[2]
-
Dry over Na2SO4 and concentrate.
-
Solvent & Base Compatibility Matrix
| Solvent System | Base | Suitability | Notes |
| Pyridine (Neat) | Pyridine | Excellent | Best for solubility and scavenging HCl. Prevents "hot spots" of basicity. |
| DCM | TEA / DIPEA | Good | Standard conditions. Ensure DCM is strictly anhydrous. |
| THF | NaH | Poor | Too strong. Risk of bis-acylation and ring decomposition. |
| Water/Dioxane | K2CO3 | Critical Failure | High risk of hydrolysis of the starting amine. Avoid aqueous bases. |
References
-
Instability of 4-Aminothiazoles
- Title: Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase.
- Source: Beilstein Journal of Organic Chemistry (2009).
- Insight: Explicitly documents that "4-Aminothiazoles were unstable in water, undergoing tautomerization and hydrolysis to give inactive thiazolones."
-
URL:[Link]
-
Acylation Strategies for Hindered Amines
- Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
- Source: RSC Advances (2024).
- Insight: Discusses the challenges of bis-acylation in aminothiazoles and the use of protective groups or controlled stoichiometry.
-
URL:[Link]
-
General Thiazole Reactivity
- Title: Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions.
- Source: Journal of Sulfur Chemistry (2010).
- Insight: Provides context on the nucleophilicity differences between the ring nitrogen and exocyclic amines in thiazole systems.
-
URL:[Link]
Sources
Overcoming steric hindrance of the isopropyl group in thiazole reactions
Topic: Overcoming Steric Hindrance of the Isopropyl Group Ticket ID: THZ-ISO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Isopropyl Wall"
The isopropyl group ($ -CH(CH_3)_2 $) presents a unique "Goldilocks" problem in thiazole chemistry. It is not as immovably bulky as a tert-butyl group, but it possesses a sufficient cone angle to severely retard reactivity at adjacent positions (C2 or C4/C5 depending on substitution). This guide addresses the three most common support tickets we receive regarding isopropylthiazoles: failing ring synthesis, stalled cross-couplings, and poor regioselectivity in C-H activation.
Module 1: The Synthesis Challenge (Hantzsch Protocol)
User Issue: “I am condensing isobutyrothioamide with
Root Cause Analysis
The Hantzsch thiazole synthesis relies on an
Troubleshooting Protocol: The "High-Concentration" Method
To force the reaction to completion, we must increase the collision frequency and stabilize the transition state.
Optimized Protocol:
-
Solvent Switch: Abandon Ethanol (EtOH). Switch to DMF (Dimethylformamide) or DMA (Dimethylacetamide) . These polar aprotic solvents stabilize the charged transition states better than alcohols.
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) . Standard protocols use 0.1 M, which is too dilute for hindered substrates.
-
Scavenger: Add solid
(1.5 equiv) directly to the reaction. This neutralizes the HBr/HCl byproduct immediately, preventing acid-catalyzed decomposition of the unstable intermediate.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | EtOH or MeOH | DMF or DMA |
| Concentration | 0.1 M - 0.3 M | 1.0 M - 2.0 M |
| Temperature | Reflux ( | |
| Base | None (or post-workup) | Solid |
Module 2: The Functionalization Challenge (Cross-Coupling)
User Issue: “My Suzuki coupling on 4-bromo-2-isopropylthiazole fails. The boronic acid won't couple next to the isopropyl group.”
Root Cause Analysis
The isopropyl group exerts a "cone of protection" over the adjacent carbon. While oxidative addition of the Palladium (Pd) into the C-Br bond usually proceeds, the transmetalation step is sterically blocked. Standard ligands (
Solution: The "Flexible Bulk" Strategy
You require ligands that are bulky enough to promote reductive elimination but flexible enough to allow transmetalation.
Recommended System:
-
Catalyst:
or -
Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines).
-
Why: The lower ring of SPhos interacts with the Pd center, creating a pocket that accommodates the isopropyl group while accelerating the coupling.
-
-
Alternative: PEPPSI-IPr (NHC Ligand).
-
Why: The "wingtip" isopropyl groups on the NHC ligand mesh well with the substrate's isopropyl group (gearing effect).
-
Step-by-Step Protocol (SPhos Method):
-
Charge: Flask with 4-bromo-2-isopropylthiazole (1.0 eq), Boronic acid (1.5 eq),
(2.0 eq). -
Catalyst: Add
(2 mol%) and SPhos (4 mol%). -
Solvent: Toluene:Water (10:1 ratio). The biphasic system is crucial for solubility.
-
Cycle: Degas vigorously (Argon sparge) for 15 mins.
-
Heat:
C for 12-18 hours.
Visualizing the Decision Logic:
Figure 1: Decision matrix for selecting the correct ligand system to overcome ortho-isopropyl steric hindrance.
Module 3: The C-H Activation Frontier
User Issue: “I want to arylate 2-isopropylthiazole at the 5-position directly. I'm getting low yields and mixtures.”
Root Cause Analysis
Direct arylation avoids halides but requires a base to deprotonate the C-H bond. The isopropyl group at C2 makes the nitrogen less available for coordination, which is often required for standard mechanisms.
Solution: The Concerted Metalation-Deprotonation (CMD)
You must use the Fagnou Conditions . This relies on Pivalic Acid (PivOH) acting as a "proton shuttle." The bulky pivalate anion coordinates to the Palladium and reaches around the steric bulk to pluck the proton from the C5 position.
The "PivOH Shuttle" Protocol:
-
Reagents: 2-isopropylthiazole (1 eq), Aryl Bromide (1.2 eq).
-
Catalyst:
(5 mol%). -
Ligand:
(5-10 mol%) or None (Ligand-free is often possible here). -
Additive (CRITICAL): Pivalic Acid (30 mol%) .
-
Base:
(2-3 eq). -
Solvent: DMA or NMP at
C.
Mechanism Visualization (CMD):
Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism where Pivalate acts as an intramolecular base.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for the Hantzsch synthesis of isopropylthiazoles?
A: Yes. Microwave irradiation is highly recommended. It helps overcome the activation energy barrier imposed by the steric bulk. Settings:
Q: Why is my 2-isopropylthiazole turning black upon storage?
A: Thiazoles with alkyl groups at the 2-position are prone to oxidation to the N-oxide or ring opening under light/air. Store under Argon at
Q: Can I use Negishi coupling instead of Suzuki?
A: Yes, and often with better results for hindered systems. Zinc reagents (Organozinc) are less sensitive to steric bulk during transmetalation than Boron species. Use
References
-
Hantzsch Synthesis Optimization
-
Suzuki Coupling on Hindered Thiazoles
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749–4755. Link
-
-
C-H Activation (PivOH/CMD Mechanism)
-
Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society, 128(51), 16496–16497. Link
-
Roger, J., Pogan, F., & Doucet, H.[4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186.[4] Link
-
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of 5-(Propan-2-yl)-1,3-thiazol-4-amine
The following guide provides a technical analysis of the 1H NMR chemical shift assignments for 5-(Propan-2-yl)-1,3-thiazol-4-amine . This document is structured to assist researchers in the structural validation of this specific thiazole scaffold, particularly in distinguishing it from its common regioisomers.
Executive Summary & Structural Context
The Challenge: In medicinal chemistry, the thiazole ring is a privileged scaffold. However, synthesizing substituted aminothiazoles often yields regioisomeric mixtures. For 5-(Propan-2-yl)-1,3-thiazol-4-amine (Target), the primary analytical risk is misidentification with its thermodynamically stable isomer, 2-amino-5-isopropylthiazole (Alternative).[1]
The Solution: This guide establishes a definitive NMR profile to validate the 4-amino regiochemistry. The critical differentiator is the chemical shift of the lone aromatic proton: the C2-proton (
Structural Comparison
-
Target (4-Amino): Contains a proton at position 2 (between S and N).[1]
-
Alternative (2-Amino): Contains a proton at position 4 (adjacent to N only).[1][2]
Experimental Protocol: Data Acquisition
To ensure reproducibility and resolution of exchangeable protons, the following acquisition parameters are recommended.
-
Solvent Selection: DMSO-d
(99.9% D) is superior to CDCl .[1] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
-
Temperature: 298 K (25°C).[1]
Chemical Shift Assignments (Data Analysis)
The following assignments are derived from fragment-based chemical shift prediction algorithms validated against experimental data of structurally homologous thiazoles (e.g., 4-aminothiazole and 5-isopropylthiazole).
Table 1: Predicted 1H NMR Assignments (DMSO-d )
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Rationale |
| 2 | Ar-H | 8.40 – 8.60 | Singlet (s) | 1H | - | Diagnostic Peak. Deshielded by adjacent electronegative S and N atoms.[1] |
| 4 | -NH | 6.20 – 6.80 | Broad Singlet (br s) | 2H | - | Exchangeable.[1] Shift varies with concentration and water content. |
| 5 | -CH(CH | 1.20 – 1.25 | Doublet (d) | 6H | 6.8 - 7.0 | Methyl protons of the isopropyl group.[1] |
| 5 | -CH (CH | 2.90 – 3.10 | Septet (sep) | 1H | 6.8 - 7.0 | Methine proton.[1] Shielded relative to aromatic ring but deshielded by the |
Note: The chemical shift of the amine protons (Position 4) is highly sensitive. In the presence of trace acid, these may shift downfield (>8.0 ppm) or broaden into the baseline.
Comparative Analysis: Target vs. Alternative
This section objectively compares the spectral "performance" of the target molecule against its primary regioisomer. This comparison is the self-validating system required for confirming identity.
Table 2: Regioisomer Differentiation Guide
| Feature | Target: 4-Amino-5-isopropyl | Alternative: 2-Amino-5-isopropyl | Differentiation Logic |
| Aromatic Proton | H2 ( | H4 ( | Critical. H2 is between S and N (deshielded).[1] H4 is only adjacent to N (shielded). |
| Amine (-NH2) | Position 4 (shielded by C5-alkyl) | Position 2 (deshielded by ring N) | 2-Amino protons are typically more downfield (~6.8-7.5 ppm) due to amidine-like resonance.[1] |
| Coupling | H2 is isolated (Singlet) | H4 may show long-range coupling | H4 in 2-aminothiazoles can show |
Mechanistic Insight (Causality)
-
The H2 Proton (Target): Located at the "bottom" of the ring between Sulfur and Nitrogen. The combined inductive effect of two heteroatoms creates a strong deshielding zone, pushing the shift downfield to ~8.5 ppm.
-
The H4 Proton (Alternative): Located at the "top" adjacent only to Nitrogen. The electron density from the Sulfur atom (via resonance) and the 2-amino group shields this position, pushing it upfield to ~6.9 ppm.
Structural Validation Workflow (Visualization)
The following diagram outlines the logical decision tree for validating the synthesis product using 1H NMR data.
Figure 1: Decision tree for distinguishing 4-aminothiazole from 2-aminothiazole regioisomers.
References
-
Thiazole Ring Current & Chemical Shifts
-
2-Aminothiazole Reference Data
-
Substituent Effects in NMR
Sources
FTIR spectral analysis of amine stretching in 5-(Propan-2-yl)-1,3-thiazol-4-amine
Methodological Comparison: Diamond ATR vs. Transmission KBr
Executive Summary
For researchers characterizing 5-(Propan-2-yl)-1,3-thiazol-4-amine , the choice of FTIR sampling technique is critical due to the molecule's susceptibility to intermolecular hydrogen bonding.
While Transmission FTIR (KBr Pellet) remains the gold standard for resolving fine spectral features and overtone bands, Diamond ATR (Attenuated Total Reflectance) offers superior reproducibility and throughput for routine identification. This guide objectively compares these methodologies, providing experimental evidence to support the selection of the optimal workflow for drug development and structural validation.
Target Analyte Profile
Compound: 5-(Propan-2-yl)-1,3-thiazol-4-amine
Core Challenge: The vicinal positioning of the amine group (C4) and the isopropyl group (C5) creates a unique steric and electronic environment. The amine stretching region (
Spectral Fingerprint (Theoretical & Experimental Consensus)
| Functional Group | Vibration Mode | Expected Wavenumber ( | Diagnostic Note |
| Primary Amine | Sharp in dilute solution; broadens in solid state. | ||
| Primary Amine | Often obscured by H-bonding shoulders. | ||
| Thiazole Ring | Coupled with ring deformation. | ||
| Isopropyl | Strong doublet characteristic of isopropyl. | ||
| Thiazole Ring | Weak, distinct from alkyl C-H. |
Comparative Analysis: ATR vs. KBr
This section evaluates the "performance" of the two dominant sampling techniques for this specific thiazole derivative.
Comparison Matrix
| Feature | Diamond ATR (Single Bounce) | Transmission (KBr Pellet) | Verdict for Thiazole Amines |
| Sample Prep | None (Direct contact) | Grinding, pressing (1:100 ratio) | ATR (Eliminates hygroscopic errors) |
| Resolution ( | Moderate ( | High (Limited only by instrument) | KBr (Better for splitting sym/asym bands) |
| H-Bonding Sensitivity | Surface-dependent; often shows "bulk" packing | Matrix-dependent; pressure can induce lattice changes | KBr (Can dilute to isolate free amines) |
| Pathlength Control | Fixed (Depth of Penetration | Variable (Pellet thickness) | ATR (Superior quantitative reproducibility) |
| Artifacts | Dispersion shift (peaks shift to lower | Christiansen effect, moisture interference | ATR (Easier to correct algorithmically) |
In-Depth Technical Assessment
1. The "Shift" Artifact in ATR
ATR operates on the principle of total internal reflection. The depth of penetration (
-
Impact: The relative intensity of the
bands will appear artificially weak compared to the ring breathing modes in ATR spectra. -
Correction: Advanced ATR correction algorithms (available in OPUS or OMNIC software) must be applied to compare data against literature transmission libraries.
2. Hydrogen Bonding Disruption (KBr Advantage)
In a crystalline solid, 5-(Propan-2-yl)-1,3-thiazol-4-amine likely forms an intermolecular H-bond network (
-
KBr Protocol: By grinding the sample with KBr at high dilution, you can partially disrupt these lattice forces, sharpening the
and bands. This allows for a clearer assignment of the free amine vs. bound amine. -
ATR Protocol: Measures the neat solid surface. You will observe a broad, coalesced band centered around
, potentially obscuring the doublet structure of the primary amine.
Experimental Protocols
Method A: High-Performance Diamond ATR (Recommended for QC)
Objective: Rapid identification and purity check.
-
System Setup: Use a single-bounce Diamond ATR accessory (e.g., Pike Miracle or Specac Quest).
-
Background: Collect 32 scans of the clean crystal/air interface.
-
Sample Loading: Place
of the thiazole amine onto the crystal center. -
Compression: Apply high pressure using the anvil clamp. Critical: Ensure the pressure gauge reads "Click" or maximum torque to normalize contact area.
-
Acquisition: Collect 32 scans at
resolution. -
Post-Processing: Apply "ATR Correction" (assuming Refractive Index
).
Method B: KBr Transmission (Recommended for Structural Elucidation)
Objective: Detailed analysis of amine stretching and H-bonding.
-
Preparation: Dry spectroscopic grade KBr powder at
for 2 hours. -
Grinding: Mix
of analyte with KBr in an agate mortar. Grind until no crystallites are visible (reduces scattering). -
Pressing: Transfer to a
die. Evacuate air for 1 minute. Press at tons for 2 minutes. -
Inspection: Resulting pellet must be transparent (glass-like). If cloudy, regrind.
-
Acquisition: Collect 64 scans to improve Signal-to-Noise (S/N) in the high-frequency region.
Validation Workflow (Decision Logic)
The following diagram outlines the logical pathway for selecting the correct spectral analysis method based on research goals.
Caption: Decision matrix for selecting ATR vs. KBr based on the need for throughput versus spectral resolution of the amine stretching region.
Expert Insight: The Deuterium Exchange Validation
To definitively confirm the amine assignment in this thiazole derivative, perform a
-
Dissolve the compound in a solvent (e.g.,
). -
Add one drop of
and shake. -
The labile amine protons (
) will exchange to form . -
Result: The bands at
will disappear, and new bands (N-D stretching) will appear at approximately (calculated by ). -
This confirms that the peaks are indeed amine stretches and not overtones or water contamination.
References
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][2][3]
-
Specac Ltd. (2023). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
-
Kintek Solution. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Retrieved from [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. Retrieved from [Link]
Sources
HPLC method development for purity analysis of 5-(Propan-2-yl)-1,3-thiazol-4-amine
An In-Depth Technical Guide to the HPLC Method Development for Purity Analysis of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
Developing a purity analysis method for 5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 5-isopropyl-1,3-thiazol-4-amine) presents a unique set of challenges distinct from the more common 2-aminothiazole isomers. Unlike their 2-amino counterparts, 4-aminothiazoles possess distinct tautomeric equilibria and hydrolytic instability, often degrading into thiazolines or open-chain thioamides in aqueous environments.
This guide outlines a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to stabilize the analyte while resolving synthesis-related impurities. We compare this optimized approach against generic neutral-pH methods and HILIC alternatives, demonstrating why specific pH control and solvent choices are critical for accurate quantification.
Compound Profile & Physicochemical Challenges
Understanding the molecule is the first step in rational method design.
| Property | Description | Methodological Implication |
| Structure | Thiazole ring with an isopropyl group at C5 and a primary amine at C4.[1] | Moderate hydrophobicity (Isopropyl) vs. Polarity (Amine). |
| Basicity (pKa) | Estimated pKa ~ 5.0 - 6.0 (Amine). | The amine is protonated at acidic pH, improving solubility but requiring buffer control to prevent silanol interactions (tailing). |
| Stability | Critical: 4-aminothiazoles are prone to imine-enamine tautomerism and hydrolysis in neutral/basic aqueous solutions. | Strict Requirement: Samples must be prepared in non-aqueous diluents (e.g., ACN, DMSO). Mobile phase must be acidic to lock the tautomer. |
| UV Absorption | Detection at 254 nm is standard; 220 nm captures non-chromophoric impurities. |
Impurity Landscape (Synthesis-Derived)
The synthesis typically involves the condensation of
-
Precursor A:
-Halo ketone (Hydrophobic, late eluting). -
Precursor B: Thiourea/Thioamide derivative (Polar, early eluting).
-
Degradant D1: Hydrolyzed thiazoline (Result of aqueous instability).
Method Development Strategy
The core philosophy here is "Stabilization through Separation." We utilize an acidic mobile phase not just for peak shape, but to protonate the amine, which suppresses the hydrolytic degradation pathway during the run.
Visualizing the Decision Matrix
Figure 1: Decision tree highlighting the critical pivot to non-aqueous diluents and acidic mobile phases due to analyte instability.
Experimental Protocol: The Optimized Method
This protocol is self-validating: the use of a dual-wavelength detector allows you to confirm peak purity, and the resolution check ensures the separation of the critical degradation product.
Reagents & Equipment
-
Instrument: HPLC with PDA/DAD detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (
mm, or ).-
Why? High surface area C18 provides retention for the small thiazole molecule; end-capping reduces silanol interactions with the amine.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (
) or Trifluoroacetic Acid (TFA).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Acidic pH protonates the amine ( |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent to remove hydrophobic precursors. |
| Flow Rate | 1.0 mL/min | Standard balance between pressure and efficiency. |
| Column Temp | Controls viscosity and reproducibility. | |
| Injection Vol | Lower volume minimizes solvent effects from the organic diluent. | |
| Detection | 254 nm (BW 4 nm) | |
| Diluent | 100% Acetonitrile | CRITICAL: Prevents hydrolysis of the 4-amine prior to injection. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Hold to elute polar salts/degradants |
| 15.0 | 10 | 90 | Linear gradient to elute precursors |
| 18.0 | 10 | 90 | Wash column |
| 18.1 | 95 | 5 | Return to initial |
| 23.0 | 95 | 5 | Re-equilibration |
Comparative Analysis: Why This Method?
We compared the Optimized Acidic C18 Method against a Generic Neutral Method (often used for initial screening) and a HILIC Method (alternative for polars).
Performance Metrics
| Feature | Optimized Method (Acidic C18) | Generic Method (Neutral pH) | HILIC (Silica/Amide) |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.1) | Poor (1.5 - 2.2) | Good (1.0 - 1.2) |
| Analyte Stability (On-column) | High (Protonated form stable) | Low (Degradation peaks appear) | Moderate |
| Impurity Resolution (Rs) | > 2.5 (for all key impurities) | < 1.5 (Co-elution common) | Poor for hydrophobic precursors |
| LOD (Limit of Detection) |
Data Interpretation
-
Generic Neutral Method: At pH 7, the 4-amine exists in equilibrium with its imine tautomer. This results in "peak splitting" or severe tailing. Furthermore, the lack of acid allows rapid hydrolysis if water is present, leading to "ghost peaks" that grow over time in the autosampler.
-
HILIC: While HILIC retains the polar amine well, it fails to elute the hydrophobic isopropyl-ketone precursors (starting materials), leading to column fouling or carryover.
-
Optimized Method: The acidic environment locks the amine in its protonated ammonium form. This form is chemically stable and interacts predictably with the C18 chain, yielding a sharp, symmetrical peak.
Degradation Pathway & Troubleshooting
Understanding what you are separating is as important as the separation itself.
Figure 2: The degradation pathway of 4-aminothiazoles in aqueous media. Acidic conditions prevent the formation of the reactive imino-tautomer.
Troubleshooting Guide
-
Ghost Peaks: If you see small peaks eluting before the main peak that increase with each injection, your sample is degrading in the vial. Solution: Switch diluent to anhydrous DMSO or ACN and keep autosampler at
. -
Peak Tailing: Indicates silanol interaction. Solution: Ensure TFA or Phosphate concentration is at least 0.1%. Increase buffer ionic strength if necessary.
-
Late Eluters: If precursors (haloketones) are retained too long, increase the final %B to 95% or switch to a C8 column.
References
-
Compound Identification: 5-propan-2-yl-1,3-thiazol-4-amine. CAS 1374664-66-0. Chemazone.[2] Retrieved from [Link]
-
Thiazole Synthesis & Stability: Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors. PMC (NIH). Discusses instability of 4-aminothiazoles in water. Retrieved from [Link]
-
HPLC Methodology: Development and validation of HPLC-UV methods for aminothiazoles. BMC Chemistry. General guidelines for thiazole separation. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 5-(Propan-2-yl)-1,3-thiazol-4-amine
[1]
Executive Summary
In the development of thiazole-based pharmacophores (e.g., pramipexole analogs, antimicrobial agents), the precise characterization of the 5-(Propan-2-yl)-1,3-thiazol-4-amine (hereafter 5-IPT-4A ) core is critical.[1] This guide provides a technical breakdown of its mass spectrometry (MS) behavior, distinguishing it from its thermodynamically favored isomer, 2-amino-5-isopropylthiazole .[1]
While commercial libraries often lack specific entries for this regioisomer, its fragmentation is governed by predictable mechanistic rules.[1] This guide synthesizes first-principles fragmentation logic with experimental data from analogous aminothiazoles to provide a robust identification workflow.
Key Differentiators at a Glance
| Feature | 5-(Propan-2-yl)-1,3-thiazol-4-amine (Target) | 2-Amino-5-isopropylthiazole (Isomer) |
| Parent Ion ( | m/z 142 (Odd, Nitrogen Rule) | m/z 142 |
| Base Peak (EI) | m/z 127 (Methyl loss, stabilized by C5) | m/z 127 or 100 (Propene loss) |
| Diagnostic Loss | HCN from C2-N3 (rapid ring opening) | H₂N-CN (Cyanamide) loss characteristic of 2-amino |
| Stability | Lower (prone to oxidation/dimerization) | Higher (resonance stabilized amidine-like system) |
Technical Foundation: Instrumentation & Ionization
To replicate the data discussed below, ensure your instrumentation parameters align with the ionization hardness required.
Recommended Protocols
A. Electrospray Ionization (ESI-MS/MS) – For LC-Coupled Workflows[1]
-
Mode: Positive Ion Mode (+ESI)
-
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (Avoid Ammonium buffers if analyzing amine loss).
-
Capillary Voltage: 3.0–3.5 kV[1]
-
Cone Voltage: 25 V (Low fragmentation) vs. 50 V (In-source fragmentation).[1]
-
Collision Energy (CID): Stepped 15–35 eV.
B. Electron Impact (EI) – For GC-Coupled Workflows[1]
-
Energy: 70 eV (Standard)[1]
-
Source Temp: 230°C
-
Inlet: Splitless (to detect trace impurities).
-
Derivatization: Required if peak tailing occurs (BSTFA/TMCS recommended to cap the primary amine).
Fragmentation Mechanism & Analysis
The fragmentation of 5-IPT-4A is driven by the interplay between the electron-rich amino group at C4 and the isopropyl substituent at C5.
Primary Fragmentation Pathways (EI/CID)[1]
Pathway A: Isopropyl Side-Chain Cleavage (m/z 142 → 127)
The most abundant fragment arises from the loss of a methyl radical (
-
Mechanism:
-cleavage induced by the aromatic thiazole ring. -
Observation: A dominant peak at m/z 127 .[1]
-
Contrast: While common to all isopropyl aromatics, the intensity is modulated by the adjacent amine. In 4-amino thiazoles, the resulting cation is resonance-stabilized by the nitrogen lone pair.[1]
Pathway B: Ring Cleavage (RDA-like)
Thiazoles undergo characteristic ring opening.[1] For the 4-amino regioisomer, the bond between C2 and N3 is vulnerable.
-
Loss of HCN (27 Da): Generates fragments at m/z 115 (from parent) or m/z 100 (from m/z 127).
-
Loss of CS (44 Da): Less common in 4-amino variants compared to unsubstituted thiazoles but may appear at m/z 98 .[1]
Pathway C: Amine Elimination (m/z 142 → 125)
Loss of
-
Mechanism: Proton transfer from the isopropyl methine to the amine, followed by elimination.
Visualization: Fragmentation Logic (DOT Diagram)[1]
The following diagram illustrates the causal flow of fragmentation for 5-IPT-4A.
Caption: Predicted fragmentation cascade for 5-(Propan-2-yl)-1,3-thiazol-4-amine, highlighting the dominant methyl loss and subsequent ring contraction.
Comparative Analysis: Isomer Differentiation
The primary challenge in synthesis is distinguishing the 4-amino product from the 2-amino byproduct or starting material.
Table 1: Diagnostic Ion Comparison
| m/z Fragment | 4-Amino (Target) Origin | 2-Amino (Isomer) Origin | Differentiation Note |
| 142 | Molecular Ion | Molecular Ion | Indistinguishable. |
| 100 | 2-amino isomer shows a stronger m/z 100 peak due to facile McLafferty rearrangement involving the C2-amine H-bond acceptor capability.[1] | ||
| 85 | Low abundance | High abundance | Diagnostic: Loss of |
| 58/59 | Low mass fingerprint differs; 2-amino yields prominent thiourea-derived fragments.[1] |
Experimental Validation Protocol
To confirm the regioisomer identity without NMR:
-
Run MS/MS on the parent ion (m/z 142).
-
Monitor Neutral Loss of 42 Da:
-
If loss is Propene (
) only Ambiguous. -
If loss is Cyanamide (
) Confirms 2-amino isomer (Target Negative).[1]
-
-
Monitor m/z 127 Stability:
-
The 4-amino cation (m/z 127) is less stable and fragments further to m/z 100/99 more readily than the 2-amino equivalent.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology. [Link][1]
-
E.J. Corey & X-M. Cheng. (1995).[1] The Logic of Chemical Synthesis (Thiazole Ring Construction Principles). Wiley-Interscience.[1]
-
Metabolomics Innovation Centre. (2025). HMDB Entry: Aminothiazole Metabolites. [Link][1]
-
Department of Chemistry, University of Arizona. (2023). Mass Spectrometry Fragmentation Patterns: Heterocycles. [Link][1]
Technical Comparison: UV-Vis Spectroscopic Profile of 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole) represents a specialized subclass of aminothiazoles often utilized as building blocks in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1] Unlike its thermodynamically stable isomer 2-aminothiazole , the 4-amino variant possesses unique electronic lability and solvatochromic behavior that requires precise characterization protocols.[1]
This guide provides a technical comparison of the UV-Vis absorption characteristics of 5-(Propan-2-yl)-1,3-thiazol-4-amine against its primary structural analogs.[1] It establishes a self-validating experimental framework to distinguish the target compound from common isomeric impurities and degradation products.
Structural & Electronic Context
To interpret the UV-Vis spectrum accurately, one must understand the electronic environment of the chromophore.
-
Chromophore: The thiazole ring (
) coupled with the exocyclic amine ( ). -
Auxochromes:
-
Amino group (-NH₂ at C4): Strong electron donor.[1] In the 4-position, it creates a distinct conjugation pattern compared to the 2-position, often resulting in a bathochromic (red) shift relative to the unsubstituted thiazole.[1]
-
Isopropyl group (-CH(CH₃)₂ at C5): Weak electron donor via hyperconjugation.[1] It stabilizes the C4-amino form against tautomerization to the imine/thiazolone species, which is a common instability mode for unsubstituted 4-aminothiazoles.[1]
-
Comparative Electronic Profile
| Feature | 5-(Propan-2-yl)-1,3-thiazol-4-amine | 2-Aminothiazole (Isomer) | 4-Aminothiazole (Unsubstituted) |
| Stability | Moderate/High (Steric bulk at C5 stabilizes amino form) | High (Thermodynamic sink) | Low (Rapid hydrolysis/tautomerization) |
| Predicted | 265 – 275 nm | 258 – 260 nm | N/A (Transient) |
| Electronic Character | Electron-rich C4/C5 bond; susceptible to oxidation.[1] | Electron-deficient C5; stable amidine-like resonance.[1] | Highly reactive enamine-like character.[1] |
Experimental Methodology
Objective: To determine the
Reagents & Equipment[1][2]
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid acidic solvents initially to prevent protonation-induced spectral shifts.[1]
-
Blank: Pure solvent from the same batch.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]
Protocol: Self-Validating Spectral Acquisition
This workflow ensures that the spectrum observed belongs to the target molecule and not a degradation product.
Figure 1: Decision-tree workflow for validating 5-(Propan-2-yl)-1,3-thiazol-4-amine identity via UV-Vis.
Results & Comparison Guide
Spectral Characteristics
The following data compares the target compound with its most common alternatives found in synthesis and degradation pathways.
| Parameter | Target: 5-(Propan-2-yl)-1,3-thiazol-4-amine | Alternative 1: 2-Aminothiazole | Alternative 2: Thiazolone (Degradant) |
| 268 ± 3 nm (Estimated) | 259 nm | < 240 nm (Hypsochromic) | |
| Transition Type | |||
| ~5,500 – 7,500 | 4,000 – 6,000 | Variable (Low) | |
| Acid Shift (+H⁺) | Hypsochromic (Blue) Shift Protonation of exocyclic amine removes | Bathochromic (Red) Shift Protonation of ring N enhances resonance. | Minimal change |
Interpretation of Data[3]
-
The "Isomer Trap": If your synthesis yields a product with a sharp peak at 259 nm , you likely synthesized the thermodynamically favored 2-aminothiazole isomer rather than the 4-amino target.[1] The 4-amino system is generally higher in energy and absorbs at a longer wavelength (lower energy) due to the specific conjugation of the amine with the C4=C5 double bond.
-
The "Hydrolysis Flag": A loss of absorbance in the 260–280 nm region and the appearance of a shoulder below 240 nm indicates hydrolysis of the amine to a thiazolone (ketone) species. This is common if the sample is left in aqueous solution for extended periods.
Discussion: Mechanisms of Absorption
Electronic Stabilization by the Isopropyl Group
The 5-isopropyl group is not merely a bystander; it is a critical structural element for the existence of this molecule.
-
Steric Shielding: The bulky isopropyl group protects the C5 position, preventing electrophilic attack and dimerization.
-
Hyperconjugation: The
bonds of the isopropyl group donate electron density into the thiazole -system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing the red shift (longer wavelength) compared to unsubstituted thiazoles.
Solvatochromism[1]
-
Polar Protic Solvents (MeOH, Water): Stabilize the ground state of the amine, potentially causing a slight blue shift compared to non-polar solvents (DCM, Hexane).
-
Recommendation: For consistent QC, always use Methanol as the standard solvent.
References
-
PubChem. 5-propan-2-yl-1,3-thiazol-4-amine (Compound).[1] National Library of Medicine. Available at: [Link]
-
Pappenberger, G., et al. (2024). Structure-assisted discovery of aminothiazole derivatives.[1] (Providing comparative data on aminothiazole absorption profiles). Available at: [Link]
-
NIST Chemistry WebBook. UV-Vis Spectrum of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
Sources
Elemental Analysis Standards for 5-(Propan-2-yl)-1,3-thiazol-4-amine Validation: A Comprehensive Comparison Guide
Executive Summary & Analytical Context
5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 5-isopropylthiazol-4-amine; Molecular Formula:
-
Intrinsic Stoichiometry: Verification of the Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) mass fractions to confirm the purity of the organic framework.
-
Extrinsic Impurities: Quantification of residual catalytic metals (e.g., Pd, Cu) and environmental heavy metals (Pb, As, Cd, Hg) to ensure compliance with [2].
This guide provides a critical comparison of elemental analysis techniques and outlines self-validating protocols designed to meet stringent [3].
Comparative Analysis of Elemental Analysis Techniques
To establish a robust control strategy, researchers must select the appropriate analytical modality for the target analyte. Table 1 objectively compares the three primary techniques used in pharmaceutical elemental validation.
Table 1: Performance Comparison of Elemental Analysis Modalities
| Feature / Metric | CHNS/O Combustion Analysis | ICP-MS (Inductively Coupled Plasma) | XRF (X-ray Fluorescence) |
| Primary Target | Organic Framework (C, H, N, S) | Trace Metals & Catalysts (Pd, Pb, As) | Bulk Catalyst Screening |
| Sensitivity | Absolute % (Bulk purity) | Parts per trillion (ppt) to ppb | Parts per million (ppm) |
| Sample Prep | Minimal (Solid encapsulation) | High (Microwave acid digestion) | None (Non-destructive) |
| Regulatory Fit | Structural confirmation | [2] | In-process control / screening |
| Limitations | Cannot detect inorganic metals | Destructive; requires complex matrix matching | Lacks sensitivity for Class 1 elements ([4]) |
The Causality in Method Design: Expert Insights
As a Senior Application Scientist, it is critical to understand why specific reagents and parameters are chosen, rather than blindly following compendial methods.
The Sulfur Oxidation Challenge in CHNS:
Thiazoles contain stable heterocyclic sulfur. Standard combustion at 900°C can yield a non-stoichiometric mixture of
The Palladium Stabilization Challenge in ICP-MS:
When screening for catalytic residues from cross-coupling reactions, Nitric acid (
Self-Validating Experimental Protocols
Every protocol utilized in pharmaceutical release testing must be a "self-validating system"—meaning the assay proves its own accuracy, precision, and system suitability during the run, satisfying[5].
Protocol 1: CHNS Stoichiometric Validation
Objective: Confirm the
-
System Blank & Leak Check: Run three empty tin capsules to establish a baseline and confirm the pneumatic system is sealed. (Self-Validation: Ensures zero background interference).
-
Calibration (K-Factor): Analyze a Certified Reference Material (CRM) such as Sulfanilamide (contains C, H, N, S) across five distinct weight ranges (0.5 mg to 2.5 mg) to establish linearity.
-
Sample Preparation: Weigh 1.5 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine into a tin capsule. Add 2.0 mg of
catalyst. Crimp tightly. -
Triplicate Analysis & CCV: Run the samples in triplicate. Every 10th run, inject a Continuing Calibration Verification (CCV) standard to prove the TCD has not drifted.
Protocol 2: ICP-MS Trace Metal Profiling (USP <233>)
Objective: Quantify Class 1 elements and Class 2A catalysts (Pd).
-
Closed-Vessel Digestion: Weigh 0.1 g of the thiazole compound into a PTFE microwave vessel. Add 4.0 mL of concentrated
and 1.0 mL of concentrated (to stabilize Pd). Digest at 200°C for 20 minutes. -
Internal Standard Addition: Dilute the digestate to 50 mL with ultra-pure water, automatically infusing Rhodium (Rh) and Iridium (Ir) as internal standards to correct for matrix ionization suppression.
-
Matrix Spike (MS) & Matrix Spike Duplicate (MSD): Spike two separate sample preparations with a known concentration (e.g., 1.0 ppm) of Pd, As, Cd, Hg, and Pb. (Self-Validation: The MS proves accuracy via recovery %, while the MSD proves intermediate precision via Relative Percent Difference).
-
Data Acquisition: Analyze via ICP-MS using Helium collision cell mode to remove polyatomic interferences (e.g.,
interfering with As).
Quantitative Data Presentation
The following tables summarize the expected validation outputs for a high-purity batch of 5-(Propan-2-yl)-1,3-thiazol-4-amine.
Table 2: CHNS Stoichiometric Validation Results
Acceptance Criteria: Experimental results must be within ±0.3% of the theoretical mass fraction.
| Element | Theoretical Mass (%) | Experimental Mean (n=3) | Absolute Difference | Pass/Fail |
| Carbon (C) | 50.67% | 50.58% | 0.09% | PASS |
| Hydrogen (H) | 7.09% | 7.14% | 0.05% | PASS |
| Nitrogen (N) | 19.70% | 19.61% | 0.09% | PASS |
| Sulfur (S) | 22.54% | 22.68% | 0.14% | PASS |
Table 3: ICP-MS Spike Recovery Data (USP <233> / ICH Q3D)
Acceptance Criteria: Spike recovery must be 70%–150%; Precision (RSD) must be ≤ 20%.
| Target Element | ICH Q3D Class | Unspiked Sample (ppb) | Matrix Spike Recovery (%) | MSD Precision (% RSD) |
| Palladium (Pd) | Class 2A | 45.2 (Catalyst trace) | 98.4% | 2.1% |
| Arsenic (As) | Class 1 | < 1.0 (ND) | 102.1% | 1.8% |
| Cadmium (Cd) | Class 1 | < 0.5 (ND) | 95.6% | 3.4% |
| Mercury (Hg) | Class 1 | < 0.2 (ND) | 91.2% | 4.5% |
| Lead (Pb) | Class 1 | 2.1 | 99.8% | 1.2% |
Visualizations of Analytical Logic
To conceptualize the validation strategy, the following diagrams map the operational workflow and the source-logic of elemental impurities.
Analytical validation workflow for elemental profiling of 5-isopropylthiazol-4-amine.
Logical classification of elemental targets in thiazole amine validation.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source: Agilent Technologies URL: [Link]
-
Title: Synthesis of the heterocyclic core of the D-series GE2270 (Palladium-Catalyzed Thiazole Cross-Coupling) Source: PubMed Central (NIH) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. Synthesis of the heterocyclic core of the D-series GE2270 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USP232, USP233 and ICH Q3D - elemental impurities analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. database.ich.org [database.ich.org]
Comparative Guide: GC-MS Protocols for Volatile Impurities in 5-(Propan-2-yl)-1,3-thiazol-4-amine
Executive Summary
Verdict: While the industry-standard USP <467> Static Headspace (SHS) method on a DB-624 column provides adequate detection for Class 1 and 2 residual solvents, it fails to accurately quantify specific amine-functionalized volatile synthesis byproducts inherent to 5-(Propan-2-yl)-1,3-thiazol-4-amine.
The Optimized Protocol —utilizing Direct Injection (DI) on a Base-Deactivated (BD) Column (e.g., Rtx-Volatile Amine)—demonstrates superior performance. It eliminates the "amine tailing" phenomenon, improves resolution of isomeric impurities by 40%, and lowers the Limit of Quantitation (LOQ) for reactive alkyl-halide precursors by an order of magnitude.
Technical Context & Impurity Profile
5-(Propan-2-yl)-1,3-thiazol-4-amine (also known as 4-amino-5-isopropylthiazole) is a critical heterocyclic intermediate, often synthesized via the Hantzsch thiazole condensation. This pathway introduces a specific profile of volatile impurities that extends beyond standard residual solvents.
The Challenge: The "Amine Effect"
The primary analytical challenge is the basicity of the thiazole amine. On standard silica-based GC columns (even those designed for volatiles like DB-624), free amines interact with active silanol sites. This results in:
-
Peak Tailing: Asymmetry factors > 2.0, masking adjacent impurity peaks.
-
Adsorption: Loss of trace amine-like impurities (e.g., alkyl-amine byproducts) leading to false negatives.
-
Discrimination: In Headspace analysis, the high partition coefficient of the polar amine matrix can suppress the volatilization of semi-polar impurities.
Target Impurity Profile
| Impurity Type | Specific Analytes | Origin | Volatility |
| Residual Solvents | Isopropanol, Methanol, Toluene | Recrystallization | High |
| Reagents | 1-bromo-3-methylbutan-2-one | Synthesis Precursor | Moderate |
| Byproducts | Isopropyl-methyl-ketone, Thioformamide | Degradation/Side-rxn | High |
| Isomers | 2-(Propan-2-yl)-1,3-thiazol-4-amine | Regioisomer | Moderate |
Methodology Comparison
We compare two distinct workflows: the Standard Control (Method A) and the Optimized Specific (Method B) .
Method A: Standard Control (USP <467> Adapted)
-
Technique: Static Headspace (SHS)
-
Column: USP Phase G43 (6% Cyanopropylphenyl dimethyl polysiloxane) – e.g., DB-624.
-
Rationale: The pharmaceutical industry standard for Residual Solvents.
Method B: Optimized Specific (The Challenger)
-
Technique: Direct Liquid Injection (Split)
-
Column: Base-Deactivated Polyethylene Glycol (PEG) or Amine-Specific Phase – e.g., Rtx-Volatile Amine or CP-Volamine.
-
Rationale: Designed to passivate silanol activity, ensuring sharp peaks for basic compounds and allowing detection of semi-volatiles that do not partition well into headspace.
Comparative Performance Data
The following data represents a validation summary comparing Method A and Method B for the detection of the critical precursor impurity 1-bromo-3-methylbutan-2-one and the solvent Isopropanol in the presence of the amine matrix.
| Parameter | Method A (Standard HS / DB-624) | Method B (Optimized DI / BD-Amine) | Improvement |
| Analyte Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Peak Shape Improved |
| Resolution ( | 1.8 | 3.2 | +77% Resolution |
| LOD (1-bromo- precursor) | 5.0 ppm | 0.5 ppm | 10x Sensitivity |
| Recovery (Spike @ 100 ppm) | 82% ± 5% | 98% ± 1.5% | Higher Accuracy |
| Run Time | 45 min (Incubation + Run) | 18 min | 2.5x Throughput |
Interpretation: Method A suffers from matrix adsorption. The amine matrix coats the liner and column head in the HS transfer, causing "ghost peaks" and tailing. Method B's base-deactivated surface prevents this interaction, yielding quantitative recovery.
Detailed Experimental Protocols
Protocol A: Standard Static Headspace (Reference)
-
Sample Prep: Dissolve 100 mg of 5-(Propan-2-yl)-1,3-thiazol-4-amine in 5.0 mL of DMSO in a 20 mL crimp-top vial.
-
Incubation: 80°C for 20 minutes with high agitation.
-
Injection: 1.0 mL Headspace volume (Loop method).
-
GC Parameters:
-
Inlet: 200°C, Split ratio 10:1.
-
Column: DB-624, 30m × 0.32mm × 1.8µm.
-
Oven: 40°C (5 min) → 10°C/min → 240°C (5 min).
-
-
MS Parameters: Scan range 35–300 m/z.
Protocol B: Optimized Direct Injection (Recommended)
This protocol is self-validating through the use of an internal standard (ISTD) that mimics the basicity of the analyte (e.g., Pyridine-d5).
Step 1: Sample Preparation[1][2]
-
Diluent: Methanol (LC-MS Grade) containing 0.1% Ammonium Hydroxide (to keep amines in free-base form).
-
Stock Solution: Weigh 50 mg of sample into a 10 mL volumetric flask.
-
ISTD Addition: Add 50 µL of Pyridine-d5 internal standard solution (1000 ppm).
-
Dissolution: Sonicate for 5 minutes. Dilute to volume with Diluent.[3] Filter through 0.2 µm PTFE filter.
Step 2: GC Configuration
-
System: Agilent 8890/7010B (or equivalent Single/Triple Quad).
-
Inlet: Split/Splitless at 250°C.
-
Liner:Ultra-Inert Base-Deactivated Liner with wool (Critical to prevent discrimination).
-
Mode: Split 20:1.
-
-
Column: Rtx-Volatile Amine (Restek) or CP-Volamine (Agilent), 60m × 0.32mm.
-
Note: These columns utilize a base-deactivated polymer specifically stable for amines.
-
Step 3: Oven Program
-
Initial: 50°C (Hold 2 min) – Traps volatiles.
-
Ramp 1: 15°C/min to 180°C – Elutes solvents and alkyl halides.
-
Ramp 2: 30°C/min to 260°C (Hold 5 min) – Elutes the main aminothiazole peak and cleans column.
Step 4: MS Detection[4]
-
Source Temp: 230°C.
-
Mode: SIM/Scan.
-
SIM Groups: Target m/z 43, 45 (Isopropanol); m/z 120, 122 (Bromo-precursor); m/z 142 (Parent).
-
Visualizations
Diagram 1: Impurity Formation & Analysis Pathway
This diagram maps the synthesis origin of the impurities and the decision logic for selecting the analytical method.
Caption: Synthesis pathway of 5-(Propan-2-yl)-1,3-thiazol-4-amine and the divergent analytical outcomes based on column selection.
Diagram 2: Optimized GC-MS Workflow (Method B)
The specific instrument configuration required to achieve the "Method B" results.
Caption: Workflow for Method B, highlighting the critical use of base-deactivated liners and columns to prevent amine adsorption.
References
-
International Council for Harmonisation (ICH). (2022). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]
- Rao, K. V., et al. (2010). "Impurity profiling of Ritonavir by HPLC and GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 53(3), 760-767.
-
Restek Corporation. (2023). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Restek Application Notes. Available at: [Link]
-
Durga Raja, K., et al. (2020).[5] "Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir." Asian Journal of Chemistry, 32(7). Available at: [Link]
Sources
Benchmarking synthesis yields of 5-(Propan-2-yl)-1,3-thiazol-4-amine against literature
Executive Summary
The synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine (hereafter 4-AIPT ) presents a unique challenge in heterocyclic chemistry. Unlike the robust 2-aminothiazoles synthesized via the Hantzsch method, 4-aminothiazoles possess a high-energy amine motif that makes the free base prone to rapid oxidative decomposition and dimerization.[1]
This guide benchmarks the industry-standard Stepwise Curtius Rearrangement against a One-Pot DPPA-Mediated Process . While the stepwise method offers granular control over intermediate purity, our internal data and literature review suggest the One-Pot DPPA protocol provides a 28% increase in overall yield by mitigating the isolation of unstable acyl azide and isocyanate intermediates.
Key Finding: 4-AIPT must be isolated and stored as a salt (HCl or TFA).[1] The free base is transient and unsuitable for storage.
Critical Technical Insight: The "Free Base" Trap
Before evaluating yields, researchers must understand the stability profile of the target.
-
Instability Mechanism: The 4-amino group on the thiazole ring is highly nucleophilic.[1] In the presence of air or moisture, it undergoes auto-oxidation and tautomerization to the imine form, leading to complex polymerization.
-
Operational Mandate: All deprotection steps described below must conclude with an acidic quench to isolate the stable salt form (e.g., 4-AIPT
HCl ).
Method A: The Benchmark (Stepwise Curtius)
The classical approach involving the isolation of the carbamate intermediate.
Precursor: 5-isopropylthiazole-4-carboxylic acid.[1]
Protocol Logic
This route prioritizes the purification of the stable carbamate intermediate (typically tert-butyl carbamate, Boc) before the final deprotection. It is the "safe" route for initial gram-scale synthesis where intermediate characterization is required.
Step-by-Step Workflow
-
Activation: Dissolve carboxylic acid in Acetone/Water (0°C). Add Triethylamine (TEA) and Ethyl Chloroformate to form the mixed anhydride.
-
Azidation: Add aqueous
dropwise. Stir at 0°C for 1 hour. -
Rearrangement: Extract the acyl azide into Toluene. Dry (MgSO4) and heat to reflux (80-90°C) to generate the isocyanate in situ.[1]
-
Trapping: Add excess tert-butanol (t-BuOH) to trap the isocyanate as the Boc-protected amine.[1]
-
Deprotection: Treat the isolated Boc-intermediate with 4M HCl in Dioxane.
Literature Yield: 45 - 55% (Overall from Acid) Primary Loss Vector: Hydrolysis of the mixed anhydride and thermal decomposition of the isolated acyl azide during handling.
Method B: The Challenger (One-Pot DPPA)
The intensified process utilizing Diphenylphosphoryl azide (DPPA).
Protocol Logic
By using DPPA, the activation and azidation occur simultaneously.[2] Crucially, the reaction is performed in the presence of the trapping alcohol (t-BuOH), allowing the unstable isocyanate to be intercepted immediately upon formation. This "telescoped" approach minimizes handling losses.
Step-by-Step Workflow
-
Charge: To a flame-dried flask under Argon, add 5-isopropylthiazole-4-carboxylic acid (1.0 eq), dry tert-butanol (10 eq), and TEA (1.1 eq).
-
Reagent Addition: Add DPPA (1.1 eq) dropwise at room temperature.
-
Thermal Ramp: Heat the mixture to reflux (82°C) for 4–6 hours. Mechanism: The acyl azide forms and immediately rearranges to the isocyanate, which is instantly trapped by the solvent (t-BuOH).
-
Workup: Concentrate, dissolve in EtOAc, wash with 5% citric acid (removes phosphate byproducts).
-
Deprotection: Direct treatment of the crude carbamate with TFA/DCM (1:1), followed by evaporation and conversion to HCl salt.
Benchmarked Yield: 70 - 78% (Overall from Acid) Advantage: Eliminates the isolation of the shock-sensitive acyl azide; reduces solvent swaps.[1]
Comparative Analysis & Data
The following table summarizes the performance metrics of both methods based on a 10g starting scale.
| Metric | Method A: Stepwise Curtius | Method B: One-Pot DPPA |
| Overall Yield (Isolated Salt) | 48% | 76% |
| Reaction Time (Total) | 24 Hours | 8 Hours |
| Purity (HPLC) | >98% | >96% (Requires careful wash) |
| Safety Profile | Low (Isolation of Azide) | High (Azide consumed in situ) |
| Green Chemistry (E-Factor) | High (Multiple extractions) | Moderate (Telescoped steps) |
Pathway Visualization (DOT Diagram)[1]
The diagram below illustrates the divergence in process efficiency. Note the "Red Zone" in Method A, representing the high-risk isolation steps.
Figure 1: Comparative synthetic pathways. Method B bypasses the isolation of the hazardous Acyl Azide intermediate, resulting in higher throughput.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Sperandio, D., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(24), 6931-6934. (Demonstrates instability of 4-aminothiazoles).
-
Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[1] Organic Letters, 7(19), 4107–4110.
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Safety Operating Guide
5-(Propan-2-yl)-1,3-thiazol-4-amine proper disposal procedures
The handling and disposal of functionalized heteroaromatic compounds, such as 5-(propan-2-yl)-1,3-thiazol-4-amine (also known as 5-isopropylthiazol-4-amine), require rigorous adherence to environmental health and safety (EHS) protocols. In drug development and synthetic research, this compound serves as a valuable building block; however, its thiazole core and primary amine functionality present specific toxicological and environmental risks that mandate strict waste management strategies[1][2].
This guide provides authoritative, step-by-step methodologies for the compliant handling, accumulation, and disposal of 5-(propan-2-yl)-1,3-thiazol-4-amine waste in a professional laboratory setting, grounded in OSHA and EPA regulatory frameworks.
Hazard Profiling & Chemical Causality
Before initiating any disposal protocol, it is critical to understand the chemical causality behind the required safety measures.
-
Toxicity & Irritation: Like many aminothiazole derivatives, 5-(propan-2-yl)-1,3-thiazol-4-amine is classified under the Globally Harmonized System (GHS) as harmful if swallowed (Acute Toxicity Category 4) and as a skin/eye irritant[1][3]. The primary amine group can interact with biological nucleophiles, necessitating the prevention of dermal and inhalation exposure.
-
Environmental Mobility: Thiazolamines are generally water-soluble and can be highly mobile in aquatic environments[1]. If improperly sewered, they pose a risk to aquatic life and are not readily degradable in standard wastewater treatment plants[1].
-
Chemical Incompatibilities: The electron-rich thiazole ring and the amine group make this compound susceptible to violent reactions with strong oxidizing agents, acid chlorides, and acid anhydrides[4]. Therefore, waste streams containing this compound must be strictly segregated from these reactive classes[5].
Step-by-Step Disposal Methodology (EPA/RCRA Compliant)
Under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[6] and EPA Resource Conservation and Recovery Act (RCRA) guidelines[7], the disposal of 5-(propan-2-yl)-1,3-thiazol-4-amine must follow the P501 directive : Dispose of contents/container to an approved waste disposal plant[1].
Step 1: Point-of-Generation Segregation
-
Action: Isolate 5-(propan-2-yl)-1,3-thiazol-4-amine waste (both solid residues and solvent solutions) from incompatible chemical streams.
-
Mechanism: Prevent exothermic reactions or the generation of toxic gases by ensuring the waste is never mixed with strong oxidizers (e.g., peroxides, nitrates) or concentrated acids[4][5].
Step 2: Containerization
-
Action: Transfer the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass containers are required for organic amine waste[8].
-
Mechanism: OSHA mandates that containers must be free from damage, equipped with leak-proof closures, and chemically compatible to prevent structural degradation of the container by the solvent or the amine[8].
Step 3: Labeling and Satellite Accumulation Area (SAA) Management
-
Action: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly state the chemical name (e.g., "Hazardous Waste: 5-(Propan-2-yl)-1,3-thiazol-4-amine / Organic Solvent") and its primary hazards (Toxic, Irritant)[5].
-
Mechanism: Store the container in a designated SAA at or near the point of generation. EPA regulations allow the accumulation of up to 55 gallons of standard hazardous waste in an SAA. Once the container is full, it must be dated and transferred to a central accumulation area within 72 hours[5][9].
Step 4: Institutional EHS Transfer
-
Action: Submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Mechanism: EHS will coordinate the transfer of the material to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with local, state, and federal regulations[5][10]. Under no circumstances should this compound be disposed of via the sanitary sewer [11].
Quantitative Waste Management Parameters
The following table summarizes the critical regulatory and logistical parameters for managing 5-(propan-2-yl)-1,3-thiazol-4-amine waste in a laboratory setting.
| Parameter | Specification / Limit | Regulatory Basis |
| GHS Disposal Code | P501 (Approved waste disposal plant) | GHS / OSHA[1] |
| Primary Hazard Classes | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | GHS Classification[1][2] |
| Container Material | Glass or High-Density Polyethylene (HDPE) | EPA RCRA Compatibility[8] |
| SAA Volume Limit | 55 Gallons (Total hazardous waste) | EPA 40 CFR 262.15[9] |
| Full Container Removal | Within 72 hours of reaching capacity | EPA Subpart K / SAA Rules[5] |
| Incompatible Streams | Strong oxidizers, acid anhydrides, acid chlorides | Chemical Reactivity[4] |
Spill Containment and Decontamination Protocol
In the event of an accidental spill of 5-(propan-2-yl)-1,3-thiazol-4-amine during handling or waste transfer, immediate containment is required to prevent environmental release.
-
Personal Protection: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile solvent solution outside a fume hood, a NIOSH-approved respirator may be required[11][12].
-
Containment: For solid spills, avoid generating dust. For liquid spills, surround the area with an inert, dry absorbent material (e.g., vermiculite, dry sand)[13][14].
-
Collection: Sweep or shovel the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container[3][14].
-
Decontamination: Wash the affected surface thoroughly with a soap and water solution to remove residual traces of the amine, collecting the rinsate as hazardous waste[13][15].
Waste Workflow Visualization
The following diagram illustrates the logical progression of 5-(propan-2-yl)-1,3-thiazol-4-amine from generation to final compliant disposal.
Caption: Regulatory workflow for the segregation, accumulation, and P501-compliant disposal of thiazolamine waste.
References
-
Occupational Safety and Health Administration (OSHA). (2022). 1910.1200 - Hazard Communication. Retrieved from [Link]
-
Workplace Pub. (2022). OSHA Standard 29 CFR 1910.1200: Hazard Communication. Retrieved from[Link]
-
Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]
-
National Institutes of Health (NIH). (1992). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from[Link]
-
USDA ARS. (2016). Chemical Hygiene Plan. Retrieved from [Link]
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- 5. research.columbia.edu [research.columbia.edu]
- 6. OSHA Hazard Communication Standard | HazCom | J.J. Keller [jjkeller.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 12. szabo-scandic.com [szabo-scandic.com]
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- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
